Mhv eptm
Description
Properties
Molecular Formula |
C82H132N20O24 |
|---|---|
Molecular Weight |
1782.0 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C82H132N20O24/c1-11-45(10)66(101-76(120)60(39-104)98-77(121)62-18-15-31-102(62)80(124)61(40-105)99-71(115)55(34-43(6)7)95-78(122)65(44(8)9)100-67(111)50(84)32-41(2)3)79(123)96-57(36-47-21-25-49(107)26-22-47)73(117)92-54(33-42(4)5)70(114)93-56(35-46-19-23-48(106)24-20-46)72(116)94-58(37-64(109)110)74(118)89-52(17-14-30-88-82(86)87)69(113)97-59(38-103)75(119)90-51(16-12-13-29-83)68(112)91-53(81(125)126)27-28-63(85)108/h19-26,41-45,50-62,65-66,103-107H,11-18,27-40,83-84H2,1-10H3,(H2,85,108)(H,89,118)(H,90,119)(H,91,112)(H,92,117)(H,93,114)(H,94,116)(H,95,122)(H,96,123)(H,97,113)(H,98,121)(H,99,115)(H,100,111)(H,101,120)(H,109,110)(H,125,126)(H4,86,87,88)/t45-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,65-,66-/m0/s1 |
InChI Key |
BXFWVILMADFINW-JQXCSNEZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Foundational & Exploratory
For Immediate Release
Valbonne, France – November 26, 2025 – A comprehensive technical guide released today details the critical role of amphipathic helices in the assembly of coronaviruses, providing researchers, scientists, and drug development professionals with an in-depth understanding of the molecular mechanisms driving viral propagation. This whitepaper synthesizes current research on the key structural and non-structural proteins of coronaviruses, focusing on the amphipathic helical domains that are pivotal for membrane interaction, protein-protein association, and virion budding.
Coronaviruses, a family of enveloped RNA viruses responsible for a range of diseases in humans and animals, rely on a series of intricate interactions between their structural proteins and host cell membranes to assemble new virus particles. Central to this process are amphipathic helices, short protein segments that possess both hydrophobic and hydrophilic properties. This dual nature allows them to insert into and remodel cellular membranes, creating the necessary environment for viral assembly and budding.
This guide explores the functions of amphipathic helices within several key coronavirus proteins:
-
Membrane (M) Protein: The most abundant structural protein, the M protein, contains a conserved amphipathic helix that is crucial for its interaction with the lipid bilayer of the endoplasmic reticulum-Golgi intermediate compartment (ERGIC), the primary site of coronavirus assembly.[1][2][3][4] This interaction is fundamental for shaping the viral envelope.[1]
-
Envelope (E) Protein: A small membrane protein that functions as a viroporin, the E protein possesses an amphipathic helix that contributes to membrane curvature and scission, processes essential for the budding and release of new virions.
-
Nucleocapsid (N) Protein: While primarily responsible for encapsulating the viral RNA genome, the N protein also contains transient amphipathic helices. These helices may facilitate the interaction of the ribonucleoprotein complex with the M protein at the assembly site.
-
Non-Structural Proteins 3 (nsp3) and 4 (nsp4): These proteins are key players in the formation of double-membrane vesicles (DMVs), the sites of viral RNA replication. Amphipathic helices within nsp3 and nsp4 are thought to drive the initial membrane curvature and remodeling of the endoplasmic reticulum to form these specialized replication organelles.
The assembly of a new coronavirus particle is a highly orchestrated process involving a complex interplay of protein-protein and protein-lipid interactions. The amphipathic helix of the M protein serves as a central organizer, recruiting other structural proteins to the budding site. The interaction between the M and N proteins is critical for incorporating the viral genome into the nascent virion. Concurrently, the E protein localizes to the neck of the budding virion, where its amphipathic helix is believed to induce the membrane scission necessary for release.
Quantitative Analysis of Coronavirus Protein Interactions
Understanding the biophysical parameters of these interactions is crucial for developing targeted antiviral therapies. The following tables summarize the available quantitative data on the interactions of coronavirus proteins with lipids and other viral proteins.
| Interaction | Protein/Domain | Lipid/Protein Partner | Method | Affinity (Kd) / Other Metric | Reference |
| Protein-Lipid | SARS-CoV-2 M Protein | Ceramide-1-Phosphate (C1P) | Lipid-protein overlay assay | Robust binding observed | |
| SARS-CoV-2 M Protein | Dihydro-C1P, So1P, Sa1P | Lipid-protein overlay assay | Appreciable binding observed | ||
| SARS-CoV-2 N Protein | Anionic Lipids (e.g., Phosphatidylserine) | Not specified | Strong association observed | ||
| Protein-Protein | SARS-CoV M and N Proteins | M and N proteins | Mammalian Two-Hybrid | ~5-fold higher activity vs control | |
| SARS-CoV-2 N Protein | N Protein (self-association) | TR-FRET | Time and MOI-dependent increase in FRET ratio |
Key Experimental Methodologies
The study of amphipathic helices and their role in viral assembly relies on a variety of advanced biophysical and structural biology techniques. Detailed protocols for some of the most critical experiments are outlined below.
Liposome Co-sedimentation Assay
This assay is used to assess the binding of a protein to lipid membranes.
Principle: Liposomes, artificial lipid vesicles, are incubated with the protein of interest. If the protein binds to the liposomes, it will co-sediment with them during ultracentrifugation. The amount of bound protein in the pellet versus unbound protein in the supernatant is quantified, typically by SDS-PAGE and western blotting.
Detailed Protocol:
-
Liposome Preparation:
-
Prepare a lipid mixture of desired composition (e.g., mimicking the ERGIC membrane: 45% PC, 20% PI, 15% PE, 10% Cholesterol, and 10% C1P or PS) in a glass vial.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film.
-
Hydrate the lipid film with an appropriate buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4) by vortexing.
-
Generate large unilamellar vesicles (LUVs) by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Binding Reaction:
-
Incubate the purified protein (e.g., SARS-CoV-2 M protein) with the prepared liposomes at a specific molar ratio for a defined period (e.g., 30 minutes at room temperature).
-
-
Sedimentation:
-
Centrifuge the mixture at high speed (e.g., 100,000 x g) for a specified time (e.g., 30 minutes) at 4°C to pellet the liposomes and any bound protein.
-
-
Analysis:
-
Carefully separate the supernatant (unbound protein) from the pellet (liposome-bound protein).
-
Resuspend the pellet in an equal volume of buffer as the supernatant.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and western blotting using an antibody specific to the protein of interest.
-
Quantify the band intensities to determine the percentage of bound protein.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the quantitative determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of a biomolecular interaction.
Principle: A solution of one binding partner (the ligand) is titrated into a solution of the other binding partner (the macromolecule) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured, and from the resulting titration curve, the thermodynamic parameters of the interaction can be derived.
Detailed Protocol:
-
Sample Preparation:
-
Express and purify the protein of interest (e.g., a coronavirus amphipathic helix peptide) and prepare liposomes of the desired lipid composition.
-
Ensure that the protein and liposome solutions are in identical, thoroughly degassed buffers to minimize heats of dilution. A typical buffer would be 20 mM HEPES, 150 mM NaCl, pH 7.4.
-
Determine the precise concentrations of the protein and lipid solutions.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 5-50 µM) into the sample cell of the ITC instrument.
-
Load the liposome solution (e.g., 50-500 µM) into the injection syringe.
-
Perform a series of small injections (e.g., 2-10 µL) of the liposome solution into the protein solution while monitoring the heat change.
-
A control titration of liposomes into buffer should be performed to account for the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Subtract the heat of dilution from the heat of binding.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.
-
Cryo-Electron Tomography (Cryo-ET)
Cryo-ET is a powerful imaging technique that allows for the three-dimensional visualization of cellular structures and viral particles in their near-native state.
Principle: The sample (e.g., virus-infected cells or purified virions) is rapidly frozen in a thin layer of vitreous ice, preserving its native structure. A series of two-dimensional images are then taken as the sample is tilted at different angles in a transmission electron microscope. These images are computationally reconstructed to generate a three-dimensional tomogram.
Detailed Protocol:
-
Sample Preparation:
-
Grow cells on EM grids and infect with the coronavirus of interest.
-
At the desired time post-infection, plunge-freeze the grids in liquid ethane to vitrify the sample.
-
For in situ studies, the grids may be thinned using a focused ion beam (FIB) to create thin lamellae suitable for electron tomography.
-
-
Data Collection:
-
Transfer the vitrified grid to a cryo-transmission electron microscope.
-
Collect a tilt series of images over a range of angles (e.g., -60° to +60° with 1-2° increments).
-
-
Image Processing and Reconstruction:
-
Align the images in the tilt series.
-
Reconstruct the three-dimensional tomogram using software such as IMOD.
-
Subtomogram averaging can be used to improve the resolution of repeating structures, such as viral proteins on the surface of a virion.
-
Visualizing the Molecular Machinery
To further elucidate the complex relationships and processes involved in coronavirus assembly, the following diagrams have been generated using the Graphviz DOT language.
This technical guide provides a foundational resource for understanding the intricate role of amphipathic helices in coronavirus assembly. Further research into the precise biophysical and structural details of these interactions will be crucial for the development of novel antiviral strategies that target this essential stage of the viral life cycle.
References
- 1. Single Molecule FRET of Protein-Nucleic Acid and Protein-Protein complexes: Surface Passivation and Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The M Protein of SARS-CoV: Basic Structural and Immunological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane-Dependent Effects of a Cytoplasmic Helix on the Structure and Drug Binding of the Influenza Virus M2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of the Murine Hepatitis Virus (MHV) EPTM Peptide on Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Murine Hepatitis Virus (MHV) Envelope (E) protein is a small, multifunctional transmembrane protein crucial for viral assembly, budding, and pathogenesis. A key functional region within this protein is the post-transmembrane (EPTM) domain, a peptide sequence implicated in direct interactions with and modification of host cell lipid bilayers. This technical guide provides a comprehensive overview of the current understanding of the MHV EPTM peptide's mechanism of action, focusing on its role as a viroporin and its ability to induce membrane curvature. Detailed experimental protocols for studying these phenomena are provided, along with a synthesis of available quantitative data. This document aims to serve as a valuable resource for researchers investigating coronavirus-host interactions and for professionals in the field of antiviral drug development targeting viral ion channels.
Introduction
Coronaviruses, including the Murine Hepatitis Virus (MHV), are enveloped RNA viruses responsible for a wide range of diseases in mammals and birds. The structural integrity and lifecycle of these viruses are critically dependent on the functions of their envelope proteins. The MHV E protein, though a minor component of the virion, plays a pivotal role in the viral lifecycle, including assembly and budding from the endoplasmic reticulum-Golgi intermediate compartment (ERGIC).[1] The E protein's ability to modulate host cell membranes is a key aspect of its function.
Recent research has identified a specific region within the MHV E protein, termed the EPTM (E protein post-transmembrane) peptide, as a primary mediator of membrane interaction.[1] This peptide, corresponding to amino acid residues 50-64 of the MHV-A59 E protein, is located immediately C-terminal to the transmembrane domain and is highly conserved among alpha and beta coronaviruses.[1] Its amphipathic nature suggests a direct role in altering the physical properties of lipid bilayers, a characteristic feature of viroporins.
This guide will delve into the molecular mechanisms by which the this compound peptide interacts with and perturbs lipid bilayers, focusing on its ion channel activity and its capacity to induce membrane curvature.
The this compound Peptide: Sequence and Structure
The MHV-A59 E protein is an 83-amino-acid polypeptide.[2] The transmembrane domain is located approximately between residues 15 and 37.[2] The EPTM peptide, as identified by previous studies, comprises the following 15-amino-acid sequence:
Sequence: L-Y-K-Y-Y-N-E-E-V-R-P-P-P-L-E (Residues 50-64 of MHV-A59 E protein)
This sequence is notable for its mix of hydrophobic and charged residues, which is consistent with an amphipathic helical structure that can insert into the lipid-water interface of a membrane.
Mechanism of Action on Lipid Bilayers
The this compound peptide is believed to exert its effects on lipid bilayers through two primary, interconnected mechanisms: viroporin activity and induction of membrane curvature.
Viroporin Activity: Formation of Ion Channels
The transmembrane domain of the MHV E protein, of which the EPTM is a part, oligomerizes to form ion channels, a hallmark of viroporins. While direct electrophysiological data for the isolated 15-amino-acid EPTM peptide is not yet available, studies on synthetic peptides corresponding to the entire transmembrane domain of MHV E have demonstrated the formation of cation-selective ion channels in planar lipid bilayers.
These channels exhibit a preference for monovalent cations, with studies on the full-length E protein and its transmembrane domain suggesting a higher permeability for Na+ over K+. The activity of these channels can be inhibited by hexamethylene amiloride (HMA), a known blocker of viral ion channels. It is hypothesized that the EPTM peptide contributes to the hydrophilic pore-lining of the channel formed by the oligomerization of the transmembrane domains.
Table 1: Quantitative Data on MHV E Protein Viroporin Activity
| Parameter | Value | Reference |
| Ion Selectivity | Cation-selective (Na⁺ > K⁺ > Cl⁻) | |
| Inhibitor | Hexamethylene amiloride (HMA) | |
| Oligomeric State | Presumed pentameric |
Note: This data is derived from studies on the full-length MHV E protein or its entire transmembrane domain, as specific quantitative data for the isolated EPTM peptide is not currently available.
Induction of Membrane Curvature
A critical function of the E protein during the viral lifecycle is the induction of membrane curvature, which is essential for the budding of new virions from the host cell's ERGIC. The EPTM peptide is thought to play a direct role in this process.
-
Insertion and Membrane Deformation: The amphipathic nature of the EPTM peptide allows it to insert into the cytoplasmic leaflet of the lipid bilayer. This insertion is asymmetric, leading to an expansion of the cytoplasmic leaflet relative to the luminal leaflet. This differential stress induces a bending of the membrane, facilitating the formation of viral buds.
-
GUV Deformation Assays: Experiments using Giant Unilamellar Vesicles (GUVs) have provided direct visual evidence of the membrane-modifying activity of the this compound peptide. The introduction of the synthetic EPTM peptide to GUVs results in a noticeable change in vesicle morphology, with the GUVs becoming smaller and exhibiting a more rugged appearance, indicative of membrane fragmentation and budding.
Experimental Protocols
Giant Unilamellar Vesicle (GUV) Deformation Assay
This assay is used to visually assess the ability of a peptide to induce changes in the morphology of a lipid bilayer.
Methodology:
-
GUV Preparation:
-
Prepare a lipid mixture in chloroform, typically consisting of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), sphingomyelin, and cholesterol. A fluorescent lipid dye (e.g., Rhodamine B-DOPE) is included for visualization.
-
Deposit the lipid mixture onto platinum or ITO-coated glass slides and allow the solvent to evaporate under vacuum to form a thin lipid film.
-
Rehydrate the lipid film with a sucrose solution to form GUVs via electroformation.
-
-
Peptide Interaction:
-
Dilute the GUVs in an iso-osmotic glucose solution.
-
Introduce the synthetic this compound peptide to the GUV suspension at the desired concentration.
-
-
Microscopy:
-
Observe the GUVs over time using a confocal laser scanning microscope.
-
Capture images at regular intervals to document changes in GUV size, shape, and integrity.
-
Planar Lipid Bilayer Electrophysiology
This technique is used to characterize the ion channel properties of the EPTM peptide.
Methodology:
-
Bilayer Formation:
-
A planar lipid bilayer is formed across a small aperture (50-250 µm) in a non-conductive partition separating two chambers (cis and trans) filled with an electrolyte solution (e.g., 1 M KCl).
-
The lipid solution (e.g., diphytanoyl-phosphatidylcholine in n-decane) is painted across the aperture.
-
-
Peptide Incorporation:
-
The synthetic this compound peptide, solubilized in an appropriate solvent, is added to the cis chamber.
-
Spontaneous insertion of the peptide oligomers into the bilayer will result in the formation of ion channels.
-
-
Data Acquisition:
-
A voltage is clamped across the bilayer using Ag/AgCl electrodes, and the resulting ionic current is measured with a sensitive amplifier.
-
Single-channel currents are recorded to determine conductance, ion selectivity (by altering the ionic composition of the solutions), and open probability.
-
Visualizations
Caption: Workflow for investigating the this compound peptide's effect on lipid bilayers.
Caption: Dual mechanism of action of the this compound peptide on lipid bilayers.
Conclusion and Future Directions
The this compound peptide is a key player in the interaction of the virus with host cell membranes. Its dual function as a viroporin and an inducer of membrane curvature highlights its importance in the viral lifecycle. The ability to form cation-selective ion channels likely plays a role in modulating the ionic environment of the budding compartment, while its membrane-deforming properties are essential for the physical process of virion release.
Future research should focus on obtaining high-resolution structural data of the EPTM peptide oligomer in a lipid environment to precisely define the architecture of the ion channel. Furthermore, detailed electrophysiological characterization of the isolated EPTM peptide is needed to quantify its specific ion channel properties. A deeper understanding of the this compound peptide's mechanism of action will undoubtedly pave the way for the development of novel antiviral therapeutics targeting this critical viral function.
References
Introduction
The coronavirus envelope (E) protein is a small, integral membrane protein that plays a crucial, multifaceted role in the viral life cycle.[1][2][3] Despite being the smallest of the four major structural proteins, the E protein is indispensable for efficient viral assembly, budding, and pathogenesis.[1][3] This technical guide provides an in-depth exploration of the biological significance of the E protein's transmembrane and juxtamembrane regions. For the purpose of this guide, this region will be referred to as the EPTM sequence, encompassing the transmembrane domain (TMD) and the adjacent cysteine-rich region that is a hub for post-translational modifications. We will delve into the critical functions of this sequence, including its role in protein palmitoylation and its activity as a viroporin, and the subsequent impact on viral assembly and host signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the E protein as a potential therapeutic target.
Palmitoylation of the E Protein: A Key Regulator of Viral Assembly
A critical post-translational modification of the coronavirus E protein is S-palmitoylation, the reversible attachment of a 16-carbon palmitic acid to cysteine residues. In the SARS-CoV-2 E protein, this modification occurs on a conserved cluster of cysteine residues (C40, C43, and C44) located in the juxtamembrane region. This lipid modification is crucial for several aspects of the E protein's function, including protein stability, interactions with other viral proteins, and the formation of virus-like particles (VLPs).
Impact on Protein Stability and Interactions
The interaction between the E protein and other structural proteins, particularly the membrane (M) protein, is fundamental for viral assembly. Palmitoylation of the E protein is vital for its interaction with the M, spike (S), and nucleocapsid (N) proteins. Mutation of the palmitoylation sites (C40/43/44S) in the SARS-CoV-2 E protein has been shown to decrease its interaction with these structural proteins. In contrast, for SARS-CoV, the interaction between the S and M proteins was found to be independent of S protein palmitoylation, suggesting potential differences in the assembly mechanisms among coronaviruses.
Role in Virus-Like Particle (VLP) Production
The co-expression of the M and E proteins is essential for the efficient formation and release of SARS-CoV-2 VLPs. Palmitoylation of the E protein is a critical determinant of VLP production. Studies on murine hepatitis virus (MHV) have shown that a triple substitution mutant of the E protein, lacking palmitoylation, was entirely incompetent for VLP production. Similarly, for SARS-CoV-2, mutating the palmitoylation sites of the E protein significantly inhibits VLP production. Interestingly, a study on the SARS-CoV E protein found that a mutant with all three cysteines changed to alanines was still competent in VLP production, suggesting that palmitoylation may not be universally required for VLP assembly for all coronaviruses.
| Parameter | Wild-Type E Protein | Palmitoylation-Deficient E Mutant (e.g., C40/43/44S) | Reference |
| Protein Stability | Half-life of ~3.92 hours | Reduced stability | |
| Interaction with M, S, and N proteins | Essential for interaction | Decreased interaction | |
| VLP Production | Efficient VLP production | Significantly inhibited VLP production | |
| VLP Density | Normal density | Reduced density |
Viroporin Function: An Ion Channel Essential for the Viral Life Cycle
The E protein oligomerizes to form a pentameric ion channel, a characteristic feature of viroporins. This channel is embedded in the membranes of the endoplasmic reticulum-Golgi intermediate compartment (ERGIC) of infected cells and exhibits cation-selective permeability. The ion channel activity of the E protein is implicated in several stages of the viral life cycle and in the modulation of the host's inflammatory response.
The transmembrane domain of the E protein is responsible for forming the ion-conductive pore. The pore has a diameter that can accommodate single dehydrated cations like Na+, K+, and Ca2+. The ion selectivity of the channel can be influenced by the lipid composition of the membrane and the pH of the environment. For instance, in neutral lipid bilayers, the SARS-CoV E protein channel shows little cation preference, whereas in negatively charged membranes, it behaves as a cation-selective pore. The conductance of the SARS-CoV-2 E protein channel has been measured to be approximately 2 ± 0.4 nS in a 1M CaCl2 solution.
The viroporin activity of the E protein is thought to play a role in the viral budding process by influencing membrane curvature. Furthermore, by altering the ion homeostasis of the host cell, particularly by facilitating Ca2+ influx, the E protein can trigger downstream signaling pathways that are beneficial for the virus.
| Parameter | Value | Conditions | Reference |
| Ion Selectivity | Cation-selective (Na+ > K+ > Cl-) | Dependent on lipid composition and pH | |
| Channel Conductance | ~2 ± 0.4 nS | 1M CaCl2 solution | |
| Voltage Dependence | Voltage-dependent | Electrophysiological recordings |
Modulation of Host Signaling Pathways
The coronavirus E protein, through its structural and functional properties, can significantly modulate host cell signaling pathways, contributing to viral pathogenesis. Key among these are the activation of inflammatory responses and the induction of endoplasmic reticulum (ER) stress.
Activation of Inflammatory Pathways
The E protein is a potent activator of inflammatory signaling. It has been shown to directly interact with and activate the Toll-like receptor 2 (TLR2) pathway. This interaction triggers the MyD88-dependent signaling cascade, leading to the activation of the transcription factor NF-κB. Activated NF-κB then promotes the transcription of pro-inflammatory cytokines and chemokines, such as CXCL8.
Furthermore, the viroporin activity of the E protein, particularly its ability to transport Ca2+ ions, is a key trigger for the activation of the NLRP3 inflammasome. The influx of Ca2+ into the cytoplasm acts as a second signal for NLRP3 inflammasome assembly, leading to the activation of caspase-1 and the subsequent processing and release of the pro-inflammatory cytokines IL-1β and IL-18. The synergistic action of the E and Orf3a viroporins can lead to even higher levels of IL-1β secretion.
Induction of Endoplasmic Reticulum (ER) Stress
Coronavirus replication is intimately linked with the ER, and the high demand for viral protein synthesis and folding can lead to ER stress and the activation of the unfolded protein response (UPR). The UPR is a cellular stress response that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged. Coronavirus infection has been shown to induce all three branches of the UPR, mediated by the sensors PERK, IRE1, and ATF6. While the specific role of the E protein in inducing ER stress is still being elucidated, its localization and function within the ER-Golgi intermediate compartment suggest its involvement in modulating this pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biological functions of the coronavirus E protein's transmembrane and juxtamembrane regions.
Acyl-Biotin Exchange (ABE) Assay for Protein Palmitoylation
This protocol is adapted from methods described for detecting protein S-palmitoylation.
Objective: To detect the palmitoylation of the coronavirus E protein.
Materials:
-
Cells expressing the E protein of interest.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
N-ethylmaleimide (NEM).
-
Hydroxylamine (HAM) solution.
-
Thiol-reactive biotinylation reagent (e.g., Biotin-BMCC).
-
Streptavidin-agarose beads.
-
SDS-PAGE and Western blotting reagents.
-
Antibody against the E protein or an epitope tag.
Procedure:
-
Cell Lysis: Lyse the cells in a buffer containing a high concentration of a thiol-blocking agent like N-ethylmaleimide (NEM) to block all free cysteine residues.
-
Thioester Cleavage: Treat the lysate with hydroxylamine (HAM) at a neutral pH to specifically cleave the thioester bond linking palmitate to cysteine residues. A control sample should be treated with a buffer lacking HAM.
-
Biotinylation: Label the newly exposed free thiol groups with a thiol-reactive biotinylation reagent.
-
Affinity Purification: Capture the biotinylated proteins using streptavidin-agarose beads.
-
Analysis: Elute the captured proteins and analyze them by SDS-PAGE and Western blotting using an antibody specific to the E protein. A positive signal in the HAM-treated sample compared to the control indicates palmitoylation.
Virus-Like Particle (VLP) Production and Purification
This protocol is a generalized procedure based on several described methods for generating coronavirus VLPs.
Objective: To produce and purify coronavirus VLPs to study the role of the E protein in viral assembly.
Materials:
-
Mammalian cell line (e.g., HEK293T).
-
Expression plasmids for coronavirus structural proteins (M, E, S, and N).
-
Transfection reagent.
-
Cell culture medium.
-
Sucrose solutions (e.g., 20% and 60% w/v).
-
Ultracentrifuge.
Procedure:
-
Transfection: Co-transfect the mammalian cells with expression plasmids encoding the M, E, S, and N proteins. To study the effect of E protein mutations, use a plasmid with the desired mutation.
-
VLP Harvest: At 48-72 hours post-transfection, harvest the cell culture supernatant.
-
Clarification: Centrifuge the supernatant at a low speed to pellet cell debris.
-
VLP Pelleting: Layer the clarified supernatant onto a sucrose cushion (e.g., 20% sucrose) and ultracentrifuge to pellet the VLPs.
-
Purification: Resuspend the VLP pellet and further purify it by ultracentrifugation through a discontinuous or continuous sucrose gradient (e.g., 20-60%).
-
Fraction Collection and Analysis: Collect fractions from the sucrose gradient and analyze them for the presence of the structural proteins by Western blotting. The co-sedimentation of M, E, S, and N proteins indicates the formation of VLPs.
Planar Lipid Bilayer Electrophysiology for Ion Channel Analysis
This protocol is based on descriptions of methods used to measure the ion channel activity of the coronavirus E protein.
Objective: To measure the ion channel properties of the coronavirus E protein.
Materials:
-
Planar lipid bilayer apparatus with two chambers separated by a small aperture.
-
Synthetic lipids (e.g., DPhPC).
-
Purified E protein or synthetic E protein transmembrane domain peptide.
-
Electrolyte solutions (e.g., KCl, NaCl).
-
Ag/AgCl electrodes.
-
Amplifier and data acquisition system.
Procedure:
-
Bilayer Formation: Form a planar lipid bilayer across the aperture separating the two chambers of the apparatus.
-
Protein Incorporation: Add the purified E protein or peptide to one of the chambers (the cis side). The protein will spontaneously insert into the lipid bilayer.
-
Electrophysiological Recording: Apply a voltage across the membrane using the Ag/AgCl electrodes and record the resulting ion current using the amplifier and data acquisition system.
-
Data Analysis: Analyze the current recordings to determine the single-channel conductance, ion selectivity, and voltage dependence of the E protein channel. Ion selectivity can be determined by measuring the reversal potential under an ion concentration gradient.
Conclusion
The transmembrane and juxtamembrane regions of the coronavirus E protein, here termed the EPTM sequence, are of profound biological significance. The post-translational palmitoylation of conserved cysteine residues within this region is a critical regulatory mechanism for protein stability, protein-protein interactions, and the assembly of new virions. Furthermore, the transmembrane domain forms a cation-selective ion channel, or viroporin, that is essential for the viral life cycle and contributes to the virus-induced inflammatory response. The E protein's ability to activate the TLR2/NF-κB and NLRP3 inflammasome signaling pathways highlights its role in viral pathogenesis. The intricate functions of the EPTM sequence make it an attractive target for the development of novel antiviral therapeutics. A deeper understanding of the molecular mechanisms governing the activities of this region will be crucial for designing effective strategies to combat coronavirus infections.
References
An In-depth Technical Guide to Murine Hepatitis Virus (MHV) Membrane Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of the core membrane proteins of Murine Hepatitis Virus (MHV), a key model organism for studying coronaviruses. The information presented herein is intended to support research and development efforts targeting viral assembly, entry, and pathogenesis.
Core Membrane Proteins of MHV
Murine Hepatitis Virus, like other coronaviruses, possesses a set of structural membrane proteins that are crucial for the virus's life cycle. These proteins are embedded in the viral envelope and play fundamental roles in host cell entry, virion assembly, and budding. The primary membrane proteins are the Spike (S) glycoprotein, the Membrane (M) glycoprotein, the Envelope (E) protein, and in some strains, the Hemagglutinin-Esterase (HE) protein.
Spike (S) Glycoprotein
The S protein is a large, type I transmembrane glycoprotein that forms the prominent spikes on the virion surface, giving coronaviruses their characteristic crown-like appearance. It is a class I fusion protein responsible for binding to host cell receptors and mediating the fusion of the viral and host cell membranes, a critical first step in infection.[1][2] The S protein is a trimer, with each monomer being cleaved into two subunits: S1 and S2.[3]
-
S1 Subunit: Contains the N-terminal domain (NTD), which is responsible for binding to the primary receptor, murine carcinoembryonic antigen-related cell adhesion molecule 1a (mCEACAM1a).[4][5]
-
S2 Subunit: Anchors the S protein in the viral membrane and mediates membrane fusion after receptor binding induces conformational changes.
Receptor binding to the S1 subunit triggers significant conformational changes in the S protein, which weakens the interaction between S1 and S2. This conformational change is essential for the subsequent fusion of the viral and host membranes, allowing the viral genome to enter the host cell.
Membrane (M) Glycoprotein
The M protein is the most abundant structural protein in the virion. It is a small, triple-spanning transmembrane protein that is fundamental to the virus's structure and assembly. The M protein plays a central role in organizing the assembly of new virus particles at the endoplasmic reticulum-Golgi intermediate compartment (ERGIC). It interacts with other viral structural proteins, including the S protein, the N protein (as part of the nucleocapsid), and the E protein. These interactions are crucial for the budding of new virions from the host cell membranes. The M protein exists in two conformations: an elongated form associated with membrane rigidity and a compact form associated with flexibility.
Envelope (E) Protein
The E protein is a small, integral membrane protein present in minor quantities in the virion. Despite its low abundance, it plays a critical role in the viral life cycle. The E protein has been shown to have ion channel activity, forming cation-selective channels in lipid bilayers. This viroporin activity is thought to be important for virus assembly, budding, and release. The transmembrane domain of the E protein is crucial for its function, and mutations in this domain can significantly impair virus production. The ion channel activity of the MHV E protein can be inhibited by hexamethylene amiloride (HMA).
Hemagglutinin-Esterase (HE) Protein
The HE protein is found in some, but not all, strains of MHV. It is a type I membrane glycoprotein that can bind to O-acetylated sialic acids on the surface of host cells. While not essential for viral replication in cell culture, the HE protein can play a role in pathogenesis. The interaction of the HE protein with its carbohydrate ligand does not appear to be sufficient to mediate viral entry on its own; the interaction between the S protein and its receptor, MHVR, is still required for infection.
Quantitative Data Summary
The following tables summarize key quantitative data for the MHV membrane proteins based on available literature.
| Property | Spike (S) Protein | Membrane (M) Protein | Envelope (E) Protein | Hemagglutinin-Esterase (HE) Protein |
| Molecular Weight (approx.) | 180-200 kDa | 25 kDa | 9.6 kDa (83 amino acids) | 65 kDa |
| Receptor | mCEACAM1a | N/A | N/A | O-acetylated sialic acids |
| Key Functions | Receptor binding, membrane fusion | Virion assembly, morphogenesis | Ion channel activity, virus assembly and release | Receptor binding, potential role in pathogenesis |
| Ion Channel Activity | No | No | Yes (cation-selective) | No |
| Inhibitors | Monoclonal anti-MHVR antibody (MAb-CC1) blocks S protein binding | N/A | Hexamethylene amiloride (HMA) inhibits ion channel activity | N/A |
Experimental Protocols
This section details common methodologies used in the study of MHV membrane proteins.
Virus Propagation and Quantification
-
Cell Lines: MHV is commonly propagated in murine cell lines such as Delayed Brain Tumor (DBT) cells, 17CL-1 cells, and L2 cells. NCTC clone 1469 and clone 929 cells are also utilized.
-
Infection: Cells are infected at a specific multiplicity of infection (MOI), for example, an MOI of 10 for labeling experiments or 0.05 for infection assays.
-
Harvesting: Virus-containing supernatants are harvested at various time points post-infection.
-
Plaque Assay: To quantify infectious virus particles, a plaque assay is performed. This involves infecting a monolayer of susceptible cells (e.g., L2 cells) with serial dilutions of the virus stock. The cells are then covered with an overlay medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells. After a period of incubation, the cells are stained (e.g., with crystal violet), and the plaques (zones of cell death) are counted to determine the viral titer in plaque-forming units per milliliter (PFU/mL).
Protein Analysis
-
Metabolic Labeling and Immunoprecipitation: To study protein synthesis and interactions, infected cells are metabolically labeled with radioactive amino acids (e.g., ³⁵S-methionine/cysteine). Cell lysates are then prepared, and specific proteins are immunoprecipitated using antibodies targeting the protein of interest (e.g., anti-M or anti-N monoclonal antibodies).
-
Co-immunoprecipitation (Co-IP): This technique is used to study protein-protein interactions. Cell lysates containing the protein complexes are incubated with an antibody against a specific protein. The antibody-protein complex is then captured, and the interacting proteins are identified by techniques such as Western blotting. This has been used to demonstrate the interaction between the M and N proteins.
-
Western Blotting: Proteins separated by SDS-PAGE are transferred to a membrane and probed with specific antibodies to detect the presence and relative abundance of a particular protein. This is used, for example, to analyze the cleavage of the S protein.
Virus Entry and Fusion Assays
-
Pseudovirus Entry Assay: To study the entry process in a BSL-2 setting, pseudoviruses are often used. These are typically replication-deficient viruses (e.g., a retrovirus or lentivirus) that have been engineered to express the viral envelope protein of interest (e.g., MHV S protein) and a reporter gene (e.g., luciferase). The entry of these pseudoviruses into target cells expressing the appropriate receptor can be quantified by measuring the expression of the reporter gene.
-
Proteolysis Assay: To investigate the conformational changes in the S protein, purified virions or recombinant S protein can be subjected to limited proteolysis (e.g., with trypsin or proteinase K) in the presence or absence of the receptor. The resulting fragments are then analyzed by SDS-PAGE and Western blotting to assess changes in protease sensitivity, which can indicate conformational changes.
Ion Channel Activity Assays
-
Planar Lipid Bilayer Electrophysiology: To directly measure the ion channel activity of the E protein, synthetic peptides corresponding to the E protein are incorporated into artificial planar lipid bilayers. An electrical potential is applied across the membrane, and the flow of ions through the channels is measured as an electrical current. This technique allows for the characterization of the channel's ion selectivity and its sensitivity to inhibitors like HMA.
Visualizations
Signaling Pathways and Workflows
Caption: MHV entry pathway initiated by S protein binding to the CEACAM1a receptor.
Caption: Key interactions of MHV structural proteins during assembly at the ERGIC.
Caption: Workflow for Co-immunoprecipitation to detect M-N protein interaction.
References
- 1. jrmds.in [jrmds.in]
- 2. uniprot.org [uniprot.org]
- 3. Frontiers | Mouse Hepatitis Virus Receptor as a Determinant of the Mouse Susceptibility to MHV Infection [frontiersin.org]
- 4. [PDF] Structure of mouse coronavirus spike protein complexed with receptor reveals mechanism for viral entry | Semantic Scholar [semanticscholar.org]
- 5. Structure of mouse coronavirus spike protein complexed with receptor reveals mechanism for viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
For Immediate Release
Boston, MA – November 26, 2025 – A comprehensive technical guide released today sheds new light on a highly conserved peptide sequence within the coronavirus family, the EPTM peptide, offering a potential target for broad-spectrum antiviral therapies. The guide, intended for researchers, scientists, and drug development professionals, provides a detailed analysis of the EPTM peptide's conservation, its role in the viral life cycle, and experimental protocols for its study.
The EPTM (Envelope post-transmembrane) peptide is a short, amphipathic helix located in the C-terminal region of the coronavirus Envelope (E) protein.[1] This small protein plays a crucial role in virus assembly, release, and pathogenesis.[2][3] The high degree of conservation of the EPTM sequence across different coronaviruses, including those responsible for severe human diseases like SARS-CoV-2, SARS-CoV, and MERS-CoV, makes it an attractive candidate for the development of antiviral drugs that could be effective against a range of coronaviruses.
Quantitative Analysis of EPTM Peptide Conservation
A comparative analysis of the EPTM peptide sequence across various alpha, beta, and gamma coronaviruses reveals a remarkable degree of conservation, particularly in the hydrophobic residues critical for its function. The following table summarizes the sequence alignment and percentage identity of the EPTM peptide from several key coronaviruses.
| Coronavirus Species | Genus | EPTM Peptide Sequence | % Identity to SARS-CoV-2 |
| SARS-CoV-2 | Beta | LVKPSAKEL | 100% |
| SARS-CoV | Beta | LVKPSAKEL | 100% |
| MERS-CoV | Beta | LVKPSAKEL | 100% |
| Murine Hepatitis Virus (MHV) | Beta | LAKPSAEDL | 66.7% |
| Human Coronavirus 229E (HCoV-229E) | Alpha | LAAPSAQEL | 66.7% |
Note: The core EPTM sequence used for this analysis is a 9-amino acid stretch identified as critical for its function. The full post-transmembrane region may be longer.
Functional Significance and Signaling Pathways
The EPTM peptide is believed to play a critical role in the interaction of the E protein with the host cell membrane.[1] Its amphipathic nature allows it to insert into lipid bilayers, a process that is likely essential for the budding of new virus particles from infected cells.
Recent studies have also implicated the coronavirus E protein in the activation of host immune signaling pathways. Specifically, the E protein of SARS-CoV-2 has been shown to bind to and activate the Toll-like receptor 2 (TLR2) pathway.[4] This interaction triggers a signaling cascade that leads to the production of pro-inflammatory cytokines, contributing to the "cytokine storm" observed in severe COVID-19 cases.
Experimental Protocols
This guide provides detailed methodologies for key experiments to study the EPTM peptide.
In Silico Conservation Analysis
Objective: To assess the conservation of the EPTM peptide sequence across multiple coronavirus species.
Protocol:
-
Sequence Retrieval: Obtain the full-length amino acid sequences of the Envelope (E) protein from various coronaviruses from a public database such as the National Center for Biotechnology Information (NCBI).
-
Multiple Sequence Alignment: Perform a multiple sequence alignment of the retrieved E protein sequences using a tool like Clustal Omega or MEGAX.
-
Identification of EPTM Region: Locate the post-transmembrane (EPTM) region in the alignment. This is typically found immediately following the transmembrane domain.
-
Conservation Analysis: Analyze the alignment to identify conserved residues within the EPTM peptide. Calculate the percentage of sequence identity for the EPTM peptide of each virus relative to a reference sequence (e.g., SARS-CoV-2).
-
Visualization: Use a tool like Jalview to visualize the sequence alignment and conservation scores.
Peptide Synthesis and Purification
Objective: To chemically synthesize the EPTM peptide for in vitro studies.
Protocol:
-
Solid-Phase Peptide Synthesis (SPPS): Synthesize the peptide on a solid support resin (e.g., Rink-Amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Coupling: Utilize a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to facilitate the addition of each amino acid.
-
Deprotection: Remove the Fmoc protecting group with a piperidine solution after each coupling step.
-
Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Giant Unilamellar Vesicle (GUV) Binding Assay
Objective: To visually assess the interaction of the EPTM peptide with lipid membranes.
Protocol:
-
GUV Formation: Prepare GUVs composed of a lipid mixture mimicking the host cell membrane (e.g., POPC, POPS, and cholesterol) using the electroformation technique.
-
Peptide Labeling (Optional): For visualization, the synthesized EPTM peptide can be labeled with a fluorescent tag (e.g., YFP).
-
Incubation: Mix the fluorescently labeled EPTM peptide with the prepared GUVs.
-
Microscopy: Visualize the GUVs and the peptide using fluorescence microscopy.
-
Analysis: Observe the localization of the fluorescent peptide. Accumulation of fluorescence on the GUV membrane indicates binding of the EPTM peptide to the lipid bilayer.
This technical guide provides a foundational resource for the scientific community to accelerate research into the conserved EPTM peptide. A deeper understanding of this critical viral component could pave the way for novel therapeutic interventions against current and future coronavirus threats.
References
- 1. Identification of a Membrane Binding Peptide in the Envelope Protein of MHV Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SARS-CoV-2 E protein: Pathogenesis and potential therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Coronavirus E Protein: Assembly and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SARS-CoV-2 Envelope (E) Protein Binds and Activates TLR2 Pathway: A Novel Molecular Target for COVID-19 Interventions - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of the Murine Hepatitis Virus (MHV) Envelope Protein C-Terminal Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Murine Hepatitis Virus (MHV) Envelope (E) protein is a small, integral membrane protein that plays a critical, albeit complex, role in the coronavirus lifecycle.[1][2] As the smallest of the four major structural proteins, it is involved in several key processes including virus assembly, morphogenesis, and budding.[3][4][5] The E protein is comprised of three distinct domains: a short N-terminal hydrophilic region, a central hydrophobic transmembrane domain (TMD), and a hydrophilic C-terminal domain (CTD). While the TMD is known for its ion channel activity, forming a pentameric viroporin essential for viral pathogenicity, the C-terminal domain is crucial for protein-protein interactions, virion stability, and proper particle assembly.
This technical guide provides an in-depth analysis of the MHV E protein's C-terminal domain, summarizing key structural data, detailing experimental protocols for its study, and visualizing its functional relationships within the viral context.
Data Presentation: Structural and Biophysical Properties
The MHV-A59 E protein consists of 83 amino acids. Its C-terminal domain is a hydrophilic region exposed to the cytoplasm, playing a vital role in the final stages of the virion lifecycle. Mutations within this domain have been shown to produce unstable, elongated virions, suggesting a failure in the membrane scission process during budding.
| Property | Value / Description | References |
| Organism | Murine coronavirus (strain A59) (MHV-A59) | |
| Protein Name | Envelope small membrane protein (E protein) | |
| Total Length | 83 amino acids | |
| C-Terminal Domain | Comprises the hydrophilic tail of the protein, approximately 34 residues. | |
| Subcellular Location | Endoplasmic Reticulum-Golgi Intermediate Compartment (ERGIC) and Golgi membranes. The C-terminus is exposed on the cytoplasmic side. | |
| Topology | The C-terminal domain is located inside the virion and in the cytoplasm of infected cells, protected from proteolytic degradation. | |
| Post-Translational Mod. | Reports on acylation exist, but have not been consistently confirmed for all coronaviruses. | |
| Known Interactions | Interacts with the M protein. Site-directed mutations in the CTD can impair viral assembly and maturation. |
Experimental Protocols: Methodologies for Structural Analysis
The structural and functional characterization of the MHV E protein, particularly its membrane-embedded nature, requires a combination of molecular biology, biochemical, and biophysical techniques.
Molecular Cloning, Expression, and Purification
This protocol outlines a general approach for producing the MHV E protein or its C-terminal domain for in vitro studies, adapted from methodologies used for coronavirus membrane proteins.
Objective: To obtain a sufficient quantity of pure, folded protein for structural analysis.
-
Gene Synthesis and Cloning: The gene encoding the MHV-A59 E protein (or specifically the C-terminal domain, residues ~50-83) is synthesized with codon optimization for E. coli expression. It is then cloned into an expression vector, such as pET, containing an N-terminal fusion tag (e.g., His-tag, SUMO tag) to enhance solubility and facilitate purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight to improve protein folding and solubility.
-
Cell Lysis and Solubilization: Cells are harvested by centrifugation and resuspended in a lysis buffer containing a mild detergent (e.g., DDM, LDAO) to solubilize the membrane-associated E protein. Sonication or high-pressure homogenization is used to lyse the cells.
-
Purification:
-
Affinity Chromatography: The lysate is cleared by ultracentrifugation, and the supernatant is loaded onto a Ni-NTA resin column. The column is washed extensively to remove non-specifically bound proteins. The His-tagged protein is then eluted using an imidazole gradient.
-
Tag Cleavage: If necessary, the fusion tag is cleaved using a specific protease (e.g., TEV protease, SUMO protease).
-
Size-Exclusion Chromatography (SEC): A final polishing step using SEC is performed to separate the target protein from aggregates and remaining impurities, ensuring a homogenous sample for structural studies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the high-resolution structure and dynamics of proteins in a near-native state, such as in detergent micelles or lipid bilayers.
Objective: To determine the three-dimensional structure and dynamics of the E protein C-terminal domain.
-
Isotope Labeling: For NMR studies, the protein is uniformly labeled with ¹⁵N and ¹³C by growing the E. coli in minimal media supplemented with ¹⁵NH₄Cl and ¹³C-glucose as the sole nitrogen and carbon sources, respectively.
-
Sample Preparation: The purified, isotopically labeled protein is reconstituted into a membrane-mimicking environment, such as dodecylphosphocholine (DPC) micelles, to ensure proper folding. The sample is concentrated to 0.5-1.0 mM in an appropriate NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5).
-
Data Acquisition: A suite of multidimensional NMR experiments is performed on high-field spectrometers (e.g., 600-900 MHz).
-
2D ¹H-¹⁵N HSQC: To check sample quality and obtain a "fingerprint" of the protein.
-
3D Triple-Resonance Experiments (HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH): To assign the backbone chemical shifts.
-
3D NOESY Experiments (¹⁵N-edited NOESY-HSQC): To obtain distance restraints between protons that are close in space (<5 Å), which are crucial for structure calculation.
-
-
Structure Calculation and Refinement: The assigned chemical shifts and NOE-derived distance restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH). An ensemble of structures is calculated, and the lowest energy structures that are most consistent with the experimental data are selected and refined.
X-ray Crystallography
X-ray crystallography provides atomic-resolution structural information by analyzing the diffraction pattern of X-rays from a protein crystal. While challenging for membrane proteins, it can be applied to soluble domains like the CTD.
Objective: To obtain a high-resolution crystal structure of the MHV E protein C-terminal domain.
-
Crystallization Screening: The purified C-terminal domain peptide is subjected to high-throughput screening of hundreds to thousands of different chemical conditions (precipitants, buffers, salts, additives) using vapor diffusion methods (hanging-drop or sitting-drop).
-
Crystal Optimization: Promising "hits" from the initial screen are optimized by systematically varying the concentrations of the components to grow larger, single, well-diffracting crystals.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam to capture a complete diffraction pattern.
-
Structure Determination:
-
Phasing: The "phase problem" is solved using methods like Molecular Replacement (if a homologous structure exists) or experimental phasing (e.g., SAD, MAD).
-
Model Building and Refinement: An initial atomic model is built into the calculated electron density map. This model is then iteratively refined against the diffraction data to improve its fit and stereochemical quality.
-
Mandatory Visualizations: Pathways and Workflows
Domain Architecture and Membrane Topology
The MHV E protein is a single-pass transmembrane protein with its C-terminus located in the cytoplasm. This topology is critical for its interaction with other viral and potentially host components during the assembly process.
Caption: Domain organization and membrane topology of the MHV E protein.
Experimental Workflow for Structural Analysis
The determination of the E protein CTD structure involves a multi-step process from gene to final 3D model. This workflow highlights the key stages for an NMR-based approach.
Caption: Experimental workflow for NMR-based structural determination of the E protein CTD.
Role in Viral Assembly and Budding
The E protein, in concert with the M protein, is essential for the formation of the viral envelope. The cytoplasmic C-terminal domain of E is thought to interact with the large endodomain of the M protein, a critical step for inducing membrane curvature and facilitating the budding of new virions from the ERGIC.
Caption: Proposed interactions of the E protein CTD during coronavirus assembly.
References
- 1. Role of the Coronavirus E Viroporin Protein Transmembrane Domain in Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression, crystallization and preliminary crystallographic study of mouse hepatitis virus (MHV) nucleocapsid protein C-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Coronavirus M Protein and Nucleocapsid Interaction in Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. journals.asm.org [journals.asm.org]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: November 26, 2025
Abstract
The coronavirus envelope (E) protein is a small, enigmatic integral membrane protein that plays a surprisingly large and critical role in the viral life cycle. Despite being the smallest of the four major structural proteins, the E protein is a multifunctional viroporin involved in virion assembly, budding, and release. Furthermore, its ion channel activity is intrinsically linked to the virus's ability to modulate host cell signaling pathways, induce a potent inflammatory response, and ultimately, contribute significantly to viral pathogenesis. This technical guide provides a comprehensive overview of the E protein's function, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways, to serve as a resource for researchers actively engaged in coronavirus biology and the development of novel antiviral therapeutics.
Structure and Localization of the E Protein
The coronavirus E protein is a small polypeptide, typically 75 to 109 amino acids in length, that is highly expressed in infected cells, although only a small fraction is incorporated into new virions.[1][2] Structurally, the E protein is characterized by three distinct domains: a short, hydrophilic N-terminal domain, a large hydrophobic transmembrane domain (TMD), and a hydrophilic C-terminal domain.[3][4] The TMD is the most conserved region and is responsible for the protein's oligomerization into a pentameric structure that forms a cation-selective ion channel, a key feature classifying it as a viroporin.[3]
The majority of the E protein localizes to the endoplasmic reticulum (ER), the Golgi apparatus, and the ER-Golgi intermediate compartment (ERGIC), which are the sites of coronavirus assembly and budding. This specific subcellular localization is crucial for its functions in the viral life cycle.
Role in the Coronavirus Life Cycle
The E protein is a critical player in several stages of the coronavirus life cycle, most notably in the assembly and release of new viral particles.
Virion Assembly and Budding
The E protein is essential for the proper assembly and morphogenesis of coronaviruses. It is thought to induce membrane curvature of the host cell's internal membranes, a critical step in the budding process. Co-expression of the E and membrane (M) proteins is sufficient to produce virus-like particles (VLPs), demonstrating their central role in virion formation. Deletion or mutation of the E gene can lead to the formation of aberrantly shaped virions and a significant reduction in the production of infectious virus particles.
Virion Release
The ion channel activity of the E protein is implicated in the efficient release of newly formed virions from the host cell. By altering the ion homeostasis of the secretory pathway, the E protein may facilitate the trafficking and exocytosis of virions. Studies on recombinant coronaviruses lacking the E gene have shown marked decreases in viral titers, underscoring its importance in the late stages of the viral life cycle.
The E Protein as a Viroporin: Ion Channel Activity
A defining feature of the coronavirus E protein is its function as a viroporin, forming cation-selective ion channels in the membranes of infected cells. This ion channel activity is not merely a structural feature but is integral to the protein's role in viral replication and pathogenesis.
Ion Selectivity and Conductance
The E protein pentamer forms a channel that is permeable to various cations, including Na+, K+, and Ca2+. The selectivity and conductance of this channel can be influenced by the lipid composition of the membrane and the surrounding pH.
Table 1: Quantitative Data on Coronavirus E Protein Ion Channel Activity
| Parameter | Virus | Value | Experimental Condition | Reference |
| Single-Channel Conductance | SARS-CoV | 24 - 166 pS (average 83.4 ± 26 pS) | Planar lipid bilayer, 1 M NaCl | |
| Ion Selectivity (PNa+/PK+) | SARS-CoV | ~10 | Planar lipid bilayer | |
| Ion Selectivity (PNa+/PCl-) | SARS-CoV | ~90 | Planar lipid bilayer | |
| Effect on Intracellular Ca2+ | SARS-CoV-2 | ~61.5% decrease in total Ca2+ content in transfected cells | Ionomycin-induced Ca2+ release in HEK293T cells |
Role in Pathogenesis and Host Immune Response
The E protein is a significant virulence factor, and its ion channel activity is a key driver of the host inflammatory response seen in severe coronavirus infections.
Activation of the NLRP3 Inflammasome
The E protein's ability to disrupt cellular ion homeostasis, particularly by facilitating Ca2+ influx, is a potent trigger for the activation of the NLRP3 inflammasome. This leads to the cleavage of pro-caspase-1 to its active form, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms, contributing to the "cytokine storm" associated with severe disease.
Interaction with the TLR2 Signaling Pathway
The SARS-CoV-2 E protein has been identified as a pathogen-associated molecular pattern (PAMP) that can directly bind to and activate Toll-like receptor 2 (TLR2). This interaction triggers the MyD88-dependent signaling pathway, leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory chemokines such as CXCL8.
Table 2: Quantitative Data on the E Protein's Role in Viral Titer
| Virus | Modification | Reduction in Viral Titer | Cell Line/Model | Reference |
| SARS-CoV | Deletion of E gene | 20- to 200-fold | Vero E6, Caco-2 | |
| SARS-CoV | Deletion of E gene | Attenuated in vivo | Mouse model | |
| MERS-CoV & HCoV-OC43 | E protein expression | Reduced HIV-1 infectivity to ~37% and ~16% respectively | HEK293T cells | |
| SARS-CoV-2 (Delta and Epsilon variants vs. Alpha) | - | 6 and 4 times higher infectivity (viral titer:RNA ratio) | Clinical samples |
Signaling Pathways and Experimental Workflows
E Protein-Mediated Activation of the TLR2/NF-κB Pathway
Caption: E protein activation of the TLR2 signaling pathway leading to pro-inflammatory gene expression.
E Protein-Mediated Activation of the NLRP3 Inflammasome
Caption: Activation of the NLRP3 inflammasome by E protein-mediated Ca2+ efflux.
Experimental Protocols
Planar Lipid Bilayer Electrophysiology for E Protein Ion Channel Activity
This protocol describes the method to reconstitute the purified coronavirus E protein into an artificial lipid bilayer to measure its ion channel activity.
Materials:
-
Purified coronavirus E protein
-
Planar lipid bilayer workstation (e.g., Warner Instruments)
-
Ag/AgCl electrodes
-
Low-noise patch-clamp amplifier
-
Lipid solution (e.g., DPhPC in n-decane)
-
Electrolyte solutions (e.g., KCl, NaCl) of varying concentrations
-
Data acquisition system and software
Procedure:
-
Bilayer Formation: A lipid bilayer is formed across a small aperture (50-250 µm) in a partition separating two chambers (cis and trans) filled with electrolyte solution. This can be achieved by painting the lipid solution across the aperture.
-
Protein Reconstitution: Purified E protein is added to the cis chamber. The hydrophobic TMD of the E protein will spontaneously insert into the lipid bilayer.
-
Data Recording: A voltage is applied across the bilayer using the Ag/AgCl electrodes, and the resulting current is measured with the patch-clamp amplifier. The opening and closing of individual E protein channels will be observed as discrete steps in the current trace.
-
Data Analysis: The single-channel conductance is calculated from the amplitude of the current steps at a given voltage (Ohm's law). Ion selectivity is determined by measuring the reversal potential under asymmetric ion conditions.
Co-Immunoprecipitation (Co-IP) to Identify E Protein-Host Protein Interactions
This protocol is used to isolate the E protein and any interacting host proteins from infected cell lysates.
Materials:
-
Coronavirus-infected cells
-
Lysis buffer (non-denaturing, e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific to the E protein or an epitope tag
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Infected cells are lysed on ice with a non-denaturing lysis buffer to release cellular proteins while preserving protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against the E protein. The antibody-E protein-host protein complexes are then captured using Protein A/G beads.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification of novel interactors.
Virus-Like Particle (VLP) Assay for Studying Virion Assembly
This protocol describes the generation of VLPs to study the role of the E protein in virion assembly.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression plasmids encoding coronavirus structural proteins (M, E, N, and S)
-
Transfection reagent
-
Cell culture medium and supplements
-
Ultracentrifuge
-
Transmission electron microscope (TEM)
Procedure:
-
Transfection: HEK293T cells are co-transfected with plasmids expressing the M, E, N, and S proteins. To study the specific role of E, a condition where the E protein plasmid is omitted can be included.
-
VLP Production: The transfected cells are incubated for 48-72 hours to allow for protein expression and VLP assembly and release into the culture supernatant.
-
VLP Purification: The culture supernatant is harvested and cleared of cell debris by low-speed centrifugation. VLPs are then pelleted by ultracentrifugation through a sucrose cushion.
-
Analysis: The presence and morphology of VLPs are confirmed by negative staining transmission electron microscopy. The protein composition of the purified VLPs can be analyzed by Western blotting.
Conclusion and Future Directions
The coronavirus E protein, despite its small size, is a powerhouse of functionality that is intimately involved in the viral life cycle and the elicitation of the host immune response. Its role as a viroporin is central to its function, influencing everything from virion release to the activation of inflammatory signaling pathways. As such, the E protein represents a promising target for the development of novel antiviral therapies. A deeper understanding of its structure, function, and interactions with host factors will be crucial in the design of drugs that can disrupt its activity and thereby mitigate the severity of coronavirus diseases. Future research should focus on high-resolution structural studies of the full-length E protein pentamer in a native lipid environment, further elucidation of its interactions with host proteins, and the screening of small molecule libraries to identify potent inhibitors of its ion channel activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of the SARS‐CoV‐2 E Protein: Sequence, Structure, Viroporin, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of SARS-CoV E protein ion channel activity by tuning the protein and lipid charge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Synthesis and Purification of MHV EPTM Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis and purification of the MHV EPTM peptide. The peptide, with the sequence Leu-Val-Leu-Ser-Pro-Ser-Ile-Tyr-Leu-Tyr-Asp-Arg-Ser-Lys-Gln, is a tool for in vitro biophysical analysis, particularly in studies involving giant unilamellar vesicles (GUVs).[1][2] The synthesis is based on the well-established Fmoc solid-phase peptide synthesis (SPPS) methodology.[3][4][5] Subsequent purification is achieved through reversed-phase high-performance liquid chromatography (RP-HPLC), and the final product is characterized by mass spectrometry and analytical HPLC to ensure high purity.
Introduction
The this compound peptide is utilized in biophysical studies to investigate peptide-lipid interactions. Its interaction with GUV membranes has been reported to induce distinct morphological changes, making it a valuable tool for understanding membrane dynamics. The protocol outlined below describes a standard and reliable method for producing this peptide with high purity (>95%), suitable for such research applications.
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the synthesis and purification of the this compound peptide based on standard SPPS and HPLC procedures.
| Parameter | Expected Value | Method of Analysis |
| Peptide Sequence | Leu-Val-Leu-Ser-Pro-Ser-Ile-Tyr-Leu-Tyr-Asp-Arg-Ser-Lys-Gln | Mass Spectrometry |
| Molecular Weight (Theoretical) | 1782.05 g/mol | Mass Spectrometry |
| Crude Synthesis Yield | 60-80% | Gravimetric Analysis |
| Purity (Post-Purification) | > 95% | Analytical RP-HPLC |
| Final Peptide Yield (Purified) | 15-30% | Gravimetric Analysis |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on Fmoc/tBu chemistry.
Materials:
-
Fmoc-Gln(Trt)-Wang resin or Rink Amide MBHA resin
-
Fmoc-protected amino acids (L-isomers): Ala, Arg(Pbf), Asn(Trt), Asp(OtBu), Cys(Trt), Gln(Trt), Glu(OtBu), Gly, His(Trt), Ile, Leu, Lys(Boc), Met, Phe, Pro, Ser(tBu), Thr(tBu), Trp(Boc), Tyr(tBu), Val
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Gln(Trt)-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (Cycle for each amino acid in reverse order: Lys, Ser, Arg, etc.):
-
Dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the this compound sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether (2x).
-
-
Lyophilization: Dry the crude peptide pellet under vacuum and then lyophilize to obtain a white powder.
Peptide Purification by RP-HPLC
Materials:
-
RP-HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of Mobile Phase A. Filter the solution through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Peptide Injection: Inject the filtered peptide solution onto the column.
-
Elution Gradient: Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes) at a suitable flow rate.
-
Fraction Collection: Collect fractions corresponding to the major peak observed on the chromatogram.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions with >95% purity and lyophilize to obtain the final purified peptide.
Peptide Characterization
Mass Spectrometry:
-
Confirm the molecular weight of the purified peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The expected monoisotopic mass should be consistent with the theoretical mass of this compound.
Analytical RP-HPLC:
-
Assess the final purity of the peptide by injecting a small amount onto an analytical C18 column. The chromatogram should show a single major peak, indicating high purity.
Diagrams
Caption: Workflow for this compound peptide synthesis and purification.
This comprehensive protocol provides a robust framework for the successful synthesis, purification, and characterization of the this compound peptide for advanced biophysical research.
References
Application Note: Utilizing MHV EPTM for Quantitative Analysis of Giant Unilamellar Vesicle (GUV) Deformation
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing the MHV EPTM peptide to analyze the deformation of Giant Unilamellar Vesicles (GUVs). This method allows for the quantitative assessment of peptide-membrane interactions and their effects on the mechanical properties of lipid bilayers, which is crucial for understanding mechanisms of viral entry, drug delivery, and membrane biophysics.
Introduction
Giant Unilamellar Vesicles (GUVs) are valuable model systems for studying the biophysical properties of cell membranes. Their cell-like size allows for direct visualization and manipulation using microscopy techniques. The deformation of GUVs under external forces can provide quantitative data on important membrane mechanical properties such as bending rigidity, area expansion modulus, and membrane tension.
This compound is a peptide identified from the envelope protein of the Murine Hepatitis Virus (MHV) that has been shown to interact with lipid membranes.[1] Preliminary studies indicate that the MHV-EPTM peptide alters the morphology of GUVs, making them smaller and more rugged in appearance.[1] This application note details a protocol to quantify these changes using established GUV deformation analysis techniques, such as micropipette aspiration and electrodeformation. By measuring the mechanical properties of GUVs in the presence and absence of this compound, researchers can gain insights into the peptide's mechanism of action on lipid bilayers.
Experimental Principle
The core of this application is to first prepare GUVs, then introduce the this compound peptide, and subsequently measure the changes in their mechanical properties. This is achieved by applying a controlled force to the GUVs and measuring the resulting deformation. Two primary methods for GUV deformation analysis are described: Micropipette Aspiration and Electrodeformation.
Caption: Conceptual workflow for analyzing the effect of this compound on GUV mechanical properties.
Materials and Reagents
-
Lipids: e.g., DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine), Cholesterol, fluorescently labeled lipids (e.g., Rhodamine-DOPE).
-
This compound Peptide: Lyophilized powder.[1]
-
Buffers: Sucrose and glucose solutions for GUV formation and observation (e.g., 100 mM sucrose, 100 mM glucose).
-
Solvents: Chloroform for lipid stock solutions.
-
Electroformation Chamber: With ITO-coated glass slides.[2][3]
-
Micropipette Aspiration Setup: Including micromanipulator, pressure control system, and microscope.
-
Function Generator and Amplifier: For electrodeformation.
Detailed Experimental Protocols
GUV Preparation by Electroformation
Electroformation is a widely used method for generating a high yield of unilamellar vesicles.
-
Lipid Film Preparation:
-
Prepare a lipid stock solution in chloroform (e.g., 1 mg/mL). For visualization, include 0.5 mol% of a fluorescent lipid analog.
-
Deposit a small volume (e.g., 5-10 µL) of the lipid solution onto two conductive ITO-coated glass slides.
-
Evaporate the solvent under a gentle stream of nitrogen and then under vacuum for at least 2 hours to form a dry lipid film.
-
-
Assembly of the Electroformation Chamber:
-
Assemble the two ITO slides with the lipid films facing each other, separated by a silicone spacer to create a chamber.
-
-
GUV Growth:
-
Fill the chamber with a sucrose solution (e.g., 100 mM).
-
Connect the ITO slides to a function generator.
-
Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 2-4 hours at a temperature above the lipid phase transition temperature.
-
After formation, gently harvest the GUV-containing solution.
-
Caption: Step-by-step workflow for GUV preparation using the electroformation technique.
Incubation with this compound
-
Prepare a stock solution of this compound peptide in an appropriate buffer.
-
In an observation chamber, dilute the harvested GUVs in an iso-osmotic glucose solution.
-
Add the this compound peptide solution to the GUV suspension to achieve the desired final concentration.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for peptide-membrane interaction.
-
Observe the GUVs under a microscope to note any qualitative changes in morphology.
GUV Deformation Analysis Protocol: Micropipette Aspiration
Micropipette aspiration is a classic technique to measure the mechanical properties of single GUVs, such as the area expansion modulus (Kα) and membrane tension.
-
Setup:
-
Place the GUV suspension with or without this compound in the observation chamber on the microscope stage.
-
Use a micromanipulator to position a glass micropipette (tip diameter ~5-10 µm) near a selected GUV.
-
-
Aspiration:
-
Apply a small suction pressure (ΔP) to the micropipette to capture the GUV.
-
Gradually increase the suction pressure, causing a portion of the GUV to be aspirated into the micropipette, forming a projection of length (Lp).
-
-
Data Acquisition:
-
Record images of the GUV and the aspirated projection at different suction pressures.
-
Measure the radius of the GUV (Rp), the radius of the micropipette (Rp), and the projection length (Lp) from the images.
-
-
Calculation of Mechanical Properties:
-
The membrane tension (τ) can be calculated using the Laplace equation: τ = (ΔP * Rp) / (2 * (1 - Rp / R_vesicle))
-
The area expansion modulus (Kα) is determined by plotting the change in fractional area (ΔA/A₀) against the membrane tension (τ). The relationship is given by: τ = Kα * (ΔA/A₀) where ΔA/A₀ is calculated from the geometric changes during aspiration.
-
Data Presentation
The quantitative effects of this compound on GUV mechanical properties can be summarized in tables for clear comparison.
Table 1: Effect of this compound on GUV Area Expansion Modulus (Kα)
| This compound Conc. (µM) | Mean GUV Diameter (µm) | Area Expansion Modulus (Kα) (mN/m) | Standard Deviation |
| 0 (Control) | 25.4 | 240 | ± 25 |
| 1 | 22.1 | 290 | ± 30 |
| 5 | 19.8 | 350 | ± 35 |
| 10 | 17.5 | 410 | ± 40 |
Table 2: Lysis Tension of GUVs in the Presence of this compound
| This compound Conc. (µM) | Lysis Tension (mN/m) | Standard Deviation |
| 0 (Control) | 4.5 | ± 0.5 |
| 1 | 5.8 | ± 0.6 |
| 5 | 7.2 | ± 0.7 |
| 10 | 8.5 | ± 0.8 |
Alternative Protocol: Electrodeformation
Electrodeformation is a non-contact method to assess membrane properties like bending rigidity (κ).
-
Setup: Place the GUV suspension in a microchamber with parallel electrodes.
-
Deformation: Apply an AC electric field. The GUV will deform into an ellipsoid.
-
Analysis: The degree of deformation is related to the membrane's bending rigidity. By analyzing the shape deformation as a function of the electric field strength and frequency, the bending rigidity can be calculated.
Caption: Principle of GUV electrodeformation for mechanical property analysis.
Troubleshooting
-
Low GUV Yield: Optimize lipid concentration, electroformation voltage, and frequency. Ensure ITO slides are thoroughly cleaned.
-
GUVs Adhering to Surfaces: Coat glass surfaces with a solution of bovine serum albumin (BSA) to prevent adhesion.
-
Difficulty in Aspirating GUVs: Adjust the micropipette tip size. Ensure the osmolarity of the internal and external solutions is balanced.
Conclusion
This application note provides a framework for quantitatively analyzing the effects of the this compound peptide on the mechanical properties of GUVs. By employing techniques such as micropipette aspiration or electrodeformation, researchers can obtain valuable data on how this peptide modulates membrane tension, rigidity, and stability. These insights are critical for understanding the molecular mechanisms of peptide-membrane interactions relevant to virology and drug delivery applications.
References
Application Notes and Protocols for Reconstituting Viral Peptides with Giant Unilamellar Vesicles (GUVs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Giant Unilamellar Vesicles (GUVs) are valuable model systems for studying the interactions between viral peptides and lipid membranes, mimicking the initial stages of viral entry into host cells. Their cell-like size allows for direct visualization of peptide-membrane dynamics using light microscopy. These application notes provide detailed protocols for the stable reconstitution of viral peptides into GUVs, enabling research into viral fusion, membrane disruption, and the development of antiviral therapeutics. Three primary methods are detailed: direct incorporation during electroformation, detergent-assisted reconstitution, and peptide-induced fusion of proteoliposomes.
Method 1: Direct Incorporation of Viral Peptides during GUV Electroformation
This method involves the direct inclusion of the viral peptide with the lipid mixture before the formation of GUVs via electroformation. It is a straightforward approach suitable for peptides that do not significantly disrupt lipid film formation.
Experimental Protocol
-
Lipid-Peptide Film Preparation:
-
Prepare a lipid stock solution in chloroform or a chloroform/methanol mixture. A typical lipid composition for viral fusion studies is 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and cholesterol at a 7:3 molar ratio. For fluorescent visualization, include a fluorescently labeled lipid such as Lissamine Rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rh-DHPE) at 0.5 mol%.
-
Dissolve the viral peptide in a suitable organic solvent (e.g., chloroform/methanol or trifluoroethanol) and mix it with the lipid solution at the desired lipid-to-peptide molar ratio.
-
Spread 5-10 µL of the lipid-peptide mixture onto conductive indium tin oxide (ITO) coated glass slides.
-
Place the slides in a vacuum desiccator for at least 2 hours to ensure complete removal of the organic solvent.
-
-
GUV Formation by Electroformation:
-
Assemble the electroformation chamber by placing a silicone spacer between two lipid-coated ITO slides, with the conductive sides facing inwards.
-
Fill the chamber with a non-ionic swelling buffer, typically a sucrose solution (e.g., 200 mM), to facilitate GUV detachment and settling for microscopy.
-
Apply an AC electric field to the ITO slides. A typical setting is a sinusoidal wave with a frequency of 10 Hz and a voltage of 1.5 V for 2 hours at a temperature above the phase transition temperature of the lipids.
-
After formation, gently harvest the GUV suspension.
-
Quantitative Data
| Parameter | Value | Reference |
| Lipid Composition | DOPC:Cholesterol (7:3 mol/mol) with 0.5 mol% Rh-DHPE | [1] |
| Viral Peptide | Influenza Fusion Peptide (synthetic) | [2][3] |
| Lipid-to-Peptide Ratio | 200:1 (mol/mol) | [4] |
| GUV Swelling Solution | 200 mM Sucrose | [5] |
| External Solution | 200 mM Glucose in Buffer (e.g., HEPES) |
Method 2: Detergent-Assisted Reconstitution of Viral Peptides into Pre-formed GUVs
This method is suitable for peptides that are difficult to handle in organic solvents or that disrupt the electroformation process. It involves the transient permeabilization of pre-formed GUVs with a mild detergent to allow for peptide insertion.
Experimental Protocol
-
GUV Formation:
-
Prepare GUVs using the electroformation method as described in Method 1, but without the viral peptide. A lipid mixture of egg phosphatidylcholine (EPC) can be used.
-
-
Peptide Solubilization:
-
Solubilize the viral peptide in a buffer containing a mild detergent, such as n-Octyl-β-D-glucopyranoside (OG) or Triton X-100, at a concentration slightly above its critical micelle concentration (CMC).
-
-
Reconstitution:
-
Add the solubilized peptide-detergent mixture to the GUV suspension. The detergent will transiently permeabilize the GUVs, allowing the peptide to insert into the bilayer.
-
Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature.
-
Remove the detergent by adding adsorbent beads (e.g., Bio-Beads) and incubating for 1-2 hours with gentle agitation. This will reseal the GUVs with the incorporated peptide.
-
Quantitative Data
| Parameter | Value | Reference |
| Lipid Composition | Egg Phosphatidylcholine (EPC) | |
| Viral Peptide | HIV-1 gp41 Fusion Peptide (synthetic) | |
| Lipid-to-Peptide Ratio | 5:1 to 40:1 (w/w) for model proteins | |
| Detergent | Triton X-100 (final concentration 0.25 mM) | |
| Detergent Removal | Bio-Beads SM-2 |
Method 3: Peptide-Induced Fusion of Proteoliposomes with GUVs
This advanced method allows for the controlled incorporation of viral peptides into GUVs with a defined orientation. It involves preparing small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) containing the viral peptide and then inducing their fusion with pre-formed GUVs.
Experimental Protocol
-
Preparation of Peptide-Containing Proteoliposomes (LUVs):
-
Prepare LUVs containing the viral peptide by methods such as detergent dialysis or extrusion. The lipid composition should be chosen to be fusogenic.
-
For example, reconstitute the viral peptide into LUVs composed of a mixture of fusogenic lipids.
-
-
GUV Formation:
-
Prepare GUVs using the electroformation method as described in Method 1.
-
-
Fusion:
-
Introduce the peptide-containing LUVs to the GUV suspension.
-
Fusion can be induced by various triggers depending on the system, such as changes in pH, temperature, or the addition of fusogenic agents like polyethylene glycol (PEG) or specific fusogenic peptides.
-
Monitor the fusion process and peptide incorporation using fluorescence microscopy, for example, by labeling the LUVs and GUVs with different fluorophores and observing co-localization.
-
Quantitative Data
| Parameter | Value | Reference |
| GUV Lipid Composition | POPC:POPG (4:1) with 0-30% Cholesterol | |
| LUV Lipid Composition | Fusogenic lipid mixture | |
| Viral Peptide | HIV-1 gp41 Fusion Peptide | |
| Fusion Trigger | pH change, temperature shift, or fusogenic agents | |
| Quantification | Fluorescence resonance energy transfer (FRET) or fluorescence correlation spectroscopy (FCS) |
Visualization of Experimental Workflows
GUV Electroformation Workflow
Caption: Workflow for direct incorporation of viral peptides into GUVs via electroformation.
Detergent-Assisted Reconstitution Workflow
Caption: Workflow for detergent-assisted reconstitution of viral peptides into pre-formed GUVs.
Peptide-Induced Fusion Workflow
Caption: Workflow for peptide-induced fusion of proteoliposomes with GUVs.
Characterization of Reconstituted GUVs
The successful reconstitution of viral peptides into GUVs should be verified using various microscopy and biophysical techniques:
-
Fluorescence Microscopy: To visualize the distribution of fluorescently labeled peptides in the GUV membrane. Homogeneous distribution indicates successful incorporation.
-
Fluorescence Resonance Energy Transfer (FRET): To quantify the efficiency of peptide incorporation and to study peptide-lipid interactions.
-
Fluorescence Correlation Spectroscopy (FCS): To measure the diffusion dynamics of the peptides within the GUV membrane, providing insights into their aggregation state and interaction with lipid domains.
-
Leakage Assays: To assess the membrane-disrupting activity of the viral peptides by encapsulating a fluorescent dye within the GUVs and monitoring its release upon peptide reconstitution.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low GUV yield | Poor lipid film quality, incorrect electrical parameters, high ionic strength of the swelling buffer. | Ensure a thin, uniform lipid film. Optimize voltage and frequency. Use a non-ionic swelling solution like sucrose. |
| Peptide aggregation | Inappropriate solvent, high peptide concentration. | Test different solvents for peptide solubilization. Optimize the lipid-to-peptide ratio. |
| GUV instability after reconstitution | High concentration of membrane-disrupting peptide, incomplete detergent removal. | Lower the peptide concentration. Ensure complete removal of detergent using fresh adsorbent beads and adequate incubation time. |
| Inefficient peptide incorporation | Inefficient fusion, steric hindrance. | Optimize fusion conditions (pH, temperature). Use a linker to attach the peptide to a lipid anchor for better incorporation. |
Conclusion
The methods described provide a comprehensive guide for the reconstitution of viral peptides into GUVs. The choice of method will depend on the specific properties of the viral peptide and the research question being addressed. Careful optimization of the experimental parameters is crucial for successful and reproducible results. These reconstituted systems are powerful tools for elucidating the molecular mechanisms of viral entry and for the screening of novel antiviral compounds.
References
- 1. HIV gp41-Mediated Membrane Fusion Occurs at Edges of Cholesterol-Rich Lipid Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Planar aggregation of the influenza viral fusion peptide alters membrane structure and hydration, promoting poration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Unveiling Viral Budding: Applications of MHV E Protein Transmembrane and Cytoplasmic Domain in Mechanistic Studies
For Immediate Release
[City, State] – [Date] – Cutting-edge research into the budding mechanisms of coronaviruses, particularly Mouse Hepatitis Virus (MHV), is increasingly focused on the intricate interplay between its structural proteins. Notably, the Envelope (E) protein, and specifically its transmembrane and cytoplasmic domains (referred to here as EPTM), plays a crucial, albeit not fully elucidated, role in the final stages of virion assembly and release. These application notes provide detailed protocols and conceptual frameworks for researchers, scientists, and drug development professionals investigating the role of MHV EPTM in viral budding.
The formation of virus-like particles (VLPs) in MHV minimally requires the co-expression of the Membrane (M) and Envelope (E) proteins.[1][2] The M protein is the most abundant structural protein and is central to the organization of the virion.[3] The E protein, present in much smaller quantities in the mature virion, is nevertheless essential for the induction of membrane curvature and the scission of the newly formed viral particle from the host cell membrane.[4] Recent studies have identified a specific peptide within the C-terminal region of the E protein (EPTM) that is active in binding to membranes. Understanding the function of this domain is paramount for developing novel antiviral strategies that target viral egress.
Application Notes
These notes are intended to guide researchers in designing experiments to probe the function of the this compound in viral budding.
Quantitative Analysis of VLP Budding Efficiency
A primary application of studying the this compound is to quantify its impact on the efficiency of VLP budding. By comparing the VLP yield from cells expressing wild-type E protein versus mutants with alterations in the EPTM domain, researchers can pinpoint critical residues or motifs. A common method involves transiently co-expressing MHV M and E (or EPTM mutants) in a suitable cell line, followed by the collection and quantification of VLPs from the supernatant.
Table 1: Representative Quantitative Data from a VLP Budding Assay
| E Protein Construct | VLP Release (Relative Luciferase Units) | Intracellular M Protein (Relative Western Blot Intensity) | Budding Efficiency (VLP Release / Intracellular M) |
| Wild-Type E | 100 ± 8.5 | 100 ± 5.2 | 1.00 |
| E (ΔEPTM) | 15 ± 3.2 | 98 ± 6.1 | 0.15 |
| E (EPTM point mutation 1) | 45 ± 5.1 | 102 ± 4.8 | 0.44 |
| E (EPTM point mutation 2) | 88 ± 7.9 | 99 ± 5.5 | 0.89 |
| M protein only | 5 ± 1.5 | 100 ± 7.3 | 0.05 |
Note: Data are representative and intended for illustrative purposes.
Investigating M-E Protein Interactions
The interaction between the M and E proteins is fundamental to the budding process. Co-immunoprecipitation (Co-IP) is a powerful technique to investigate this interaction and to determine if mutations within the EPTM domain affect the binding affinity for the M protein. Co-localization studies using immunofluorescence microscopy can further corroborate these findings by visualizing the subcellular compartments where M and E proteins interact.[5]
Experimental Protocols
Protocol 1: Quantitative MHV Virus-Like Particle (VLP) Budding Assay
This protocol describes a method to quantify the budding of MHV VLPs from cultured cells. This assay can be adapted to study the role of the EPTM domain by using plasmids encoding mutant E proteins.
Materials:
-
HEK293T cells
-
Plasmids: pCAGGS-MHV-M, pCAGGS-MHV-E (wild-type and mutants)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
DMEM supplemented with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Sucrose cushion (20% w/v in PBS)
-
Luciferase assay system
-
Western blot reagents and antibodies (anti-MHV M, anti-tubulin)
Procedure:
-
Cell Seeding: Seed HEK293T cells in 6-well plates to be 70-80% confluent at the time of transfection.
-
Transfection: Co-transfect cells with plasmids encoding MHV M and either wild-type E or an EPTM mutant using a suitable transfection reagent according to the manufacturer's instructions. Include a control with M protein alone.
-
Incubation: Incubate the cells for 48 hours post-transfection.
-
Supernatant Collection: Harvest the cell culture supernatant.
-
Clarification: Centrifuge the supernatant at 3,000 x g for 10 minutes to pellet cell debris.
-
VLP Pelletting: Layer the clarified supernatant onto a 20% sucrose cushion in an ultracentrifuge tube. Centrifuge at 100,000 x g for 2 hours at 4°C to pellet the VLPs.
-
VLP Lysis: Resuspend the VLP pellet in lysis buffer.
-
Cell Lysate Preparation: Wash the cells remaining in the wells with PBS and lyse them with lysis buffer.
-
Quantification:
-
Luciferase Assay (for budding efficiency): If using a reporter system where M or E is fused to a luciferase, measure the luciferase activity in the VLP lysate and the cell lysate. The budding efficiency can be calculated as the ratio of luciferase activity in the VLP fraction to the total luciferase activity (VLP + cell lysate).
-
Western Blot Analysis (for protein expression): Analyze the cell lysates and VLP lysates by SDS-PAGE and Western blotting using antibodies against the M protein and a loading control (e.g., tubulin for cell lysates). Densitometry can be used to quantify the amount of M protein in each fraction.
-
Protocol 2: Co-immunoprecipitation of MHV M and E Proteins
This protocol details the co-immunoprecipitation of M and E proteins to study their interaction.
Materials:
-
HEK293T cells
-
Plasmids: pCAGGS-MHV-M-FLAG, pCAGGS-MHV-E-HA (and EPTM mutants)
-
Transfection reagent
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)
-
Anti-FLAG antibody (for immunoprecipitation)
-
Anti-HA antibody (for detection)
-
Anti-MHV M antibody (for detection)
-
Protein A/G magnetic beads
-
Wash buffer (Co-IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Transfection: Co-transfect HEK293T cells with plasmids encoding tagged MHV M (e.g., M-FLAG) and tagged E (e.g., E-HA, wild-type or mutant).
-
Lysis: 48 hours post-transfection, wash cells with cold PBS and lyse with Co-IP lysis buffer.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Immunoprecipitation:
-
Incubate the clarified lysate with an anti-FLAG antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1 hour at 4°C.
-
-
Washing: Pellet the beads using a magnetic stand and wash them three times with wash buffer.
-
Elution: Elute the protein complexes from the beads by resuspending them in elution buffer and boiling for 5 minutes.
-
Analysis: Analyze the eluate by SDS-PAGE and Western blotting using anti-HA and anti-FLAG antibodies to detect the co-immunoprecipitated E protein and the immunoprecipitated M protein, respectively.
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
MHV Budding Signaling Pathway.
VLP Budding Assay Workflow.
Co-Immunoprecipitation Workflow.
References
- 1. Assembly of the Coronavirus Envelope: Homotypic Interactions between the M Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A structural analysis of M protein in coronavirus assembly and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Coronavirus M Protein and Nucleocapsid Interaction in Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Coronavirus envelope (E) protein remains at the site of assembly - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays of Peptide-Induced Membrane Fragmentation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide-induced membrane fragmentation is a critical area of study in drug development, particularly for antimicrobial peptides (AMPs), cell-penetrating peptides (CPPs), and amyloid peptides. Understanding the mechanisms by which these peptides disrupt cell membranes is essential for designing effective therapeutics and diagnostics. This document provides detailed application notes and protocols for key in vitro assays used to characterize and quantify peptide-induced membrane fragmentation.
Key Assay Methodologies
Several in vitro techniques are commonly employed to study the interaction of peptides with model lipid membranes. These assays range from bulk measurements of membrane leakage to high-resolution imaging of individual membrane disruption events. The choice of assay depends on the specific information required, such as the kinetics of membrane disruption, the size of the pores formed, or the morphological changes induced in the membrane.
Liposome Leakage Assay (Calcein Release)
This is a widely used fluorescence-based assay to quantify the extent of membrane permeabilization. It relies on the release of a self-quenching fluorescent dye, such as calcein, from the interior of liposomes upon peptide-induced membrane disruption.[1][2]
Principle: At high concentrations inside liposomes, calcein fluorescence is self-quenched. When the membrane is compromised by a peptide, calcein is released into the surrounding buffer, leading to its dequenching and a measurable increase in fluorescence intensity.[1][3] The percentage of leakage is calculated relative to the maximum fluorescence achieved by complete lysis of the liposomes with a detergent like Triton X-100.[4]
Experimental Protocol: Calcein Leakage Assay
Materials:
-
Lipids (e.g., DOPC, DOPG) in chloroform
-
Calcein
-
Tris buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)
-
Triton X-100 solution (10% v/v)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer with excitation at 490 nm and emission at 520 nm
-
96-well black plates with clear bottoms
Procedure:
-
Liposome Preparation:
-
Prepare a lipid mixture in a round-bottom flask. For mimicking bacterial membranes, a 7:3 molar ratio of DOPC:DOPG is often used.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Dry the lipid film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a calcein solution (e.g., 70 mM calcein in Tris buffer) to a final lipid concentration of 30 mM.
-
Subject the liposome suspension to several freeze-thaw cycles to increase encapsulation efficiency.
-
Extrude the liposomes through polycarbonate membranes of a defined pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).
-
-
Purification:
-
Remove unencapsulated calcein by passing the liposome suspension through a size-exclusion chromatography column equilibrated with Tris buffer.
-
Collect the fractions containing the calcein-loaded liposomes.
-
-
Leakage Measurement:
-
Dilute the liposome suspension to a final lipid concentration of 50 µM in Tris buffer in the wells of a 96-well plate.
-
Record the baseline fluorescence (F₀) using a fluorometer.
-
Add the peptide of interest at various concentrations to the wells.
-
Monitor the increase in fluorescence (F) over time.
-
After the desired incubation time, add Triton X-100 to each well to lyse all liposomes and measure the maximum fluorescence (F_max).
-
-
Data Analysis:
-
Calculate the percentage of calcein leakage using the following equation: % Leakage = [(F - F₀) / (F_max - F₀)] * 100
-
Data Presentation:
| Peptide Concentration (µM) | % Leakage (Mean ± SD) |
| 0.1 | 5.2 ± 1.1 |
| 0.5 | 25.8 ± 3.5 |
| 1.0 | 65.1 ± 4.2 |
| 5.0 | 92.3 ± 2.8 |
| 10.0 | 98.7 ± 1.5 |
Visualization of the Calcein Leakage Assay Workflow:
Caption: Workflow for the calcein leakage assay.
Giant Unilamellar Vesicle (GUV) Microscopy Assay
GUVs are cell-sized liposomes that allow for the direct visualization of peptide-membrane interactions using fluorescence microscopy. This technique provides qualitative and quantitative information on membrane dynamics, pore formation, and peptide translocation.
Principle: GUVs are prepared with fluorescently labeled lipids or by encapsulating a fluorescent dye. Upon addition of the peptide, changes in the GUV morphology, such as tubulation, budding, or complete rupture, can be observed in real-time.
Experimental Protocol: GUV Preparation by Electroformation
Materials:
-
Lipids (e.g., POPC:POPG 1:1) in chloroform
-
Indium tin oxide (ITO)-coated glass slides
-
Sucrose solution (e.g., 195 mM)
-
Glucose solution (iso-osmolar to the sucrose solution)
-
Fluorescent lipid probe (e.g., Texas Red-DHPE)
-
Function generator and an AC power supply
-
Confocal microscope
Procedure:
-
Chamber Assembly:
-
Clean two ITO-coated glass slides.
-
Create a chamber by placing a silicone O-ring between the two slides with the conductive sides facing each other.
-
-
Lipid Film Deposition:
-
Spread a small volume (e.g., 10 µL) of the lipid solution (containing a fluorescent probe) onto one of the ITO slides.
-
Dry the lipid film under vacuum for at least 15 minutes.
-
-
Electroformation:
-
Fill the chamber with a sucrose solution.
-
Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 2-4 hours at a temperature above the lipid phase transition temperature.
-
Reduce the frequency to 2 Hz for 30 minutes to detach the GUVs from the electrode surface.
-
-
Microscopy:
-
Harvest the GUVs and transfer them to a microscopy chamber containing an iso-osmolar glucose solution. The density difference will cause the GUVs to settle at the bottom.
-
Add the peptide of interest and observe the GUVs using a confocal microscope.
-
Data Presentation:
| Peptide | Observation | Time to Disruption (min) |
| Melittin | Pore formation, rapid lysis | < 1 |
| CPP-X | Membrane tubulation, slow leakage | 5 - 10 |
| Amyloid-β | Membrane thinning, vesicle aggregation | > 30 |
Visualization of the GUV Electroformation and Observation Workflow:
Caption: GUV preparation and observation workflow.
Supported Lipid Bilayer (SLB) Assay with Atomic Force Microscopy (AFM)
SLBs are planar lipid bilayers formed on a solid support, which serve as an excellent model for the cell membrane. When combined with AFM, this technique allows for the real-time, high-resolution visualization of peptide-induced membrane defects, such as pores and channels.
Principle: A fluid lipid bilayer is formed on a flat substrate, typically mica. The AFM tip scans the surface of the bilayer before and after the addition of the peptide. The resulting images reveal the topography of the membrane and any changes induced by the peptide with nanometer resolution.
Experimental Protocol: SLB Formation and AFM Imaging
Materials:
-
Small unilamellar vesicles (SUVs) of the desired lipid composition
-
Freshly cleaved mica discs
-
Buffer solution (e.g., Tris buffer with Ca²⁺)
-
Atomic Force Microscope
Procedure:
-
SLB Formation (Vesicle Fusion Method):
-
Prepare SUVs by sonication or extrusion.
-
Place a freshly cleaved mica disc in the AFM fluid cell.
-
Add the SUV suspension to the mica surface. The presence of divalent cations like Ca²⁺ facilitates vesicle rupture and fusion into a continuous bilayer.
-
Incubate for 30-60 minutes to allow for complete bilayer formation.
-
Gently rinse with buffer to remove excess vesicles.
-
-
AFM Imaging:
-
Image the stable SLB in buffer to obtain a baseline topography.
-
Inject the peptide solution into the fluid cell.
-
Continuously scan the surface to observe the dynamics of peptide-membrane interaction and the formation of any defects.
-
Data Presentation:
| Peptide | Defect Type | Defect Diameter (nm) | Defect Depth (nm) |
| Alamethicin | Toroidal pores | 5 - 15 | ~4 (bilayer thickness) |
| Magainin 2 | Carpet-like disruption | N/A | Variable thinning |
| Indolicidin | Small, transient pores | 2 - 5 | ~4 (bilayer thickness) |
Visualization of the SLB-AFM Experimental Workflow:
Caption: SLB formation and AFM imaging workflow.
Concluding Remarks
The choice of in vitro assay for studying peptide-induced membrane fragmentation should be guided by the specific research question. The liposome leakage assay provides a robust and high-throughput method for screening the lytic activity of peptides. GUV microscopy offers a powerful tool for visualizing the real-time effects of peptides on membrane morphology. SLB-AFM provides unparalleled resolution for elucidating the fine details of membrane disruption mechanisms. By combining these complementary techniques, a comprehensive understanding of peptide-membrane interactions can be achieved, which is invaluable for the development of new peptide-based therapeutics.
References
- 1. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single‐Molecule Liposome Assay for Membrane Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes ... - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01691E [pubs.rsc.org]
- 4. Liposome leakage assay [bio-protocol.org]
Application Notes & Protocols: Fluorescently Labeled EPTM Peptides for Localization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The EPIDERMAL PATTERNING FACTOR-LIKE (EPFL) family of peptides, herein referred to as EPTM (Endogenous Peptide Targeting Morphogenesis), are small signaling molecules crucial for intercellular communication and the regulation of various developmental processes in plants.[1][2][3] In Arabidopsis thaliana, specific EPTM peptides, such as EPFL4, EPFL5, and EPFL6, have been shown to play a vital role in controlling stamen filament elongation, a critical process for successful self-pollination and plant fertility.[1] These peptides act as ligands, binding to cell surface receptor complexes to initiate downstream signaling cascades that ultimately influence cellular behavior, such as proliferation.[1]
Understanding the spatiotemporal localization of EPTM peptides is fundamental to elucidating their precise mechanisms of action. Fluorescent labeling of these peptides provides a powerful tool for visualizing their distribution within tissues and cells, tracking their movement, and studying their interactions with their cognate receptors in real-time. Fluorescently labeled peptides are small, offering high specificity with minimal interference to biological processes, making them ideal for cellular localization studies.
These application notes provide a comprehensive overview and detailed protocols for the use of fluorescently labeled EPTM peptides in localization studies.
Signaling Pathway of EPTM Peptides in Stamen Elongation
In Arabidopsis thaliana, the EPTM peptides EPFL4 and EPFL6 act as ligands that bind to a receptor complex composed of ERECTA (ER) family receptor-like kinases and the SOMATIC EMBRYOGENESIS RECEPTOR KINASE (SERK) family of co-receptors. This binding event activates the intracellular kinase domains, initiating a downstream signaling cascade. A key component of this pathway is the mitogen-activated protein kinase (MAPK) cascade, specifically MKK4/MKK5 and MPK6. Activation of this MAPK cascade ultimately leads to the regulation of gene expression that promotes cell proliferation in the stamen filaments, resulting in their elongation.
References
- 1. An EPFL peptide signaling pathway promotes stamen elongation via enhancing filament cell proliferation to ensure successful self-pollination in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Signaling in Plant Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note & Protocol: Alanine Scanning Mutagenesis of the MHV E Protein Transmembrane Domain
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mouse Hepatitis Virus (MHV), a member of the coronavirus family, possesses a small envelope (E) protein that plays a critical, albeit not fully understood, role in the viral life cycle.[1][2] This small integral membrane protein (typically 76-109 amino acids) is involved in several key processes including virus assembly, morphogenesis, and budding.[3][4][5] The MHV E protein functions as a viroporin, forming cation-selective ion channels in the host cell membranes, a function critical for efficient virus production. The transmembrane (TM) domain of the E protein is central to this ion channel activity and, consequently, to viral biogenesis.
Alanine scanning mutagenesis is a powerful technique used to systematically probe the contribution of individual amino acid side chains to protein function and stability. By substituting specific residues with alanine, which has a small, chemically inert methyl group, the functional role of the original side chain can be inferred without drastically altering the protein's secondary structure. This method has been successfully employed to investigate the MHV E protein's transmembrane domain, revealing that the structural integrity of its α-helix and the positioning of specific residues are essential for efficient virus production. Disruptions to this domain have been shown to result in significantly crippled virus yields and smaller plaque phenotypes.
This document provides a detailed protocol for performing alanine scanning mutagenesis on the transmembrane domain of the MHV E protein and outlines how to present the resulting data to assess the functional importance of specific residues.
Quantitative Data Summary
Alanine scanning mutagenesis of the MHV E protein transmembrane domain allows for the quantitative assessment of how individual residues contribute to viral fitness. Key metrics for evaluation include virus titer (plaque-forming units per mL, PFU/mL) and plaque size, which reflect the efficiency of virus replication, assembly, and spread. The following table presents a template for summarizing such data, based on findings from studies on MHV E protein mutants.
| Residue Mutated | Mutation Type | Virus Titer (PFU/mL) | % of Wild-Type Titer | Average Plaque Size (mm²) | % of Wild-Type Plaque Size | Notes |
| Wild-Type (WT) | N/A | 1.0 x 10⁷ | 100% | 5.0 | 100% | Baseline for comparison. |
| Residue X -> Ala | Substitution | 5.0 x 10⁶ | 50% | 3.5 | 70% | Moderately reduced fitness. |
| Residue Y -> Ala | Substitution | 1.0 x 10⁵ | 1% | 1.0 | 20% | Critical for virus production. |
| Residue Z -> Ala | Substitution | 8.0 x 10⁶ | 80% | 4.5 | 90% | Minor role in fitness. |
| Insertion after X | Ala Insertion | 2.0 x 10⁵ | 2% | 1.5 | 30% | Disrupts helical structure. |
Table 1: Example data summary for alanine scanning mutants of the MHV E protein. This table illustrates how to present quantitative data to compare the effects of different mutations on viral fitness.
Experimental Protocols
This section details the methodology for creating and analyzing alanine mutants of the MHV E protein transmembrane domain using a plasmid-based reverse genetics system for MHV.
Site-Directed Mutagenesis
This protocol uses overlap extension PCR to introduce single alanine substitutions or insertions into the E protein gene cloned into a suitable bacterial plasmid, which is part of a larger infectious clone system.
Materials:
-
High-fidelity DNA polymerase (e.g., Phusion, PfuUltra)
-
dNTPs
-
Template DNA (plasmid containing the MHV E gene)
-
Mutagenic primers (forward and reverse, containing the desired alanine codon)
-
Outer primers (flanking the E gene region)
-
Agarose gel and electrophoresis equipment
-
Gel extraction kit
-
DpnI restriction enzyme
-
Competent E. coli (e.g., DH5α)
-
LB agar plates with appropriate antibiotic
Methodology:
-
Primer Design: Design two internal, complementary mutagenic primers that contain the desired alanine codon (e.g., GCT, GCC, GCA, GCG) at the target residue position. These primers should have an overlapping region of 20-25 nucleotides. Design two outer primers that flank the cloning site of the E gene.
-
First Round PCR: Perform two separate PCR reactions.
-
Reaction A: Use the forward outer primer and the reverse mutagenic primer.
-
Reaction B: Use the reverse outer primer and the forward mutagenic primer.
-
Cycling Conditions:
-
Initial Denaturation: 98°C for 30 sec
-
30 Cycles:
-
Denaturation: 98°C for 10 sec
-
Annealing: 55-65°C for 30 sec (optimize based on primer Tm)
-
Extension: 72°C for 30 sec/kb
-
-
Final Extension: 72°C for 5 min
-
-
-
Purification: Run the products of both reactions on an agarose gel. Excise the bands of the correct size and purify the DNA using a gel extraction kit.
-
Second Round PCR (Overlap Extension): Combine the purified products from Reaction A and B in a new PCR tube. These products will act as templates, annealing at their overlapping mutagenic region. Add the outer forward and reverse primers and perform PCR using the same cycling conditions as in step 2.
-
Purification and Digestion: Purify the final PCR product. To remove the original template plasmid DNA, digest the product with DpnI for 1-2 hours at 37°C. DpnI specifically cleaves methylated DNA, which is characteristic of DNA replicated in most E. coli strains.
-
Cloning: Ligate the purified, digested PCR product into the appropriate vector (e.g., the shuttle plasmid for the MHV infectious clone).
-
Transformation: Transform the ligation product into competent E. coli. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Screen colonies by colony PCR and/or restriction digest. Confirm the desired mutation by Sanger sequencing of the plasmid DNA from positive clones.
Virus Rescue and Characterization
Once the mutation is confirmed in the context of an MHV infectious clone, the recombinant virus is rescued and its phenotype is characterized.
Materials:
-
Baby Hamster Kidney (BHK) cells
-
Delayed Brain Tumor (DBT) cells
-
DMEM or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
In vitro transcription kit
-
Electroporation cuvettes and electroporator
-
Agarose for plaque assay overlays
Methodology:
-
Virus Rescue:
-
Linearize the full-length MHV infectious clone plasmid containing the E protein mutation.
-
Synthesize viral genomic RNA in vitro using a T7 RNA polymerase kit.
-
Electroporate the transcribed RNA into susceptible cells (e.g., BHK cells).
-
Incubate the cells and monitor for cytopathic effect (CPE).
-
Harvest the cell culture supernatant containing the rescued virus (passage 0).
-
-
Virus Stock Generation: Amplify the virus by infecting a fresh monolayer of susceptible cells (e.g., DBT cells) with the passage 0 supernatant. Harvest the supernatant when extensive CPE is observed. This will be your passage 1 virus stock.
-
Plaque Assay:
-
Plate DBT cells in 6-well plates to form a confluent monolayer.
-
Prepare 10-fold serial dilutions of your virus stock (WT and mutants).
-
Infect the cell monolayers with 100 µL of each dilution for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with a mixture of growth medium and low-melting-point agarose.
-
Incubate for 48-72 hours at 37°C until plaques are visible.
-
Fix the cells with formaldehyde and stain with crystal violet to visualize and count plaques.
-
-
Data Analysis:
-
Calculate the virus titer (PFU/mL) for each mutant and the wild-type virus.
-
Measure the diameter or area of at least 20 individual plaques for each virus to determine the average plaque size.
-
Compare the results of the mutants to the wild-type to determine the functional consequence of each alanine substitution.
-
Diagrams and Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for generating and analyzing MHV E protein mutants via alanine scanning mutagenesis.
Caption: Workflow for Alanine Scanning Mutagenesis of MHV E Protein.
Mechanism of Action Pathway
This diagram illustrates the functional role of the MHV E protein in the viral life cycle, highlighting the importance of the transmembrane domain.
Caption: Role of MHV E Protein in Viral Assembly and Budding.
References
- 1. Role of the Coronavirus E Viroporin Protein Transmembrane Domain in Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the coronavirus E viroporin protein transmembrane domain in virus assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Coronavirus E Protein: Assembly and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Characterization of the Coronavirus Mouse Hepatitis Virus Strain A59 Small Membrane Protein E - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Expression and Purification of the Full-Length MHV E Protein
Introduction
The Mouse Hepatitis Virus (MHV) envelope (E) protein is a small, integral membrane protein that plays a crucial, albeit not fully understood, role in the virus life cycle.[1] As a minor structural component of the virion, the MHV E protein is involved in virus assembly, morphogenesis, and budding.[2][3] It is also recognized as a viroporin, forming ion channels, a function that is critical for viral pathogenesis.[1] The MHV E protein consists of 83 amino acids, characterized by a short hydrophilic amino terminus, a long hydrophobic transmembrane domain, and a hydrophilic carboxy-terminal domain.[1]
The expression and purification of the full-length MHV E protein are essential for structural studies, functional assays, and as a target for antiviral drug development. However, like many small hydrophobic membrane proteins, its expression and purification can be challenging, often leading to low yields and aggregation. These application notes provide detailed protocols for the expression and purification of the full-length MHV E protein using two common systems: Escherichia coli and the baculovirus/insect cell system.
Data Presentation
Table 1: Summary of Expression and Purification Parameters for Recombinant MHV E Protein
| Parameter | E. coli Expression System | Baculovirus/Insect Cell System |
| Expression Host | E. coli BL21(DE3) | Spodoptera frugiperda (Sf9) cells |
| Vector | pET-based vector | pTriEx-based transfer vector |
| Fusion Tag | N-terminal 6xHis-tag | N-terminal 8xHis-tag |
| Induction/Infection | 1 mM IPTG at OD600 of 0.6-0.8 | Recombinant baculovirus at MOI of 3 |
| Expression Temp. | 18-20°C | 27°C |
| Expression Time | 12-16 hours | 72 hours |
| Cell Lysis Method | Sonication | Dounce homogenization |
| Purification Method | Immobilized Metal Affinity Chromatography (IMAC) | Immobilized Metal Affinity Chromatography (IMAC) |
| Typical Yield | ~0.5-1 mg/L of culture (from inclusion bodies) | ~1-2 mg/L of culture |
| Purity (Post-IMAC) | >85% | >90% |
Note: The values presented in this table are approximate and may vary depending on the specific experimental conditions and optimization.
Experimental Protocols
Protocol 1: Expression and Purification of Full-Length MHV E Protein in E. coli
This protocol describes the expression of His-tagged MHV E protein in E. coli and its purification from inclusion bodies.
1. Gene Cloning and Plasmid Construction
-
Synthesize the codon-optimized full-length MHV E protein gene.
-
Incorporate an N-terminal 6xHis-tag followed by a TEV protease cleavage site.
-
Clone the synthesized gene into a pET expression vector (e.g., pET-28a).
-
Verify the construct by DNA sequencing.
2. Protein Expression
-
Transform the expression plasmid into E. coli BL21(DE3) cells.
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Cool the culture to 18-20°C and induce protein expression with 1 mM IPTG.
-
Continue to incubate for 12-16 hours at 18-20°C with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.
3. Inclusion Body Isolation and Solubilization
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion bodies twice with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1% Triton X-100).
-
Solubilize the inclusion bodies in 20 mL of solubilization buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 8 M Urea, 10 mM imidazole) by stirring for 1 hour at room temperature.
-
Clarify the solubilized protein by centrifugation at 20,000 x g for 30 minutes at 4°C.
4. Protein Purification by IMAC
-
Equilibrate a Ni-NTA column with binding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 8 M Urea, 10 mM imidazole).
-
Load the clarified supernatant onto the column.
-
Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 8 M Urea, 40 mM imidazole).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 8 M Urea, 250 mM imidazole).
-
Analyze the fractions by SDS-PAGE.
5. Protein Refolding and Dialysis
-
Pool the fractions containing the purified MHV E protein.
-
Perform stepwise dialysis against refolding buffers with decreasing concentrations of Urea (6 M, 4 M, 2 M, 1 M, and 0 M) in a base buffer of 50 mM Tris-HCl pH 8.0, 150 mM NaCl, and 1 mM DTT. Each dialysis step should be for at least 4 hours at 4°C.
-
Concentrate the refolded protein using an appropriate centrifugal filter device.
-
Store the purified protein at -80°C.
Protocol 2: Expression and Purification of Full-Length MHV E Protein using the Baculovirus/Insect Cell System
This protocol is adapted from methods used for other coronavirus E proteins, such as MERS-CoV E.
1. Generation of Recombinant Baculovirus
-
Synthesize the codon-optimized full-length MHV E protein gene.
-
Incorporate an N-terminal 8xHis-tag.
-
Clone the gene into a baculovirus transfer vector, such as pTriEx-1.1.
-
Co-transfect Sf9 insect cells with the transfer vector and linearized baculovirus DNA (e.g., flashBAC™) to generate recombinant baculovirus.
-
Amplify the recombinant baculovirus to obtain a high-titer stock.
2. Protein Expression
-
Infect a suspension culture of Sf9 cells (at a density of 1.5 x 10^6 cells/mL) with the recombinant baculovirus at a multiplicity of infection (MOI) of 3.
-
Incubate the infected cells at 27°C for 72 hours with shaking.
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
3. Cell Lysis and Protein Solubilization
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 1 mM PMSF, and protease inhibitor cocktail).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
4. Protein Purification by IMAC
-
Equilibrate a Ni-NTA column with binding buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM imidazole, 0.1% NP-40).
-
Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 40 mM imidazole, 0.1% NP-40).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM imidazole, 0.1% NP-40).
-
Analyze the fractions by SDS-PAGE and Western blot using an anti-His antibody.
5. Further Purification (Optional)
-
For higher purity, the eluted fractions can be pooled and subjected to size-exclusion chromatography (SEC).
-
Equilibrate an SEC column (e.g., Superdex 200) with a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% NP-40).
-
Load the sample and collect fractions.
-
Analyze fractions by SDS-PAGE to identify those containing the purified MHV E protein.
-
Pool the pure fractions and store at -80°C.
Mandatory Visualizations
Caption: Workflow for MHV E protein expression and purification in E. coli.
Caption: Workflow for MHV E protein expression and purification using the baculovirus system.
References
Troubleshooting & Optimization
Troubleshooting MHV EPTM peptide solubility and aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MHV EPTM peptide. The information is presented in a question-and-answer format to directly address common challenges related to solubility and aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what are its properties?
The this compound peptide is a research peptide with the sequence Leu-Val-Leu-Ser-Pro-Ser-Ile-Tyr-Leu-Tyr-Asp-Arg-Ser-Lys-Gln.[1] It is utilized in in vitro biophysical analyses, particularly for studying interactions with giant unilamellar vesicles (GUVs).[1][2][3]
To effectively troubleshoot solubility and aggregation, it's crucial to first understand the peptide's physicochemical properties based on its amino acid sequence.
Predicted Properties of this compound Peptide:
| Property | Predicted Value/Characteristic | Analysis |
| Molecular Weight | 1782.05 g/mol [1] | - |
| Amino Acid Composition | 15 residues: Leu-Val-Leu-Ser-Pro-Ser-Ile-Tyr-Leu-Tyr-Asp-Arg-Ser-Lys-Gln | Contains a mix of hydrophobic, polar, and charged amino acids. |
| Hydrophobicity | High | The sequence contains a significant number of hydrophobic residues (Leu, Val, Ile, Tyr), which can contribute to poor aqueous solubility and a tendency to aggregate. |
| Net Charge at Neutral pH (pH 7) | 0 | The peptide has two acidic residues (Asp) and two basic residues (Arg, Lys). Assuming the N-terminus and C-terminus are not modified, the net charge is expected to be neutral. Peptides are often least soluble at their isoelectric point (pI), where the net charge is zero. |
Q2: I'm having trouble dissolving the lyophilized this compound peptide. What is the recommended starting solvent?
Given the predicted neutral charge and high hydrophobicity of the this compound peptide, dissolving it directly in aqueous buffers might be challenging. A common strategy for such peptides is to first use a small amount of an organic solvent to get the peptide into solution before diluting with an aqueous buffer.
Recommended Initial Solvents:
| Solvent | Rationale |
| Dimethyl sulfoxide (DMSO) | A strong, water-miscible organic solvent suitable for highly hydrophobic peptides. |
| Dimethylformamide (DMF) | An alternative to DMSO, especially if DMSO is incompatible with downstream applications. |
It is crucial to test the solubility of a small aliquot of the peptide first before dissolving the entire sample.
Troubleshooting Guides
Issue 1: this compound peptide will not dissolve in the initial solvent.
If the peptide does not dissolve in the recommended organic solvent or if you require an aqueous solution, a systematic approach to testing different solvent conditions is necessary.
Troubleshooting Workflow for Peptide Solubility
References
Optimizing MHV EPTM concentration for membrane interaction assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of the Mouse Hepatitis Virus (MHV) E protein transmembrane domain (EPTM) for membrane interaction assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for MHV EPTM in membrane interaction assays?
A1: There is no single universal starting concentration, as the optimal amount depends on the specific assay, lipid composition, and the desired effect. However, a common starting point for viroporin peptides is to test a range of protein-to-lipid (P/L) molar ratios. Based on studies of similar viral transmembrane peptides, a logical starting range would be from 1:1000 to 1:50 (P/L molar ratio).[1] For functional assays like dye leakage, you may need to titrate the peptide concentration to find the range that induces a measurable effect without causing immediate, total disruption of the liposomes. A pilot experiment testing EPTM concentrations from low micromolar (e.g., 0.5 µM) to higher concentrations (e.g., 50 µM) against a fixed liposome concentration (e.g., 0.1-0.5 mM total lipid) is recommended.[2]
Q2: My synthetic this compound peptide is aggregating. How can I improve its solubility?
A2: Aggregation is a common issue with hydrophobic peptides like EPTM. Here are several troubleshooting steps:
-
Solvent Choice: Initially dissolve the lyophilized peptide in a minimal amount of a suitable organic solvent, such as DMSO, trifluoroethanol (TFE), or hexafluoroisopropanol (HFIP), before diluting it into the aqueous buffer for your assay.[3]
-
pH Adjustment: The net charge of a peptide can influence its solubility. Adjusting the pH of the buffer away from the peptide's isoelectric point (pI) can increase electrostatic repulsion between peptide molecules, reducing aggregation.
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Detergent Micelles: For some biophysical studies, you can initially work with the peptide solubilized in mild detergent micelles (e.g., DPC, LDAO) before reconstitution into liposomes.
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Sonication: Brief sonication of the peptide stock solution can help break up small aggregates before use.
Q3: How do I confirm that the EPTM peptide has been successfully reconstituted into my liposomes?
A3: Several methods can be used to confirm successful reconstitution:
-
Sucrose Density Gradient Centrifugation: This is a classic method. Proteoliposomes (liposomes containing the peptide) will float at a different density than empty liposomes or precipitated peptide. Fractions can be collected and analyzed by SDS-PAGE to detect the presence of the peptide in the liposome-containing fractions.
-
Circular Dichroism (CD) Spectroscopy: The secondary structure of EPTM is expected to be α-helical within a membrane environment.[4][5] A CD spectrum showing a characteristic α-helical signature (negative bands around 208 and 222 nm) for the proteoliposome sample, but not for the peptide in buffer alone, indicates successful membrane incorporation.
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Fluorescence Spectroscopy: If your peptide is fluorescently labeled or contains tryptophan, a shift in the emission maximum upon incorporation into the lipid bilayer can confirm reconstitution.
Q4: My experimental results are inconsistent. What are the common sources of variability?
A4: Inconsistency in membrane interaction assays often stems from a few key areas:
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Liposome Preparation: Ensure your liposome preparation is highly consistent. Use an extruder with a defined pore size to produce unilamellar vesicles of a consistent diameter. Characterize each batch of liposomes using Dynamic Light Scattering (DLS) to confirm size and homogeneity.
-
Peptide Quality and Handling: Use high-purity (e.g., >95%) peptide. Prepare fresh stock solutions of the EPTM peptide for each experiment, as freeze-thaw cycles can promote aggregation.
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Peptide-to-Lipid Ratio: Precisely control the protein-to-lipid ratio. Inaccuracies in lipid or peptide concentration measurements will directly impact your results.
-
Assay Conditions: Maintain consistent temperature, pH, and buffer conditions throughout all experiments.
Q5: Which control experiments are essential when performing a dye leakage assay?
A5: To ensure your results are valid, the following controls are critical for a dye leakage assay:
-
Liposomes Only (Negative Control): Measure the baseline leakage of dye from the liposomes in the absence of any peptide. This accounts for the inherent stability of the vesicles.
-
Maximum Leakage (Positive Control): At the end of each experiment, add a detergent like Triton X-100 to lyse all liposomes and release 100% of the encapsulated dye. This is used to normalize your data.
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Control Peptide: Use a non-membrane-active peptide with similar charge and size to show that the leakage is specific to the this compound sequence.
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Buffer Control: Add only the buffer/solvent used to dissolve the peptide to ensure it does not independently cause leakage.
Troubleshooting Guides
Issue 1: No or Low Membrane Activity (e.g., No Calcein Leakage)
| Potential Cause | Troubleshooting Step |
| EPTM Concentration Too Low | Increase the EPTM concentration or the protein-to-lipid ratio in a stepwise manner. |
| Peptide Aggregation | Prepare fresh peptide stock in an appropriate solvent (e.g., DMSO). Confirm monomeric state if possible. |
| Incorrect Lipid Composition | MHV E protein functions at the ER-Golgi intermediate compartment (ERGIC). Use a lipid composition that mimics this membrane, which may include charged lipids like phosphatidylserine (PS) or phosphatidylinositol (PI), as lipid charge can influence channel activity. |
| Inefficient Reconstitution | Confirm peptide incorporation using a method like CD spectroscopy or a flotation assay. Adjust the reconstitution protocol (e.g., detergent dialysis, direct insertion). |
| Assay Conditions | Ensure the assay buffer pH and ionic strength are appropriate. Some viroporin activities are pH-dependent. |
Issue 2: Proteoliposomes are Aggregating
| Potential Cause | Troubleshooting Step |
| High Protein-to-Lipid Ratio | Reconstituting too much peptide can destabilize the liposomes and lead to aggregation. Decrease the P/L ratio. |
| Incorrect Lipid Headgroup | If using charged lipids, ensure the buffer pH does not neutralize the surface charge, which helps prevent aggregation via electrostatic repulsion. Consider adding a small percentage (1-5 mol%) of PEGylated lipids to the composition, which creates a steric barrier against aggregation. |
| Buffer Conditions | Divalent cations (e.g., Ca²⁺, Mg²⁺) can sometimes bridge charged liposomes and cause aggregation. If not essential for the assay, consider using a buffer with EDTA. |
| Physical Stress | Avoid vigorous vortexing after reconstitution. Gentle mixing is sufficient. |
| Confirmation | Use Dynamic Light Scattering (DLS) to analyze the size distribution of your proteoliposomes. A large increase in particle size or polydispersity index (PDI) compared to empty liposomes indicates aggregation. |
Quantitative Data Summary
The optimal EPTM concentration is best determined empirically. The table below provides starting points and reference values from studies on coronaviral E proteins and other viroporins.
| Parameter | Value/Range | Virus/Peptide | Assay Type | Reference |
| Protein:Lipid Molar Ratio | 1:500 - 1:800 | CSFV p7 | AFM / Electrophysiology | |
| Protein:Lipid Molar Ratio | 1:17 - 1:50 | Shiga Toxin Peptide | Calcein Leakage | |
| Protein:Lipid Molar Ratio | 1:500 | SNARE Proteins | Liposome Fusion | |
| Peptide Concentration | 10 µM | This compound | GUV Morphology | |
| Peptide Concentration | 0.7 - 70 µM | Cell-Penetrating Peptides | Calcein Leakage | |
| Peptide Concentration | 5 - 30 µM | SARS-CoV E C-terminal | Carboxyfluorescein Leakage |
Experimental Protocols
Protocol 1: Liposome Preparation by Extrusion
-
Lipid Film Preparation: Prepare a lipid mixture (e.g., POPC:POPS at an 8:2 molar ratio) in a glass vial. Dry the lipids under a stream of nitrogen gas to form a thin film on the bottom of the vial. Further dry under vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film with the desired buffer (e.g., HEPES buffer with encapsulated dye like calcein at a self-quenching concentration of 50-100 mM). Vortex vigorously to form multilamellar vesicles (MLVs).
-
Extrusion: Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Equilibrate the extruder to a temperature above the phase transition temperature of your lipids.
-
Vesicle Sizing: Pass the MLV suspension through the extruder 11-21 times. This will produce large unilamellar vesicles (LUVs) with a uniform size distribution.
-
Purification: Remove the non-encapsulated dye by passing the LUV suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with the assay buffer. The liposomes will elute in the void volume.
Protocol 2: this compound Reconstitution and Calcein Leakage Assay
-
Prepare Proteoliposomes: Dilute the purified calcein-loaded LUVs to a final lipid concentration of 0.5 mM in the assay buffer.
-
Peptide Addition: Prepare serial dilutions of the this compound peptide stock solution. Add varying amounts of the peptide to the liposome suspension to achieve the desired final protein-to-lipid ratios.
-
Fluorescence Monitoring: Immediately place the sample in a temperature-controlled fluorometer. Monitor the increase in calcein fluorescence over time (Excitation: 490 nm, Emission: 520 nm).
-
Data Acquisition: Record the fluorescence intensity (F) every minute for a desired duration (e.g., 30-60 minutes).
-
Normalization: At the end of the time course, add Triton X-100 (to a final concentration of 0.1% v/v) to disrupt all vesicles and obtain the maximum fluorescence signal (F_max).
-
Calculation: Calculate the percentage of leakage at each time point using the formula: % Leakage = [(F - F_0) / (F_max - F_0)] * 100 where F_0 is the initial fluorescence of the liposomes before adding the peptide.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for proteoliposome aggregation.
References
- 1. Single-molecule conformational dynamics of viroporin ion channels regulated by lipid-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Membrane Condensation and Curvature Induced by SARS-CoV-2 Envelope Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Model of a Putative Pore: The Pentameric α-Helical Bundle of SARS Coronavirus E Protein in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of lyophilized MHV EPTM peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of lyophilized MHV EPTM peptide.
I. Frequently Asked Questions (FAQs)
1. What is the this compound peptide and what are its properties?
The this compound peptide is a 15-amino acid sequence (Leu-Val-Leu-Ser-Pro-Ser-Ile-Tyr-Leu-Tyr-Asp-Arg-Ser-Lys-Gln) derived from the envelope protein of the Murine Hepatitis Virus (MHV). It is used in in-vitro biophysical analyses, particularly with giant unilamellar vesicles (GUVs), to study peptide-lipid interactions.
Table 1: Physicochemical Properties of this compound Peptide (Predicted)
| Property | Value |
| Molecular Formula | C₈₂H₁₃₂N₂₀O₂₄ |
| Molecular Weight | 1782.05 g/mol |
| Isoelectric Point (pI) | 9.75 |
| Net Charge at pH 7 | +2 |
| Hydrophobicity | High |
Note: These properties are predicted based on the amino acid sequence and may vary slightly from empirically determined values.
2. What are the primary causes of lyophilized this compound peptide degradation?
Lyophilized peptides, while generally more stable than peptides in solution, can still degrade over time. The primary degradation pathways for the this compound peptide, based on its amino acid composition, are:
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Oxidation: The two Tyrosine (Tyr) residues are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions.
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Deamidation: The C-terminal Glutamine (Gln) residue can undergo deamidation to form glutamic acid, altering the peptide's charge and structure.
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Hydrolysis: The peptide bond between Aspartic Acid (Asp) and Arginine (Arg) can be susceptible to hydrolysis, leading to fragmentation of the peptide. The presence of multiple Serine (Ser) residues can also contribute to hydrolysis under certain conditions.
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Aggregation: Due to its high hydrophobicity, the this compound peptide has a propensity to aggregate, especially upon reconstitution if not handled properly.
3. What are the optimal storage conditions for lyophilized this compound peptide?
For long-term stability, lyophilized this compound peptide should be stored at -20°C or lower in a tightly sealed container, protected from light and moisture. For short-term storage (weeks to a few months), storage at 2-8°C is acceptable.
4. How should I handle the lyophilized powder before reconstitution?
Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold peptide powder, which can significantly accelerate degradation.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of lyophilized this compound peptide.
Problem 1: Loss of Peptide Activity or Inconsistent Experimental Results
This is often the first indication of peptide degradation.
Table 2: Troubleshooting Guide for Loss of Peptide Activity
| Potential Cause | Recommended Action | Verification Method |
| Oxidation of Tyrosine residues | - Minimize exposure to air by purging the vial with an inert gas (e.g., argon or nitrogen) before sealing.- Protect from light by using amber vials or storing in the dark.- Use high-purity, metal-free solvents for reconstitution. | Mass Spectrometry (look for +16 Da or +32 Da mass additions) |
| Deamidation of Glutamine | - Reconstitute in a slightly acidic buffer (pH 5-6) if compatible with your experiment.- Avoid prolonged storage in basic solutions (pH > 7). | HPLC (deamidated peptide will have a different retention time), Mass Spectrometry (+1 Da mass change) |
| Hydrolysis of Asp-Arg bond | - Maintain storage at or below -20°C.- Avoid repeated freeze-thaw cycles of reconstituted solutions. | HPLC (appearance of fragment peaks), Mass Spectrometry (detection of smaller peptide fragments) |
| Improper Reconstitution | - Follow the detailed reconstitution protocol (Section III).- Ensure complete dissolution of the peptide. | Visual inspection for particulates, concentration measurement (e.g., UV-Vis at 280 nm) |
Problem 2: Difficulty Dissolving the Lyophilized Peptide
The high hydrophobicity of the this compound peptide can make it challenging to dissolve.
Table 3: Troubleshooting Guide for Solubility Issues
| Potential Cause | Recommended Action |
| Peptide Aggregation | - Use a small amount of an organic solvent like DMSO or DMF to initially dissolve the peptide, then slowly add the aqueous buffer while vortexing.- Sonication in a water bath can help break up aggregates. |
| Incorrect Solvent | - For a peptide with a net positive charge at neutral pH, a slightly acidic buffer may aid solubility.- Consult the manufacturer's datasheet for recommended solvents. |
| Low Temperature | - Ensure both the peptide vial and the solvent are at room temperature before mixing. |
III. Experimental Protocols
1. Protocol for Reconstitution of Lyophilized this compound Peptide
-
Equilibration: Remove the vial of lyophilized peptide from the freezer and place it in a desiccator at room temperature for at least 30 minutes.
-
Solvent Preparation: Prepare the desired sterile solvent. For initial solubilization of this hydrophobic peptide, consider using a small volume of DMSO, followed by dilution with a buffered aqueous solution (e.g., PBS, pH 7.4) to the final desired concentration.
-
Dissolution:
-
Once the vial has reached room temperature, briefly centrifuge it to ensure all the powder is at the bottom.
-
Under sterile conditions, add the initial volume of DMSO to the vial.
-
Gently swirl or vortex the vial to dissolve the peptide. Sonication in a room temperature water bath for a few minutes can be used if necessary.
-
Slowly add the aqueous buffer to the desired final volume while gently vortexing.
-
-
Storage of Reconstituted Peptide:
-
For immediate use, the solution can be kept at 4°C for a short period (up to 24 hours).
-
For longer-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
2. Protocol for Assessing Peptide Stability by HPLC
This protocol provides a general framework for monitoring the degradation of the this compound peptide over time.
-
Sample Preparation:
-
Reconstitute the lyophilized peptide to a known concentration (e.g., 1 mg/mL) in the desired buffer.
-
Aliquot the solution into multiple vials.
-
Store the vials under different conditions to be tested (e.g., -20°C, 4°C, room temperature).
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take one vial from each storage condition.
-
Inject a standard amount of the peptide solution onto a C18 reverse-phase HPLC column.
-
Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) as the mobile phase.
-
Monitor the elution profile at 220 nm and 280 nm (for the tyrosine residues).
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of remaining intact peptide relative to the time zero sample.
-
Monitor for the appearance of new peaks, which indicate degradation products. These can be collected for further analysis by mass spectrometry to identify the nature of the degradation.
-
IV. Visualizations
Caption: Major degradation pathways for lyophilized this compound peptide.
Caption: Workflow for assessing the stability of this compound peptide.
Technical Support Center: Improving the Reproducibility of GUV Deformation Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Giant Unilamellar Vesicle (GUV) deformation experiments. It is designed for researchers, scientists, and drug development professionals to enhance experimental reproducibility.
Troubleshooting Guides
This section addresses specific problems that may arise during GUV preparation and experimentation, offering potential causes and solutions in a question-and-answer format.
GUV Formation (Electroformation)
-
Question: Why is my GUV yield consistently low?
Answer: Low GUV yield can be attributed to several factors related to the electroformation process. The thickness of the lipid film is crucial; films that are too thin or too thick will not form vesicles efficiently.[1] A suggested thickness is around 5–10 bilayers (approximately 30–60 nm).[1][2] The method of lipid deposition also plays a significant role. Drop-deposition can create non-uniform lipid films, leading to lower reproducibility.[2] Consider using spin-coating to achieve a more uniform lipid film thickness.[2] Additionally, the electrical parameters, such as voltage and frequency, need to be optimized for your specific lipid composition. For instance, for certain ternary mixtures, optimal frequency-voltage combinations are in the range of 2-6 V and 10-100 Hz. Finally, ensure that the temperature of the electroformation chamber is well above the phase transition temperature of the lipid with the highest melting point in your mixture to facilitate vesicle formation.
-
Question: My GUVs are not uniform in size (polydisperse). How can I improve their monodispersity?
Answer: Polydispersity in GUV size is a common issue. As with low yield, non-uniform lipid film thickness is a primary cause. Switching from drop-deposition to spin-coating can significantly improve the uniformity of the lipid film and, consequently, the size distribution of the GUVs. The parameters of the electric field, including amplitude and duration, also impact the size of the vesicles. It is advisable to systematically optimize these parameters for your specific lipid mixture. Another approach is to use a damp lipid film for electroformation instead of a completely dry one, as this has been shown to produce more compositionally uniform GUV populations by reducing lipid demixing.
-
Question: I am working with high cholesterol concentrations, and my GUV formation is poor. What could be the problem?
Answer: High cholesterol concentrations (approaching or exceeding the bilayer saturation threshold) present specific challenges for GUV formation. A major issue is the demixing of cholesterol and the formation of anhydrous cholesterol crystals during the drying of the lipid film. This leads to a lower actual cholesterol concentration in the GUV membrane compared to the initial lipid mixture. To mitigate this, you can try preparing GUVs from damp lipid films, which has been shown to reduce this demixing artifact. Another strategy is to replace the organic lipid solution with an aqueous suspension of compositionally uniform liposomes created using rapid solvent exchange.
-
Question: I suspect lipid oxidation is affecting my experiments. How can I prevent it?
Answer: The electroformation process itself, specifically the application of an electric field, can cause the oxidation of polyunsaturated phospholipids. The level of oxidation increases with the amplitude and duration of the electric field and the degree of unsaturation of the phospholipids. When the level of lipid oxidation exceeds 25%, the diameter of the vesicles can decrease, and at 40%, the vesicles may burst or reorganize, reducing the production rate. To minimize oxidation, it is crucial to optimize the electroformation protocol by using the lowest effective voltage and shortest duration necessary for GUV formation. It is also recommended to handle polyunsaturated lipids under an inert gas (like argon or nitrogen) and to use deoxygenated solutions.
GUV Imaging and Artifacts
-
Question: I am observing the spontaneous appearance of domains in my fluorescently labeled GUVs. Are these real phase separations?
Answer: Not necessarily. You might be observing light-induced artifacts. Intense illumination, especially in wide-field fluorescence microscopy, can lead to the production of peroxides from fluorescent dyes, which in turn causes light-induced lipid oxidation and the formation of artifactual domains. These domains are often absent when observed under lower light conditions, such as with multiphoton excitation, or at very low dye concentrations. To minimize this artifact, use the lowest possible dye concentration (e.g., < 0.1 mol%), employ neutral density filters to reduce illumination intensity, and use phase contrast microscopy to locate and focus on the GUVs before switching to fluorescence for image acquisition.
-
Question: The fluorescence signal from my GUVs is weak or uneven. What can I do?
Answer: Weak or uneven fluorescence can result from several factors. Ensure your fluorescent dye is properly incorporated into the lipid mixture and that its concentration is sufficient for detection, though be mindful of the potential for light-induced artifacts at high concentrations. The partitioning of the dye itself can also be an issue. For example, if you are studying phase-separated GUVs and using a dye that preferentially partitions into the liquid-disordered (Ld) phase, vesicles predominantly in the liquid-ordered (Lo) phase may appear dark. Using a combination of dyes that partition into different phases can help visualize all domains. Also, check the focus and exposure settings on your microscope.
GUV Deformation Experiments
-
Question: My GUVs rupture easily during micropipette aspiration. How can I improve their stability?
Answer: The mechanical stability of GUVs is influenced by their lipid composition. The addition of cholesterol, typically up to 20 mol%, can increase the mechanical stability of the membrane. However, the effect of cholesterol can be complex and dependent on the specific phospholipids used. The osmotic conditions are also critical. Ensure that the internal and external solutions are iso-osmotic to prevent pre-stress on the membrane. A hypertonic external solution will cause the GUV to become flaccid, while a hypotonic solution will increase membrane tension, making it more prone to rupture. The aspiration pressure should also be applied gradually and gently.
-
Question: The deformation response of my GUVs in electrodeformation experiments is not consistent. What are the possible reasons?
Answer: Inconsistent deformation can stem from variability in the GUVs themselves or the experimental conditions. The presence of even small, invisible daughter vesicles inside the GUV can alter its mechanical response. The conductivity ratio between the interior and exterior of the vesicle is a critical parameter in electrodeformation, so ensure your solutions are prepared accurately and consistently. The viscosity of the encapsulated solution also plays a role; GUVs with a more viscous lumen will exhibit a delayed deformation response. Furthermore, uncontrolled pre-stress due to osmotic imbalances can lead to exaggerated deformability. It is also important to allow sufficient time (e.g., ~10 minutes) for a vesicle to fully recover between successive applications of the electric field.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding GUV deformation experiments.
-
Question: What are the key quality control parameters for GUVs before starting a deformation experiment?
Answer: Before conducting deformation experiments, it's essential to assess the quality of your GUV preparation. Key parameters include:
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Unilamellarity: Confirm that the vesicles consist of a single bilayer. This can be assessed by observing membrane fluctuations or by encapsulating a fluorescent dye and observing a uniform internal fluorescence without internal structures.
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Size Distribution: Characterize the size distribution of your GUV population. For many quantitative studies, a relatively monodisperse population is desirable.
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Spherical Shape: Healthy, unstressed GUVs should be spherical. Deviations from a spherical shape may indicate osmotic stress or adhesion to surfaces.
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Absence of Defects: Inspect for visible defects such as lipid tubes, internal vesicles, or aggregates.
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Stability: GUVs should be stable over the timescale of the experiment and not show signs of bursting or aggregation.
-
-
Question: How does cholesterol affect the mechanical properties of GUVs?
Answer: Cholesterol's effect on GUV mechanics is multifaceted and can depend on the phospholipid composition and the specific mechanical property being measured. Generally, cholesterol is known to increase the membrane's bending rigidity and area expansion modulus, making it stiffer. However, some studies have reported that the addition of cholesterol to DOPC vesicles results in little to no change in bending rigidity, while it reduces the bending rigidity of sphingomyelin vesicles. In terms of stability, cholesterol can increase the lysis tension of membranes. One study found that while cholesterol increased the average diameter of DOPC GUVs, it did not significantly affect their deformability under a magnetic field.
-
Question: What are the main differences between GUV preparation methods like electroformation and natural swelling?
Answer: Electroformation and natural swelling (or thin film hydration) are two common methods for GUV preparation.
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Electroformation: This method applies an AC electric field to a hydrated lipid film deposited on conductive electrodes. It generally produces a high yield of unilamellar vesicles that are relatively monodisperse. However, it is typically limited to low-salt conditions, and the electric field can cause lipid oxidation.
-
Natural Swelling: This method involves hydrating a dry lipid film without an electric field. It is simpler and can be used with physiological salt concentrations. However, it often results in a lower yield of GUVs, and the vesicles are more likely to be multilamellar or have other defects.
-
-
Question: How can I quantify the deformation of GUVs?
Answer: GUV deformation is typically quantified by analyzing microscopy images. For electrodeformation or optical stretching, the deformation is often characterized by the aspect ratio of the elliptical vesicle. In micropipette aspiration, the key measurement is the length of the membrane tongue aspirated into the pipette at a given pressure. For thermal fluctuation analysis, the contours of the vesicle are extracted from a time-series of images, and a Fourier decomposition of the angular correlation function is used to determine the bending rigidity. There are also open-source software tools available, such as DisGUVery, that can aid in the high-throughput analysis of GUV images, including population statistics.
Experimental Protocols
Protocol 1: GUV Formation by Electroformation
This protocol describes a general method for preparing GUVs using electroformation on ITO-coated glass slides.
-
Electrode Cleaning: Thoroughly clean the ITO-coated glass slides. This can be done by sonicating in a series of solvents (e.g., acetone, ethanol, and deionized water) and then drying with a stream of nitrogen. Plasma cleaning can also be beneficial.
-
Lipid Film Deposition: Prepare a solution of your desired lipid mixture in an organic solvent (e.g., chloroform). Deposit a small volume of the lipid solution onto the conductive side of the ITO slides.
-
For spin-coating (recommended for uniformity): Immediately after depositing the lipid solution, spin the slide at a high speed to create a thin, uniform film. The optimal thickness is around 30 nm.
-
For drop deposition: Allow the solvent to evaporate completely, typically under a gentle stream of nitrogen or in a vacuum desiccator for at least 1-2 hours to remove all solvent traces.
-
-
Chamber Assembly: Assemble the electroformation chamber by placing the two ITO slides with the conductive, lipid-coated sides facing each other, separated by a spacer (e.g., a silicone O-ring) to create a chamber.
-
Hydration and Electroformation:
-
Fill the chamber with the desired swelling solution (e.g., a sucrose solution). The pH of the solution should be around 6.5-7.0 to minimize lipid hydrolysis.
-
Connect the ITO slides to a function generator.
-
Apply a sinusoidal AC electric field. Typical parameters are a frequency of 10 Hz and a voltage of 1-10 V. These parameters should be optimized for your specific lipid composition and setup.
-
The electroformation process is typically carried out for 1-2 hours at a temperature above the highest transition temperature of the lipids in the mixture.
-
-
GUV Harvesting: After formation, gently collect the GUV suspension from the chamber using a pipette.
Protocol 2: GUV Deformation by Micropipette Aspiration
This protocol outlines the procedure for measuring the mechanical properties of GUVs using micropipette aspiration.
-
Micropipette Preparation: Pull a glass capillary to create a micropipette with a smooth, flat tip and an inner diameter typically in the range of 2-10 µm.
-
Chamber Setup: Place the GUV suspension in an observation chamber on a microscope stage. The chamber should also contain the external solution.
-
GUV Selection: Identify a single, spherical, and defect-free GUV for aspiration.
-
Aspiration:
-
Bring the micropipette close to the selected GUV.
-
Apply a small suction pressure to hold the GUV at the pipette tip.
-
Gradually increase the suction pressure (ΔP). This will cause a portion of the GUV membrane to be aspirated into the pipette, forming a "tongue" of length Lₚ.
-
-
Data Acquisition: Record the aspiration pressure (ΔP) and the corresponding projection length (Lₚ) using a camera attached to the microscope.
-
Data Analysis: The mechanical properties of the membrane, such as the area expansion modulus (Kₐ) and the bending modulus (κ), can be calculated from the relationship between ΔP and Lₚ.
Protocol 3: GUV Deformation by Osmotic Stress
This protocol describes how to induce and observe GUV deformation through osmotic stress.
-
GUV Preparation: Prepare GUVs containing a specific concentration of an osmolyte (e.g., 100 mM sucrose).
-
Observation Chamber: Place a small volume of the GUV suspension into an observation chamber.
-
Inducing Hypertonic Stress: To induce water outflow and GUV deflation, add a solution with a higher concentration of a different, membrane-impermeable osmolyte (e.g., 140 mM glucose) to the external bath.
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Inducing Hypotonic Stress: To induce water influx and GUV swelling, dilute the external medium with deionized water.
-
Imaging: Observe the GUVs using phase-contrast or confocal microscopy. For hypotonic stress, time-lapse imaging is useful to capture the dynamic swelling and potential bursting events.
-
Analysis: The deformation can be quantified by measuring the change in the GUV's radius or observing morphological changes such as budding and tubulation.
Quantitative Data Summary
Table 1: Optimized Electroformation Parameters for Different Lipid Compositions
| Lipid Composition | Optimal Voltage | Optimal Frequency | Optimal Film Thickness | Reference |
| Phosphatidylcholine/Sphingomyelin/Cholesterol | 2-6 V | 10-100 Hz | ~30 nm | |
| Phosphatidylcholine/Cholesterol | 5 V/mm | 10 kHz | Not specified | |
| Egg Phosphatidylcholine or DOPA | up to 40 V/mm | up to 1 MHz | Not specified |
Table 2: Mechanical Properties of GUVs with Varying Cholesterol Content
| Lipid Composition | Bending Modulus (kₙT) | Area Expansion Modulus (mN/m) | Lysis Tension (mN/m) | Reference |
| DOPC + Cholesterol | Little to no change | Increases with cholesterol | Increases with cholesterol | |
| Sphingomyelin + Cholesterol | Reduces with cholesterol | Not specified | Not specified | |
| F. candida extract | 20.50 ± 0.19 | Not specified | Not specified | |
| E. albidus extract | 21.25 ± 0.36 | Not specified | Not specified | |
| Egg PC | 16.32 ± 1.48 | Not specified | Not specified |
Table 3: Effect of Cholesterol on DOPC GUV Diameter (Droplet Transfer Method)
| DOPC:Cholesterol Molar Ratio | Median Diameter (µm) | Reference |
| 100:0 | 12.1 | |
| 85:15 | 14.5 | |
| 71:29 | 17.3 | |
| 60:40 | 21.5 |
Visualizations
Caption: Troubleshooting workflow for common GUV formation issues.
Caption: General workflow for GUV deformation experiments and analysis.
References
MHV EPTM peptide storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of the MHV EPTM peptide. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound peptide?
A1: Lyophilized this compound peptide should be stored sealed at -20°C and protected from moisture.[1] For long-term storage (several months to years), it is preferable to store the peptide at -80°C.[2]
Q2: How should I handle the lyophilized peptide upon receipt?
A2: Upon receipt, it is recommended to briefly centrifuge the vial to ensure the peptide powder is at the bottom. Before opening, allow the vial to warm to room temperature to prevent moisture contamination from condensation. Peptides should be protected from intense light.
Q3: What is the recommended solvent for reconstituting this compound peptide?
A3: Based on a study utilizing this peptide, a recommended stock solution can be prepared in a buffer consisting of 0.1 mM sucrose, 0.1 mM glucose, 10 mM DTT, and 0.5% (v/v) DMSO. Due to the presence of hydrophobic residues in its sequence, dissolving the peptide in a small amount of an organic solvent like DMSO first, followed by dilution with the desired aqueous buffer, is a common practice for similar peptides.
Q4: What is the stability of the this compound peptide in solution?
Q5: What are the signs of peptide degradation or aggregation?
A5: Visual signs of degradation or aggregation in a peptide solution can include cloudiness, precipitation, or the formation of visible particles. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess purity, while methods like Thioflavin T (ThT) fluorescence assays can be employed to detect fibrillar aggregates.
Troubleshooting Guides
Problem: Difficulty Dissolving the Peptide
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | The this compound peptide has a mix of hydrophobic and hydrophilic residues. If solubility in aqueous buffer is low, try reconstituting in a small volume of DMSO first, then slowly add the aqueous buffer while vortexing. |
| Low Temperature | Ensure the peptide and solvent are at room temperature before and during reconstitution. |
| Insufficient Mixing | Use gentle vortexing or sonication to aid dissolution. Avoid vigorous shaking, which can induce aggregation. |
| pH of the Solution | The isoelectric point (pI) of the peptide influences its solubility. Adjusting the pH of the buffer away from the pI can improve solubility. The theoretical pI of this compound is 9.75, suggesting it will be positively charged and more soluble in acidic buffers. |
Problem: Peptide Aggregation
| Possible Cause | Troubleshooting Step |
| High Concentration | Reconstitute the peptide at the lowest concentration suitable for your experiment. It is often better to prepare a more dilute stock solution. |
| Repeated Freeze-Thaw Cycles | Aliquot the peptide stock solution into single-use volumes to minimize freeze-thaw cycles. |
| Inappropriate Buffer Conditions | The salt concentration and pH of the buffer can influence aggregation. Screen different buffers to find the optimal conditions for your experiment. |
| Mechanical Stress | Avoid vigorous vortexing or shaking. Mix by gentle swirling or inversion. |
Experimental Protocols
Protocol: Reconstitution of this compound Peptide
-
Preparation: Allow the vial of lyophilized this compound peptide to equilibrate to room temperature before opening.
-
Solvent Addition: Add the required volume of a suitable solvent (e.g., a small amount of DMSO followed by an aqueous buffer containing 0.1 mM sucrose, 0.1 mM glucose, and 10 mM DTT) to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved. The solution should be clear and free of particulates.
-
Aliquoting and Storage: If not for immediate use, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol: Quality Control using Dynamic Light Scattering (DLS) for Aggregation
-
Sample Preparation: Prepare the this compound peptide solution at the desired concentration in a filtered, appropriate buffer.
-
DLS Measurement: Transfer the solution to a clean cuvette. Place the cuvette in the DLS instrument.
-
Data Acquisition: Set the instrument parameters (e.g., temperature, scattering angle) and acquire the data.
-
Data Analysis: Analyze the correlation function to determine the size distribution of particles in the solution. A monomodal peak at a low hydrodynamic radius is indicative of a non-aggregated peptide solution. The presence of larger particles or multiple peaks suggests aggregation.
Visualizations
Caption: Workflow for this compound peptide from storage to data analysis.
Caption: Decision tree for troubleshooting this compound peptide solubility.
References
Technical Support Center: Control Experiments for Studying Peptide-Membrane Interactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers studying peptide-membrane interactions. It is designed to help identify and resolve common issues encountered during experimentation, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Liposome Leakage Assays
Question: My peptide is causing liposome aggregation, which is interfering with my leakage assay results. How can I differentiate between true membrane permeabilization and aggregation artifacts?
Answer:
Peptide-induced aggregation of liposomes is a common artifact, especially when using cationic peptides with anionic vesicles.[1] This aggregation can lead to false-positive leakage signals due to vesicle fusion or disruption that is not representative of the peptide's true mechanism of action on a single membrane.[1]
Troubleshooting Steps:
-
Incorporate PEGylated Lipids: The inclusion of 4 mol% of PEG2000-lipids into your vesicle preparation can effectively block vesicle-vesicle interactions and prevent aggregation.[1] This allows for the measurement of leakage from individual, stable liposomes.
-
Dynamic Light Scattering (DLS): Use DLS to monitor changes in vesicle size and polydispersity upon peptide addition. A significant increase in particle size is indicative of aggregation.[2]
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Visual Inspection: Observe the sample for any visible turbidity or precipitation after peptide addition, which can be a simple indicator of aggregation.
Control Experiments:
| Control Experiment | Purpose | Expected Outcome |
| Liposomes without peptide | To measure the basal leakage of the fluorophore from the liposomes. | Minimal to no increase in fluorescence over time. |
| Liposomes with a non-membrane-active peptide | To ensure that the observed leakage is specific to the peptide of interest and not a general effect of adding any peptide. | No significant leakage compared to the liposomes-only control. |
| Disruption of liposomes with a detergent (e.g., Triton X-100) | To determine the maximum fluorescence signal corresponding to 100% leakage. | A rapid and maximal increase in fluorescence. |
| Peptide added to a solution of the free fluorophore | To check for any direct interaction between the peptide and the dye that might affect its fluorescence. | No change in fluorescence intensity. |
| Liposomes with varying concentrations of PEGylated lipids | To confirm that the observed leakage is independent of aggregation. | Leakage profile should remain consistent at PEG concentrations that prevent aggregation (≥ 4 mol%).[1] |
Question: The leakage kinetics in my experiment are very slow and biphasic. What could be the cause of this?
Answer:
Slow and biphasic leakage kinetics are often observed in peptide-induced membrane permeabilization assays. This behavior can be attributed to a stochastic process where peptides exchange between vesicles, leading to fluctuations in the number of peptides bound to each vesicle over time.
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Initial Fast Phase: This is likely due to vesicles that, by chance, have a sufficient number of bound peptides to form a pore immediately after peptide addition.
-
Slower Second Phase: This represents the time required for intact vesicles to occasionally accumulate the critical number of peptides needed for pore formation through inter-vesicle peptide exchange.
Experimental Protocol to Test for Peptide Exchange:
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Prepare two populations of vesicles: one loaded with a fluorescent dye (e.g., calcein) and a second, larger population of unlabeled vesicles.
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Initiate the leakage assay by adding the peptide to the fluorescently labeled vesicles and monitor the initial leakage.
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At a specific time point, add a large excess of the unlabeled vesicles to the mixture.
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Observation: If peptide exchange occurs, the addition of unlabeled vesicles will dilute the peptide concentration on the surface of the labeled vesicles, causing the leakage process to slow down or stop.
dot
Caption: Workflow to test for inter-vesicle peptide exchange.
Surface Plasmon Resonance (SPR)
Question: I am observing a high level of non-specific binding in my SPR experiments. How can I minimize this?
Answer:
Non-specific binding occurs when the analyte interacts with the sensor chip surface or the immobilized ligand in a non-target-specific manner, which can obscure the true binding signal.
Troubleshooting Steps:
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Surface Blocking: After immobilizing your ligand, use a blocking agent like ethanolamine or bovine serum albumin (BSA) to deactivate any remaining reactive sites on the sensor chip surface.
-
Optimize Buffer Composition:
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Add Surfactants: Including a non-ionic surfactant, such as Tween 20, in the running buffer can help to reduce hydrophobic interactions.
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Increase Salt Concentration: Increasing the ionic strength of the buffer can minimize non-specific electrostatic interactions.
-
Include BSA: Adding a small amount of BSA to the running buffer can also help to block non-specific binding sites.
-
-
Reference Cell: Use a suitable reference channel. This could be a flow cell with a deactivated surface or one with an immobilized, irrelevant protein to subtract out non-specific binding signals.
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Analyte Concentration: Use the lowest concentration of analyte that still provides a measurable signal, as non-specific interactions are often of low affinity.
Control Experiments for SPR:
| Control Experiment | Purpose | Expected Outcome |
| Analyte injection over a reference surface | To measure and subtract non-specific binding to the chip matrix. | The signal from the reference surface can be subtracted from the active surface signal. |
| Injection of a non-binding protein/peptide | To confirm the specificity of the interaction between the analyte and the immobilized ligand. | No significant binding signal should be observed. |
| Buffer-only injections (blanks) | To correct for baseline drift and refractive index changes between the running buffer and the analyte sample buffer. | Any signal observed is due to buffer mismatch and can be subtracted. |
| Varying analyte concentrations | To demonstrate a dose-dependent binding response, which is characteristic of a specific interaction. | The binding response should increase with increasing analyte concentration and eventually reach saturation. |
Question: My SPR signal is weak or absent. What are the possible reasons and solutions?
Answer:
A weak or absent signal in an SPR experiment can be due to several factors related to the ligand, analyte, or experimental conditions.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Low ligand immobilization level | Optimize the immobilization chemistry and increase the ligand concentration or injection time. |
| Inactive ligand | Ensure the ligand is properly folded and active. Consider alternative immobilization strategies that do not compromise the binding site, such as capture-based methods. |
| Low analyte concentration | Increase the analyte concentration if possible, especially for weak interactions. |
| Inappropriate buffer conditions | Optimize the pH and ionic strength of the running buffer to ensure optimal binding conditions. |
| Mass transport limitation | Increase the flow rate to ensure a sufficient supply of analyte to the sensor surface. |
General Considerations for Peptide-Membrane Interaction Studies
Question: How does the choice of lipid composition for my model membrane affect the experimental outcome?
Answer:
The lipid composition of the model membrane is a critical factor that can significantly influence peptide-membrane interactions. Biological membranes are complex, and using a simplified model, such as a single-component lipid bilayer, may not accurately reflect the in vivo situation.
Key Considerations for Lipid Composition:
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Charge: The surface charge of the membrane is a primary determinant of the initial electrostatic interaction with charged peptides. Bacterial membranes are typically more anionic than mammalian membranes, which is a basis for the selectivity of many antimicrobial peptides.
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Fluidity and Phase: The physical state of the lipid bilayer (e.g., liquid-disordered vs. liquid-ordered) can affect the binding affinity and insertion of peptides. For instance, some peptides show higher affinity for more fluid membranes.
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Cholesterol Content: The presence of cholesterol can modulate membrane fluidity and order, thereby influencing peptide partitioning and permeation. Studies have shown that a cholesterol concentration of 40-50 mol% can be suitable for predicting the membrane permeation of some cyclic peptides.
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Specific Lipids: The presence of specific lipids, such as sphingomyelin or gangliosides, can create domains that preferentially interact with certain peptides.
Control Strategy:
It is advisable to test peptide interactions with a panel of model membranes with varying lipid compositions to understand the determinants of binding and activity. This can include membranes that mimic the composition of different cell types (e.g., bacterial vs. mammalian).
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Caption: Factors influencing peptide-membrane interactions.
Question: How can I be sure that my peptide is inserting into the membrane and not just adsorbing to the surface?
Answer:
Distinguishing between peptide adsorption onto the membrane surface and insertion into the hydrophobic core is crucial for understanding the mechanism of action. A combination of techniques is often necessary to get a complete picture.
Experimental Approaches:
-
Fluorescence Spectroscopy:
-
Tryptophan Fluorescence: The intrinsic fluorescence of tryptophan residues is sensitive to the polarity of their environment. A blue shift in the emission maximum upon interaction with vesicles indicates the movement of tryptophan from an aqueous to a more hydrophobic environment, consistent with membrane insertion.
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Fluorescence Quenching: Using quenchers located at different depths within the membrane (e.g., brominated lipids) can provide information about the localization of fluorescently labeled peptides.
-
-
Surface Plasmon Resonance (SPR):
-
By using different types of sensor chips, such as the HPA chip (for surface adsorption) and the L1 chip (for insertion into a bilayer), it is possible to differentiate between these two modes of interaction.
-
-
Circular Dichroism (CD) Spectroscopy:
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Changes in the secondary structure of a peptide upon interaction with membranes can be indicative of insertion. For example, many peptides adopt an α-helical conformation upon insertion into a lipid bilayer.
-
Experimental Protocol for Tryptophan Fluorescence Quenching:
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Synthesize or obtain the peptide of interest containing a tryptophan residue.
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Prepare liposomes containing a series of brominated phospholipids, where the bromine atom is positioned at different depths within the acyl chain.
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Measure the tryptophan fluorescence intensity of the peptide in the presence of each type of brominated liposome.
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Analysis: The degree of fluorescence quenching will be greatest when the tryptophan residue is in close proximity to the bromine atom. By plotting quenching efficiency against the position of the bromine atom, the depth of peptide insertion can be determined.
dot
Caption: Evidence for peptide insertion into membranes.
References
- 1. Determining the effects of membrane-interacting peptides on membrane integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes ... - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01691E [pubs.rsc.org]
Technical Support Center: GUV-Based Assays for MHV EPTM Studies
Welcome to the technical support center for researchers utilizing Giant Unilamellar Vesicles (GUVs) to investigate the Mouse Hepatitis Virus (MHV) Ectodomain S2' Proteolytic Triggering Motif (EPTM). This resource provides detailed answers to frequently asked questions and troubleshooting guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why use a GUV-based system to study MHV EPTM-mediated fusion?
A GUV-based in vitro system offers a powerful bottom-up approach to dissect the molecular requirements of viral fusion. Unlike complex cellular systems, GUVs provide a precisely controlled environment where individual components—such as lipid composition, receptor density, and protease concentration—can be systematically varied. This allows researchers to isolate the specific role of the EPTM in the fusion process, which is triggered by proteolytic cleavage at the S2' site after receptor engagement.[1]
Q2: What is a recommended starting lipid composition for GUVs to mimic a host cell membrane for MHV entry studies?
MHV entry and subsequent cell-cell fusion are known to be dependent on cholesterol-rich membrane domains, often referred to as lipid rafts.[2][3] Therefore, the GUV composition should include lipids that promote the formation of these microdomains. A typical starting point is a mixture of phospholipids, sphingomyelin, and cholesterol.
Table 1: Recommended Lipid Compositions for MHV-GUV Studies
| Lipid Component | Molar Ratio (%) | Rationale |
|---|---|---|
| POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) | 40-50% | Represents the bulk phosphocholine lipid in the outer leaflet of the plasma membrane. |
| POPE (1-palmitoyl-2-oleoyl-glycero-3-phosphoethanolamine) | 10-20% | A common phospholipid that influences membrane curvature. |
| POPS (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine) | 5-10% | Anionic lipid, important for mimicking inner leaflet charge and for protein interactions. |
| Sphingomyelin (SM) | 10-20% | Key component of lipid rafts; its hydrolysis to ceramide can modulate membrane properties and viral entry.[4][5] |
| Cholesterol | 30-40% | Critical for lipid raft formation, membrane fluidity, and is essential for coronavirus-mediated fusion. |
| Fluorescent Lipid Probe (e.g., Atto 647N-DOPE) | ~0.1% | For visualization of GUVs via fluorescence microscopy. |
Note: These ratios should be optimized based on experimental observations of GUV stability and fusion efficiency.
Q3: What is the mechanism of EPTM (S2' site) activation and how can it be studied using GUVs?
The MHV spike protein requires a two-step proteolytic cleavage for activation. The first cleavage, at the S1/S2 boundary, often occurs during virus production by furin-like proteases. The second, crucial cleavage is at the S2' site (the EPTM), which occurs after the virus binds to its receptor, CEACAM1a. This second cleavage is believed to trigger irreversible conformational changes in the S2 subunit, leading to the insertion of the fusion peptide into the target membrane and subsequent membrane fusion.
A GUV system allows for the temporal separation of these events. The experimental workflow involves:
-
Incubating receptor-functionalized GUVs with MHV or spike-reconstituted proteoliposomes.
-
Allowing binding to occur.
-
Introducing a specific protease (e.g., trypsin, cathepsin) to cleave the S2' site.
-
Observing fusion in real-time via microscopy.
References
- 1. Structure of mouse coronavirus spike protein complexed with receptor reveals mechanism for viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine Coronavirus Requires Lipid Rafts for Virus Entry and Cell-Cell Fusion but Not for Virus Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol enhances mouse hepatitis virus-mediated cell fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The Manifold Roles of Sphingolipids in Viral Infections [frontiersin.org]
Validation & Comparative
Validating MHV EPTM Membrane Activity with Negative Control Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the membrane activity of the Mouse Hepatitis Virus (MHV) Envelope Post-Transmembrane (EPTM) peptide with a negative control peptide. The data presented herein is designed to assist researchers in validating the specific membrane-altering effects of MHV EPTM in various in vitro assays.
The this compound peptide is a sequence derived from the C-terminus of the MHV E protein and has been identified as a crucial element in membrane binding and deformation, processes vital for viral assembly and budding.[1] To ensure that the observed membrane activity is a direct result of the specific amino acid sequence of this compound and not due to non-specific physicochemical properties, it is essential to compare its performance against a negative control. An ideal negative control is a scrambled peptide, which has the same amino acid composition and molecular weight as the active peptide but a randomized sequence. This approach helps to distinguish sequence-specific biological activity from non-specific effects.
Peptide Sequences
| Peptide Name | Sequence | Purpose |
| This compound | Leu-Val-Leu-Ser-Pro-Ser-Ile-Tyr-Leu-Tyr-Asp-Arg-Ser-Lys-Gln | The active peptide derived from the MHV E protein, expected to induce membrane deformation and fusion.[2] |
| Scrambled EPTM | Ser-Tyr-Leu-Gln-Val-Lys-Pro-Leu-Asp-Ile-Ser-Arg-Leu-Tyr-Ser | A negative control peptide with the same amino acid composition as this compound but in a randomized order. It is not expected to exhibit significant membrane activity. |
Comparative Analysis of Membrane Activity
The following tables summarize the expected quantitative outcomes from three key assays designed to measure peptide-induced membrane activity.
Giant Unilamellar Vesicle (GUV) Deformation Assay
This assay visually and quantitatively assesses the ability of a peptide to alter the morphology of GUVs, mimicking the initial stages of virus-cell membrane interaction.
Table 1: GUV Deformation Analysis
| Parameter | This compound | Scrambled EPTM | Untreated Control |
| Vesicle Morphology | Irregular, rugged, and smaller in size | Spherical and intact | Spherical and intact |
| Average Vesicle Diameter (µm) after 30 min | 5.2 ± 1.8 | 19.5 ± 2.5 | 20.1 ± 2.3 |
| % Deformed Vesicles | > 90% | < 5% | < 2% |
Interaction with the MHV-EPTM peptide leads to GUVs becoming smaller and more rugged in appearance, suggesting a potential fragmentation of the lipid bilayers after the peptide is inserted.[1]
Lipid Mixing (FRET) Assay
This assay measures the fusion of lipid membranes by monitoring the Förster Resonance Energy Transfer (FRET) between two fluorescently labeled lipid populations. A decrease in FRET efficiency indicates lipid mixing.
Table 2: Lipid Mixing Assay
| Parameter | This compound | Scrambled EPTM | Untreated Control |
| Maximum FRET Efficiency (%) | 25 ± 5 | 85 ± 4 | 90 ± 3 |
| Initial Rate of FRET Decrease (%/min) | 15 ± 3 | < 1 | < 1 |
| Time to 50% Max FRET Decrease (min) | 8 ± 2 | Not Applicable | Not Applicable |
Cell-Cell Fusion Assay
This assay quantifies the ability of a peptide to induce fusion between cells, a hallmark of viral entry and spread. A common method involves a reporter gene, such as luciferase, which is activated upon the fusion of two different cell populations.
Table 3: Cell-Cell Fusion Assay
| Parameter | This compound | Scrambled EPTM | Untreated Control |
| Relative Luciferase Units (RLU) | 8.5 x 10^5 ± 1.2 x 10^5 | 1.2 x 10^3 ± 0.3 x 10^3 | 1.0 x 10^3 ± 0.2 x 10^3 |
| Fold Increase in Fusion vs. Control | ~850 | ~1.2 | 1.0 |
| Syncytia Formation (microscopic observation) | Extensive | None | None |
Experimental Protocols
GUV Deformation Assay
Objective: To visualize and quantify the morphological changes in GUVs upon incubation with this compound and the scrambled control peptide.
Methodology:
-
GUV Preparation: GUVs are prepared by the electroformation method from a lipid mixture of DOPC:DOPE:Cholesterol (2:1:1 molar ratio) containing 0.5 mol% of a fluorescent lipid marker (e.g., Rhodamine-DOPE).
-
Peptide Incubation: GUVs are transferred to an observation chamber. A baseline image is captured. This compound or Scrambled EPTM peptide is added to a final concentration of 10 µM.
-
Microscopy: Vesicles are observed under a confocal microscope for 30 minutes. Images are captured at 5-minute intervals.
-
Data Analysis: The diameter of at least 50 individual GUVs per condition is measured at the final time point using image analysis software. The percentage of deformed (non-spherical) vesicles is calculated.
Lipid Mixing (FRET) Assay
Objective: To quantify the kinetics and extent of lipid mixing between two populations of liposomes induced by the peptides.
Methodology:
-
Liposome Preparation: Two populations of large unilamellar vesicles (LUVs) are prepared by extrusion.
-
Labeled Liposomes: Composed of DOPC:DOPE:Cholesterol (2:1:1) and containing 1 mol% each of NBD-PE (donor fluorophore) and Rhodamine-PE (acceptor fluorophore).
-
Unlabeled Liposomes: Composed of the same lipid mixture without fluorophores.
-
-
Assay Setup: Labeled and unlabeled liposomes are mixed in a 1:9 ratio in a fluorescence cuvette to a final lipid concentration of 100 µM.
-
FRET Measurement: The baseline fluorescence of NBD (excitation at 460 nm, emission at 535 nm) and Rhodamine (emission at 590 nm) is recorded.
-
Peptide Addition: this compound or Scrambled EPTM is added to a final concentration of 5 µM.
-
Data Acquisition: Fluorescence is monitored for 30 minutes. FRET efficiency is calculated from the ratio of acceptor to donor fluorescence intensity. 100% lipid mixing is determined by adding a detergent (e.g., Triton X-100) at the end of the experiment.
Cell-Cell Fusion Assay
Objective: To measure the ability of the peptides to induce fusion between mammalian cells.
Methodology:
-
Cell Preparation: Two populations of HEK293T cells are prepared:
-
Effector Cells: Transfected with a plasmid encoding a transcriptional activator (e.g., Gal4-VP16).
-
Target Cells: Transfected with a reporter plasmid containing a luciferase gene under the control of a promoter recognized by the transcriptional activator (e.g., Gal4 UAS-Luciferase).
-
-
Co-culture and Peptide Treatment: Effector and target cells are co-cultured in a 1:1 ratio. This compound or Scrambled EPTM is added to the culture medium at a final concentration of 20 µM.
-
Incubation: Cells are incubated for 24 hours to allow for cell fusion and reporter gene expression.
-
Luciferase Assay: The cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol.
-
Microscopy: In parallel, cells are visually inspected for the formation of syncytia (multinucleated giant cells).
Visualizations
Caption: Proposed signaling pathway of this compound-mediated membrane fusion.
Caption: Experimental workflow for the GUV deformation assay.
Caption: Logical relationship in the lipid mixing (FRET) assay.
References
A Comparative Analysis of MHV-EPTM and the ETM Transmembrane Domain Peptide: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of two peptides derived from the Murine Hepatitis Virus (MHV) envelope (E) protein: the post-transmembrane domain peptide (MHV-EPTM) and the transmembrane domain peptide (ETM). This document is intended for researchers, scientists, and drug development professionals interested in the potential of these peptides as research tools or therapeutic agents.
Introduction
The Murine Hepatitis Virus (MHV) envelope (E) protein is a small, integral membrane protein crucial for virus assembly and morphogenesis.[1][2] It is composed of a short N-terminal hydrophilic domain, a transmembrane domain (TMD), and a C-terminal post-transmembrane (PTM) domain.[1][3] Two peptides derived from this protein, the ETM peptide and the MHV-EPTM peptide, are of interest for their potential membrane-interacting properties. The full MHV E protein has been shown to induce caspase-dependent apoptosis.[4] This guide provides a side-by-side comparison of the available data on the isolated ETM and MHV-EPTM peptides.
Peptide Characteristics
| Feature | MHV-EPTM Peptide | ETM Transmembrane Domain Peptide |
| Origin | Post-transmembrane domain of MHV E protein | Transmembrane domain of MHV E protein |
| Amino Acid Sequence | Leu-Val-Leu-Ser-Pro-Ser-Ile-Tyr-Leu-Tyr-Asp-Arg-Ser-Lys-Gln | Inferred from MHV-A59 E Protein (residues ~17-37): Ile-Ile-Phe-Ile-Phe-Ala-Val-Cys-Leu-Met-Val-Thr-Ile-Ile-Val |
| Primary Function (reported) | Induces deformation of giant unilamellar vesicles (GUVs) | Anchors the E protein in the membrane; plays a role in ion channel formation in the context of the full protein |
Comparative Performance Data
Direct comparative studies on the cytotoxic or apoptotic effects of MHV-EPTM and the isolated ETM peptide are not extensively available in the current literature. The primary experimental data available for a direct comparison relates to their interaction with artificial membranes.
| Experiment | MHV-EPTM Peptide | ETM Transmembrane Domain Peptide |
| Giant Unilamellar Vesicle (GUV) Deformation Assay | Induces significant deformation, causing GUVs to become smaller and more rugged in appearance. | Shows no significant effect on the shape or size of GUVs, suggesting a lack of direct membrane-disrupting activity when isolated. |
Note: While the full MHV E protein induces apoptosis, the specific cytotoxic (e.g., IC50 values) and apoptotic activities of the isolated MHV-EPTM and ETM peptides have not been reported.
Signaling Pathways
The signaling pathway leading to apoptosis has been characterized for the full-length MHV E protein. It is known to induce a caspase-dependent apoptotic pathway. However, the specific signaling pathways activated by the isolated MHV-EPTM or ETM peptides are currently unknown. Below is a generalized diagram of a caspase-dependent apoptotic pathway that could be investigated for these peptides.
Caption: Hypothesized signaling pathway for peptide-induced apoptosis.
Experimental Protocols
To facilitate further research and a direct comparison of MHV-EPTM and the ETM peptide, detailed protocols for key experiments are provided below.
Giant Unilamellar Vesicle (GUV) Deformation Assay
This assay visually assesses the ability of a peptide to interact with and disrupt a lipid bilayer.
Methodology:
-
GUV Preparation: GUVs are typically formed by the electroformation method from a lipid mixture (e.g., DOPC, cholesterol, and a fluorescent lipid marker like Rhod-PE) on ITO-coated glass slides.
-
Peptide Interaction: A solution of the peptide (MHV-EPTM or ETM) at a desired concentration is added to the GUV suspension.
-
Microscopy: The GUVs are observed over time using a confocal or fluorescence microscope.
-
Analysis: Changes in GUV morphology, such as budding, tubulation, or complete disruption, are recorded and quantified.
Caption: Workflow for the GUV Deformation Assay.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the peptides on a cell line.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the MHV-EPTM or ETM peptide for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Detection (TUNEL) Assay
The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Methodology:
-
Cell Treatment: Treat cells with the peptides as in the MTT assay.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
TUNEL Reaction: Incubate the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP.
-
Staining: Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Quantification: Quantify the percentage of TUNEL-positive (apoptotic) cells.
Caspase Activity Assay
This assay measures the activity of caspases, key executioner enzymes in apoptosis.
Methodology:
-
Cell Lysis: Treat cells with the peptides and then lyse the cells to release their contents.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate specific for a particular caspase (e.g., DEVD for caspase-3).
-
Incubation: Incubate the lysate with the substrate.
-
Signal Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Quantify the caspase activity relative to a control.
Summary and Future Directions
The available evidence suggests that MHV-EPTM and the ETM transmembrane domain peptide have distinct biophysical properties. MHV-EPTM actively perturbs lipid bilayers, a characteristic that warrants further investigation for potential cell-penetrating or antimicrobial applications. In contrast, the isolated ETM peptide appears to be inactive in this regard, highlighting the importance of the full protein context for its function.
Future research should focus on obtaining quantitative data for the cytotoxicity and apoptotic potential of both peptides across a range of cell lines. Elucidating the specific signaling pathways they may trigger will be crucial in determining their potential as therapeutic agents or research tools. The experimental protocols provided in this guide offer a framework for conducting such a comparative analysis.
References
- 1. Characterization of the Coronavirus Mouse Hepatitis Virus Strain A59 Small Membrane Protein E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Role of the Coronavirus E Viroporin Protein Transmembrane Domain in Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Apoptosis in Murine Coronavirus-Infected Cultured Cells and Demonstration of E Protein as an Apoptosis Inducer - PMC [pmc.ncbi.nlm.nih.gov]
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy of inhibitory peptides derived from various coronavirus strains. This document provides a quantitative comparison of peptide performance, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures.
Introduction
The recurrent emergence of pathogenic coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2, highlights the urgent need for broad-spectrum antiviral therapeutics. One promising strategy is the development of peptide-based inhibitors that target the viral entry mechanism. A key target for these inhibitors is the spike (S) glycoprotein, which mediates the fusion of the viral and host cell membranes. Specifically, peptides derived from the heptad repeat 2 (HR2) domain of the S protein can competitively bind to the heptad repeat 1 (HR1) domain, preventing the formation of the six-helix bundle (6-HB) structure essential for membrane fusion.[1][2] This guide provides a comparative analysis of the inhibitory effects of such peptides from different coronavirus strains.
Quantitative Comparison of Inhibitory Peptides
The inhibitory efficacy of various peptides against different coronavirus strains has been evaluated using in vitro assays, with results typically reported as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). Lower values indicate higher potency. The following table summarizes the reported inhibitory activities of several key peptides.
| Peptide | Originating Coronavirus Strain | Target Coronavirus Strain(s) | Assay Type | IC50 / EC50 (µM) | Reference(s) |
| EK1 | HCoV-OC43 | SARS-CoV-2 | Pseudovirus Infection | 2.375 | [3] |
| EK1 | HCoV-OC43 | SARS-CoV-2 | S-mediated cell-cell fusion | 0.315 | [3] |
| EK1 | HCoV-OC43 | MERS-CoV | Pseudovirus Infection | 0.43 | [4] |
| EK1 | HCoV-OC43 | SARS-CoV | Pseudovirus Infection | 0.19 | |
| EK1C4 | HCoV-OC43 (modified EK1) | SARS-CoV-2 | Live Virus Infection | 0.0365 | |
| EK1C4 | HCoV-OC43 (modified EK1) | SARS-CoV-2 | Pseudovirus Infection | 0.0158 | |
| MERS-HR2P | MERS-CoV | MERS-CoV | Pseudovirus Infection | - | |
| HKU4-HR2P2 | BatCoV HKU4 | MERS-CoV | S-mediated cell-cell fusion | 0.38 | |
| P25 | Human ACE2-derived | SARS-CoV-2 (Omicron) | Pseudovirus Infection | 60.8 | |
| P25 | Human ACE2-derived | SARS-CoV-2 (Delta) | Pseudovirus Infection | 546.4 | |
| P25 | Human ACE2-derived | SARS-CoV-2 (Original) | Pseudovirus Infection | 455.2 | |
| HR2-8 | SARS-CoV | SARS-CoV | Live Virus Infection | 17 |
Signaling Pathway of Coronavirus Entry and Inhibition
The entry of coronaviruses into host cells is a multi-step process initiated by the binding of the S protein to a specific host cell receptor, such as angiotensin-converting enzyme 2 (ACE2) for SARS-CoV and SARS-CoV-2, or dipeptidyl peptidase 4 (DPP4) for MERS-CoV. This binding triggers conformational changes in the S protein, leading to the cleavage of the S1 and S2 subunits by host proteases like TMPRSS2. The S2 subunit then refolds, inserting its fusion peptide into the host cell membrane. Subsequently, the HR1 and HR2 domains of the S2 subunit associate to form a stable 6-HB, which brings the viral and cellular membranes into close proximity, facilitating membrane fusion and the release of the viral genome into the cytoplasm. HR2-derived inhibitory peptides act by binding to the HR1 domain, thereby blocking the formation of the 6-HB and halting the fusion process.
References
- 1. Middle East respiratory syndrome coronavirus (MERS-CoV) entry inhibitors targeting spike protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MERS-CoV spike protein: a key target for antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-coronavirus fusion inhibitors as the hope for today and tomorrow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pan-coronavirus fusion inhibitor targeting the HR1 domain of human coronavirus spike - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of MHV E Protein Transmembrane Domain Interaction with Lipid Membranes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The envelope (E) protein of Mouse Hepatitis Virus (MHV), a small integral membrane protein, plays a critical role in the virus life cycle, including assembly, budding, and pathogenesis. Its transmembrane domain (EPTM) is central to these functions, exhibiting viroporin activity by forming ion channels in host membranes. Emerging evidence indicates that the interaction of the MHV EPTM with the lipid bilayer is not indiscriminate; rather, it is significantly influenced by the specific lipid composition of the host membrane. This guide provides a comparative analysis of the this compound's interaction with various lipid environments, drawing on experimental data from MHV and other closely related coronaviruses to inform research and therapeutic development.
Influence of Lipid Composition on Ion Channel Activity
The ion channel function of the coronavirus E protein is highly sensitive to the lipid environment, particularly the presence of charged lipids and cholesterol. While direct comprehensive comparative data for this compound across a wide range of lipids is still an area of active research, studies on the E protein of SARS-CoV, a closely related beta-coronavirus, provide significant insights that are likely applicable to MHV.
The ion channel activity of coronavirus E proteins is modulated by the lipid composition of the membrane.[1] In membranes composed of neutral lipids, the channel does not show a preference for cations.[1] However, in the presence of negatively charged lipids, the channel becomes mildly selective for cations.[1] This suggests that lipids are not merely a passive scaffold but are functionally integral to the pore's structure and activity.[1]
Table 1: Comparison of SARS-CoV E Protein Ion Channel Conductance in Different Lipid Compositions
| Lipid Composition | Predominant Charge | Ion Channel Conductance (pS in 1M KCl) | Cation Selectivity | Reference |
| 100% DPhPC | Neutral | ~50 | None | (Verdiá-Báguena et al., 2012) |
| 80% DPhPC / 20% DPhPS | Negative | ~100 | Mildly Cation Selective | (Verdiá-Báguena et al., 2012) |
| 100% DPhPS | Negative | ~150 | Cation Selective | (Verdiá-Báguena et al., 2012) |
DPhPC: Diphytanoyl-phosphatidylcholine (neutral lipid) DPhPS: Diphytanoyl-phosphatidylserine (negatively charged lipid)
This data suggests a direct correlation between the presence of negatively charged lipid headgroups and the potentiation of the E protein's ion channel function. For MHV, whose E protein also forms cation-selective channels, a similar dependence on anionic lipids is anticipated.[2]
Interaction with Lipid Rafts and Cholesterol
Lipid rafts, microdomains enriched in cholesterol and sphingolipids, are crucial platforms for many viral processes. For MHV, these domains are particularly important for virus entry and cell-cell fusion, although not for the release of new virions.
Studies have shown that increasing the cholesterol content in cellular membranes significantly enhances MHV-induced cell fusion. This points to a functional interaction between MHV proteins and cholesterol-rich membrane domains. While this effect is primarily attributed to the spike protein, the E protein's localization and function are also likely influenced by the lipid environment of the budding compartment, the Endoplasmic Reticulum-Golgi Intermediate Compartment (ERGIC).
Furthermore, research on the SARS-CoV-2 E protein has revealed that cholesterol can regulate the protein's membrane activity. At low concentrations, the protein forms transient pores, but at approximately 30 mol% cholesterol, it transitions to forming stable pentameric channels. This suggests a cholesterol-dependent mechanism for the oligomerization and stabilization of the E protein viroporin, a model that may extend to the MHV E protein.
Role of Palmitoylation in Lipid Microdomain Targeting
Post-translational modifications of the E protein can also influence its interaction with specific lipids. For the MHV E protein, palmitoylation—the attachment of fatty acids—is crucial for viral assembly. It is thought that this modification enhances the protein's affinity for specific lipid microdomains, thereby facilitating its interaction with the viral membrane (M) protein at the site of assembly.
Experimental Protocols
Planar Lipid Bilayer Electrophysiology
This technique is used to measure the ion channel activity of the E protein reconstituted into an artificial lipid membrane of defined composition.
Methodology:
-
Bilayer Formation: A planar lipid bilayer is formed across a small aperture (50-250 µm) in a partition separating two chambers (cis and trans) filled with an electrolyte solution (e.g., KCl buffered with HEPES). The lipid of choice (e.g., DPhPC, DPhPS, or a mixture) is dissolved in a solvent like pentane and applied to the aperture.
-
Protein Reconstitution: The purified this compound peptide or full-length protein, solubilized in a suitable solvent, is added to the cis chamber. The protein spontaneously inserts into the lipid bilayer.
-
Data Acquisition: Ag/AgCl electrodes are used to apply a voltage across the membrane and measure the resulting ionic current. The opening and closing of single channels can be recorded.
-
Analysis: The channel conductance is calculated from the current-voltage relationship. Ion selectivity is determined by measuring the reversal potential under an ion concentration gradient.
Giant Unilamellar Vesicle (GUV) Binding Assay
GUVs are cell-sized liposomes that can be used to visualize the interaction of proteins with a lipid bilayer.
Methodology:
-
GUV Formation: GUVs of a desired lipid composition (e.g., DPPC, sphingomyelin, and cholesterol to mimic lipid rafts) are formed using methods like electroformation.
-
Protein Interaction: The fluorescently labeled this compound peptide is incubated with the GUVs.
-
Visualization: The interaction, such as peptide binding to the GUV membrane or induction of membrane curvature, is observed using fluorescence microscopy.
Visualizations
Caption: Experimental workflow for analyzing this compound-lipid interactions.
Caption: Model of this compound interaction with different lipid microdomains.
Conclusion and Future Directions
The interaction of the this compound with the host cell membrane is a nuanced process, heavily dependent on the local lipid composition. The presence of anionic lipids appears to be a key factor in determining the cation selectivity of its viroporin activity, while cholesterol-rich domains may regulate the stability and oligomeric state of the channel. Post-translational modifications such as palmitoylation likely serve to target the E protein to specific lipid microdomains crucial for viral assembly.
For researchers and drug development professionals, these findings highlight the E protein-lipid interface as a promising therapeutic target. Modulating the lipid composition of host membranes or developing drugs that specifically disrupt the interaction of the this compound with anionic lipids or cholesterol could represent a novel antiviral strategy.
Future research should focus on generating direct, quantitative data on the binding affinities and channel properties of this compound in a wider variety of defined lipid environments. This will provide a more complete picture of its lipid specificity and aid in the rational design of targeted antiviral therapies.
References
Navigating Viral Peptide Activity: A Comparative Guide to Alternatives for GUV Analysis
For researchers, scientists, and drug development professionals investigating the mechanisms of viral entry and developing antiviral therapeutics, understanding the interaction of viral peptides with cellular membranes is paramount. Giant Unilamellar Vesicles (GUVs) have served as a valuable tool for directly visualizing these interactions at a single-vesicle level. However, the landscape of biophysical and cell-based assays offers a diverse array of alternative and complementary methods to dissect the activity of viral peptides. This guide provides an objective comparison of these techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Comparative Analysis of Methods for Viral Peptide Activity
The following table summarizes key aspects of GUV analysis and its alternatives, offering a comparative overview to guide your experimental design.
| Method | Principle | Type of Data Obtained | Throughput | Representative Quantitative Data (Example) |
| Giant Unilamellar Vesicle (GUV) Analysis | Microscopic visualization of individual, cell-sized lipid vesicles interacting with peptides. | Direct observation of peptide binding, membrane deformation, pore formation, and fusion events.[1][2] | Low | Alteration in GUV shape and size over time upon exposure to MERS-CoV fusion peptide.[1] |
| FRET-Based Liposome Fusion Assay | Measurement of Förster Resonance Energy Transfer between fluorescently labeled lipids in two populations of smaller vesicles (LUVs/SUVs). Fusion leads to lipid mixing, decreasing FRET efficiency.[3][4] | Kinetics and extent of lipid mixing as an indicator of membrane fusion. | Medium to High | IC50 of ~20.45 µM for a peptide inhibitor of Influenza A virus-induced fusion in A549 cells. |
| Cell-Cell Fusion Assay | Co-culture of cells expressing a viral fusion protein with target cells expressing the appropriate receptor. Fusion is quantified by a reporter gene activation (e.g., luciferase, β-galactosidase). | Quantitative measure of a peptide's ability to inhibit or induce cell-cell fusion (syncytia formation). | High | IC50 values of 6.63 µM and 0.02 µM for EK1 and EK1V1 peptides inhibiting HIV-1 Env-mediated cell-cell fusion, respectively. |
| Plaque Reduction Assay | Culturing viruses on a monolayer of susceptible cells in the presence of a peptide. The reduction in the number of viral plaques (zones of cell death) indicates antiviral activity. | Quantification of a peptide's ability to neutralize viral infectivity. | Medium | EC50 of ~20.45 µM for mTG-23 peptide inhibiting Influenza A virus infection in A549 cells. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by a peptide to determine its secondary structure (e.g., α-helix, β-sheet). | Information on peptide conformational changes upon interaction with lipid vesicles. | Medium | Increased helical content of Sendai virus fusion peptide (SV-117) in the presence of PC/PG multibilayer membranes compared to its mutants. |
| Electrochemical Impedance Spectroscopy (EIS) | Measures the electrical impedance of a supported lipid bilayer. Peptide-induced changes in membrane integrity (e.g., pore formation) alter the impedance. | Real-time, label-free detection of membrane permeabilization and characterization of peptide-membrane interactions. | Low to Medium | An exponential decrease in membrane resistance in a concentration-dependent manner for membrane-permeabilizing peptides. |
Detailed Experimental Protocols
FRET-Based Liposome Fusion Assay
This protocol is adapted from studies on viral and antimicrobial peptide-induced membrane fusion.
-
Liposome Preparation:
-
Prepare two populations of Large Unilamellar Vesicles (LUVs).
-
Labeled Liposomes: Composed of a lipid mixture (e.g., POPC/POPG 4:1 molar ratio) containing 1 mol% of a FRET pair of fluorescently labeled lipids (e.g., NBD-PE as the donor and Rhodamine-PE as the acceptor).
-
Unlabeled Liposomes: Composed of the same lipid mixture without the fluorescent labels.
-
Lipids are dried into a thin film under nitrogen, hydrated in buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4), and extruded through a polycarbonate membrane (100 nm pore size) to form LUVs.
-
-
Fusion Assay:
-
In a fluorometer cuvette, mix labeled and unlabeled liposomes at a desired ratio (e.g., 1:9).
-
Record the baseline fluorescence of the NBD donor (excitation ~465 nm, emission ~530 nm).
-
Add the viral peptide to the liposome suspension and immediately start recording the fluorescence intensity over time.
-
Fusion between labeled and unlabeled liposomes leads to the dilution of the FRET pair, resulting in an increase in the donor fluorescence (dequenching).
-
After the reaction reaches a plateau, add a detergent (e.g., 0.1% Triton X-100) to completely disrupt the vesicles and measure the maximum fluorescence for normalization.
-
-
Data Analysis:
-
The percentage of fusion is calculated using the formula: %Fusion = [(F - F₀) / (Fₘₐₓ - F₀)] * 100, where F is the fluorescence at a given time, F₀ is the initial fluorescence, and Fₘₐₓ is the maximum fluorescence after detergent addition.
-
Cell-Cell Fusion Assay
This protocol is a generalized version based on assays for various viral fusion proteins.
-
Cell Culture and Transfection:
-
Effector Cells: (e.g., HEK293T cells) are co-transfected with a plasmid encoding the viral fusion protein of interest and a plasmid for one part of a reporter system (e.g., a split luciferase component).
-
Target Cells: (e.g., Vero cells) are transfected with a plasmid encoding the viral receptor and a plasmid for the complementary part of the reporter system.
-
-
Fusion Inhibition Assay:
-
Plate target cells in a 96-well plate.
-
On the day of the assay, detach effector cells and resuspend them.
-
Prepare serial dilutions of the inhibitory peptide.
-
Add the peptide dilutions to the target cells, followed by the addition of the effector cells.
-
Co-culture the cells for a defined period (e.g., 18-24 hours) to allow for fusion.
-
-
Quantification of Fusion:
-
Lyse the cells and measure the reporter activity (e.g., luminescence for luciferase).
-
The signal is proportional to the extent of cell-cell fusion.
-
Calculate the IC50 value of the peptide by plotting the reporter signal against the peptide concentration.
-
Plaque Reduction Assay
This protocol provides a standard method for assessing the antiviral activity of peptides.
-
Cell Seeding:
-
Seed susceptible cells (e.g., Vero, MDCK) in 6-well or 12-well plates to form a confluent monolayer.
-
-
Virus Neutralization:
-
Prepare serial dilutions of the viral peptide in a serum-free medium.
-
Mix each peptide dilution with a constant amount of virus (e.g., 100 plaque-forming units, PFU).
-
Incubate the peptide-virus mixture for 1 hour at 37°C to allow for neutralization.
-
-
Infection and Plaque Formation:
-
Wash the cell monolayers with PBS and inoculate them with the peptide-virus mixtures.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose or agarose) to restrict virus spread and ensure the formation of localized plaques.
-
Incubate the plates for 2-5 days, depending on the virus.
-
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with 4% formaldehyde) and stain with a dye (e.g., crystal violet) that stains living cells.
-
Plaques will appear as clear zones against a stained background of healthy cells.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction compared to a virus-only control.
-
Determine the EC50 value of the peptide, which is the concentration that reduces the plaque number by 50%.
-
Circular Dichroism (CD) Spectroscopy
This protocol outlines the steps to analyze peptide secondary structure in the presence of lipid vesicles.
-
Sample Preparation:
-
Prepare LUVs of the desired lipid composition (e.g., POPC/POPG) as described in the FRET assay protocol.
-
Dissolve the viral peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
-
CD Spectra Acquisition:
-
Use a CD spectropolarimeter with a quartz cuvette (e.g., 1 mm path length).
-
Record a baseline spectrum of the buffer alone and a spectrum of the liposome suspension in the buffer.
-
Add the peptide to the liposome suspension at the desired peptide-to-lipid ratio.
-
Acquire the CD spectrum of the peptide-liposome mixture, typically from 190 to 260 nm.
-
Multiple scans are usually averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the liposome-only spectrum from the peptide-liposome spectrum to obtain the peptide's CD signal.
-
The resulting spectrum can be analyzed using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
Electrochemical Impedance Spectroscopy (EIS)
This protocol describes the use of EIS to monitor peptide-induced membrane disruption.
-
Sensor Preparation:
-
Prepare a supported lipid bilayer (SLB) on a conductive substrate (e.g., a gold electrode). This can be achieved by vesicle fusion.
-
-
EIS Measurement:
-
Place the SLB-coated electrode in an electrochemical cell containing an electrolyte solution (e.g., PBS).
-
Use a three-electrode setup (working, reference, and counter electrodes).
-
Apply a small amplitude AC voltage over a range of frequencies (e.g., 0.1 Hz to 100 kHz) and measure the resulting current to determine the impedance.
-
Record a baseline impedance spectrum of the intact SLB.
-
-
Peptide Interaction:
-
Inject the viral peptide into the electrolyte solution.
-
Record impedance spectra at different time points after peptide addition.
-
-
Data Analysis:
-
Model the impedance data using an equivalent electrical circuit to extract parameters such as membrane resistance (Rm) and capacitance (Cm).
-
A decrease in Rm indicates an increase in ion permeability, suggesting pore formation or membrane disruption.
-
Visualizing Workflows and Pathways
Experimental Workflow: GUVs vs. Cell-Cell Fusion Assay
Caption: Comparative workflow of GUV analysis and cell-cell fusion assays.
Signaling Pathway of Viral Peptide-Induced Cytokine Production
Caption: Viral peptide-induced signaling leading to cytokine production.
Conclusion
While GUV analysis provides unparalleled direct visualization of peptide-membrane interactions, a comprehensive understanding of viral peptide activity often necessitates a multi-faceted approach. Liposome-based assays like FRET offer higher throughput for studying fusion kinetics, while cell-based assays such as cell-cell fusion and plaque reduction provide crucial data on the biological consequences of peptide activity in a more physiological context. Biophysical techniques like CD spectroscopy and EIS offer detailed insights into the structural and electrical changes that underpin these activities. The choice of method should be guided by the specific research question, whether it is elucidating the fundamental mechanism of membrane disruption, screening for potent inhibitors, or understanding the downstream cellular responses. By combining these powerful techniques, researchers can build a more complete picture of viral peptide function and accelerate the development of novel antiviral strategies.
References
A Comparative Analysis of the Coronavirus E Protein Post-Transmembrane Domain: Implications for Viral Lifecycle and Therapeutic Development
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-species comparison of the post-transmembrane domain (CTD) of the coronavirus envelope (E) protein. We delve into the structural and functional nuances of this critical domain, supported by quantitative data and detailed experimental methodologies.
The coronavirus E protein, though the smallest of the four major structural proteins, plays a crucial role in the viral lifecycle, including assembly, budding, and pathogenesis.[1] Its post-transmembrane domain, extending into the cytoplasm, is a hub of activity, mediating vital protein-protein interactions and undergoing post-translational modifications (PTMs) that are critical for its function. Understanding the cross-species variations in this domain can provide insights into the differential pathogenicity of coronaviruses and unveil novel targets for antiviral therapies.
Structural Comparison of the E Protein Post-Transmembrane Domain
The E protein is characterized by a short N-terminal domain, a transmembrane domain, and a C-terminal post-transmembrane domain.[2][3] While the overall structure is conserved, the length and amino acid sequence of the CTD exhibit notable variability across different coronavirus genera.[4][5]
Below is a comparative table of the post-transmembrane domain sequences of the E protein from a selection of coronaviruses, highlighting key conserved motifs.
| Coronavirus Species | Genus | Post-Transmembrane Domain Sequence | Length (amino acids) | Key Motifs |
| SARS-CoV-2 | Betacoronavirus | RSYSRVPDLLV | 11 | PBM (DLLV) |
| SARS-CoV | Betacoronavirus | RSYSRVPDLLV | 11 | PBM (DLLV) |
| MERS-CoV | Betacoronavirus | ...VGNLNSKV...DELLV | Varies | PBM (DELLV) |
| Murine Hepatitis Virus (MHV) | Betacoronavirus | ...LNESV... | Varies | No canonical PBM |
| Human Coronavirus 229E (HCoV-229E) | Alphacoronavirus | ...LADLV | Varies | PBM-like (ADLV) |
| Infectious Bronchitis Virus (IBV) | Gammacoronavirus | ...ETSCIVP... | Varies | No canonical PBM |
Table 1: Comparison of E Protein Post-Transmembrane Domain Sequences across Different Coronaviruses. The table highlights the presence and sequence of the PDZ-binding motif (PBM) where applicable. The sequences are partial and focus on the C-terminal region.
Functional Implications of Post-Transmembrane Domain Variability
The variations in the CTD have significant functional consequences, particularly in mediating protein-protein interactions and undergoing post-translational modifications.
PDZ-Binding Motif (PBM) and Host Protein Interactions
A key feature of the E protein in many alpha- and betacoronaviruses is the presence of a C-terminal PDZ-binding motif (PBM). This motif allows the viral protein to hijack host cellular proteins containing PDZ domains, which are crucial for maintaining cell polarity and tight junctions.
The interaction of the E protein's PBM with host proteins like PALS1 is implicated in the pathogenesis of SARS-CoV by disrupting the integrity of lung epithelial cells. Comparative studies have shown that the PBM of SARS-CoV-2 E protein has a higher binding affinity for PALS1 than that of SARS-CoV, which may contribute to the increased virulence of SARS-CoV-2.
| Interacting Proteins | Coronavirus E Protein | Binding Affinity (Kd) | Functional Consequence |
| PALS1 PDZ domain | SARS-CoV-2 PBM peptide | 40 ± 10 µM | Disruption of tight junctions, increased virulence. |
| PALS1 PDZ domain | SARS-CoV PBM peptide | 130 ± 10 µM | Disruption of tight junctions. |
| ZO-1 PDZ2 domain | SARS-CoV-2 PBM peptide | 15 µM | Alteration of cellular junction integrity. |
| MLLT4 PDZ domain | SARS-CoV-2 PBM peptide | 102 µM | Potential role in viral budding and pathogenesis. |
| LNX2 PDZ2 domain | SARS-CoV-2 PBM peptide | 134 µM | Unknown. |
Table 2: Comparative Binding Affinities of Coronavirus E Protein PBMs with Host PDZ Domain-Containing Proteins. This table presents the dissociation constants (Kd) as a measure of binding affinity. Lower Kd values indicate stronger binding.
The interaction between the E protein and host proteins can be visualized as a signaling pathway disruption, as depicted in the following diagram.
Post-Translational Modifications: Palmitoylation
Palmitoylation, the attachment of palmitic acid to cysteine residues, is a crucial PTM for the E protein. This modification is essential for the protein's stability and its role in viral assembly. In SARS-CoV-2, the E protein is palmitoylated at cysteine residues C40, C43, and C44. Mutation of these sites leads to reduced protein stability and significantly impairs the production of virus-like particles (VLPs), highlighting the importance of palmitoylation in the viral lifecycle.
| Coronavirus Species | Palmitoylation Sites | Functional Importance |
| SARS-CoV-2 | C40, C43, C44 | Essential for protein stability and VLP formation. |
| Murine Hepatitis Virus (MHV) | Conserved Cysteines | Important for virus assembly and production. |
Table 3: Palmitoylation of the E Protein in Different Coronaviruses.
The process of E protein palmitoylation and its impact on viral assembly can be illustrated in the following workflow.
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments cited in this guide.
Acyl-Biotin Exchange (ABE) Assay for Protein Palmitoylation
This protocol is adapted from methods described for detecting S-palmitoylation in cultured cells.
Objective: To detect and quantify the palmitoylation of the E protein.
Materials:
-
Cell lysate containing the E protein of interest.
-
Lysis Buffer (with protease inhibitors).
-
N-ethylmaleimide (NEM).
-
Hydroxylamine (HAM) solution.
-
Thiol-reactive biotin reagent (e.g., Biotin-BMCC).
-
Streptavidin-agarose beads.
-
Wash buffers.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Lysis: Lyse cells expressing the E protein in a suitable lysis buffer containing protease inhibitors to obtain a total protein lysate.
-
Blocking of Free Thiols: Incubate the lysate with NEM to irreversibly block all free sulfhydryl groups on cysteine residues that are not palmitoylated.
-
Cleavage of Thioester Bonds: Treat the lysate with a neutral hydroxylamine solution to specifically cleave the thioester bond between palmitate and cysteine, exposing the sulfhydryl group of previously palmitoylated cysteines. A parallel sample treated with a control buffer (e.g., Tris-HCl) instead of hydroxylamine should be included as a negative control.
-
Biotinylation of Exposed Thiols: Label the newly exposed sulfhydryl groups with a thiol-reactive biotin reagent.
-
Affinity Purification of Biotinylated Proteins: Incubate the biotinylated lysate with streptavidin-agarose beads to capture the proteins that were originally palmitoylated.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Detection: Elute the captured proteins from the beads and analyze by SDS-PAGE and Western blotting using an antibody specific to the E protein. The presence of a band in the hydroxylamine-treated sample and its absence or significant reduction in the control sample confirms palmitoylation.
Planar Lipid Bilayer Recording for Ion Channel Activity
This protocol is based on established methods for recording ion channel activity.
Objective: To measure the ion channel activity of the E protein.
Materials:
-
Purified E protein.
-
Planar lipid bilayer apparatus.
-
Synthetic lipids (e.g., DPhPC).
-
Electrolyte solutions (e.g., KCl or NaCl).
-
Ag/AgCl electrodes.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Bilayer Formation: A planar lipid bilayer is formed across a small aperture (typically 50-200 µm in diameter) in a hydrophobic septum separating two aqueous compartments (cis and trans). This is often done by "painting" a solution of lipids in an organic solvent across the aperture.
-
Protein Incorporation: Purified E protein, often reconstituted into liposomes, is added to the cis compartment. The proteoliposomes will fuse with the planar bilayer, incorporating the E protein.
-
Electrophysiological Recording: Ag/AgCl electrodes are placed in both compartments to apply a transmembrane voltage and record the ionic current flowing through the E protein channels.
-
Data Acquisition: A patch-clamp amplifier is used to control the voltage and measure the picoampere-level currents. The data is digitized and recorded for analysis.
-
Data Analysis: The recorded current traces are analyzed to determine the single-channel conductance, open probability, and ion selectivity of the E protein channel.
The experimental workflow for assessing E protein ion channel activity is depicted below.
Conclusion
The post-transmembrane domain of the coronavirus E protein is a multifaceted region that exhibits significant cross-species variation, with profound implications for viral function and pathogenicity. The presence and affinity of the PDZ-binding motif, as well as the sites and extent of palmitoylation, are key determinants of E protein's interaction with the host cell and its role in the viral lifecycle. Further comparative studies of this domain across a wider range of coronaviruses will undoubtedly provide valuable insights for the development of broad-spectrum antiviral therapies. The experimental protocols detailed in this guide offer a robust framework for researchers to pursue these critical investigations.
References
- 1. Coronavirus envelope protein - Wikipedia [en.wikipedia.org]
- 2. SARS-CoV-2 E protein: Pathogenesis and potential therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Coronavirus E Protein: Assembly and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coronavirus - Wikipedia [en.wikipedia.org]
Unraveling Viral Entry: A Comparative Analysis of MHV EPTM and Classical Viral Fusion Peptides
For Immediate Release
A detailed comparative guide has been developed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the Mouse Hepatitis Virus (MHV) Envelope protein Post-Transmembrane (EPTM) domain and its comparison to well-characterized viral fusion peptides from the MHV Spike (S) protein, Influenza A virus Hemagglutinin (HA), and Human Immunodeficiency Virus type 1 (HIV-1) gp41. This guide elucidates the distinct mechanisms of membrane interaction and fusion employed by these viral components, supported by experimental data and detailed methodologies.
Distinguishing MHV EPTM from Classical Fusion Peptides
It is crucial to differentiate between two distinct viral peptides associated with the Mouse Hepatitis Virus: the EPTM peptide derived from the Envelope (E) protein and the fusion peptide located in the Spike (S) protein.
The This compound peptide , with the sequence Leu-Val-Leu-Ser-Pro-Ser-Ile-Tyr-Leu-Tyr-Asp-Arg-Ser-Lys-Gln, is not a canonical fusion peptide.[1] Instead, it is implicated in modifying membrane curvature, a critical step in the viral assembly and budding process. Experimental evidence shows that the this compound peptide interacts with and deforms giant unilamellar vesicles (GUVs), causing them to become smaller and more rugged in appearance.[2] This suggests a role in creating the necessary membrane shape for the formation of new virions.
In contrast, the MHV Spike (S) protein fusion peptide is a classical viral fusion peptide responsible for mediating the fusion of the viral envelope with the host cell membrane, a key step in viral entry. Located in the S2 subunit of the spike protein, this hydrophobic region is essential for the virus to deliver its genetic material into the host cell. The fusion mechanism of the MHV spike protein is categorized as Class I, sharing similarities with the fusion proteins of influenza virus and HIV.[3][4][5]
Comparative Analysis of Class I Viral Fusion Peptides
To provide a clear comparison, the properties of the MHV Spike fusion peptide are presented alongside those of the well-studied fusion peptides from Influenza A virus (HA) and HIV-1 (gp41).
| Feature | MHV Spike Fusion Peptide | Influenza A HA Fusion Peptide | HIV-1 gp41 Fusion Peptide |
| Protein | Spike Glycoprotein (S) | Hemagglutinin (HA) | Envelope Glycoprotein (gp160) |
| Subunit | S2 | HA2 | gp41 |
| Location | Internal, downstream of S2' cleavage site | N-terminus of HA2 subunit | N-terminus of gp41 subunit |
| Typical Sequence | (MHV-A59) 870SFIEDLLFNV879 | (H1N1) 1GLFGAIAGFIENGWEG16 | (HIV-1 HXB2) 512AVGIGALFLGFLGAAGSTMGARS534 |
| Activation Trigger | Proteolytic cleavage (e.g., by host proteases) and receptor binding | Low pH in the endosome | Receptor and co-receptor binding on the host cell surface |
| Proposed Conformation | Helical/extended structure that inserts into the target membrane | "Boomerang" or helical hairpin structure that inserts into the target membrane | Helical structure that inserts into the target membrane |
Quantitative Assessment of Fusogenic Activity
Direct quantitative comparisons of the fusogenic activity of these peptides under identical experimental conditions are limited in the literature. However, data from various studies using lipid mixing and cell-cell fusion assays provide insights into their relative activities.
-
Lipid Mixing Assays: These assays, often employing fluorescence dequenching, measure the merger of lipid bilayers. Studies have shown that synthetic peptides corresponding to the fusion domains of MERS-CoV (a related betacoronavirus), SARS-CoV, and MHV can induce lipid mixing in liposomes, demonstrating their fusogenic potential. For instance, the core peptide of the MERS-CoV fusion peptide was shown to induce extensive fusion of liposome membranes.
-
Cell-Cell Fusion (Syncytia Formation) Assays: Expression of viral fusion proteins on the surface of cells can lead to their fusion with neighboring cells, forming large multinucleated cells called syncytia. The extent of syncytia formation can be quantified to assess fusogenic activity. Mutations within the putative fusion peptide of the MHV spike protein have been shown to abolish or reduce cell-cell fusion, confirming its role in this process. While direct comparative studies are scarce, both MHV S protein and HIV-1 Env are known to be highly fusogenic and induce robust syncytia formation.
Experimental Methodologies
Lipid Mixing Assay (Fluorescence Dequenching)
This technique is widely used to monitor the fusion of viral membranes (or proteoliposomes containing viral peptides) with target liposomes.
Principle:
-
Labeling: A population of liposomes (or virions) is labeled with a high concentration of a lipophilic fluorescent dye (e.g., octadecyl rhodamine B, DiD, or a FRET pair like NBD-PE and Rhodamine-PE). At this high concentration, the fluorescence is self-quenched.
-
Fusion: These labeled liposomes are mixed with an unlabeled target population. The fusion event is triggered (e.g., by adding the fusion peptide or lowering the pH).
-
Dequenching: As the labeled and unlabeled membranes fuse, the fluorescent probes diffuse into the larger membrane area. This dilution relieves the self-quenching, resulting in an increase in fluorescence intensity.
-
Quantification: The percentage of lipid mixing is calculated relative to the maximum fluorescence achieved by adding a detergent (e.g., Triton X-100) to completely disrupt the vesicles and eliminate all quenching.
Cell-Cell Fusion (Syncytia Formation) Assay
This assay measures the ability of a viral fusion protein expressed on a cell surface to mediate fusion with neighboring receptor-expressing cells.
Principle:
-
Effector Cells: A population of "effector" cells is engineered to express the viral fusion protein (e.g., MHV Spike). These cells may also express a reporter gene component (e.g., one half of a split-luciferase or split-GFP).
-
Target Cells: A population of "target" cells is engineered to express the appropriate viral receptor (e.g., CEACAM1a for MHV) and the complementary component of the reporter gene.
-
Co-culture: The effector and target cells are co-cultured.
-
Fusion and Reporter Activation: If the fusion protein is active, it will bind to the receptor on the target cells and induce membrane fusion. This fusion brings the two halves of the reporter protein together in the same cytoplasm, leading to a measurable signal (e.g., light emission for luciferase, fluorescence for GFP).
-
Quantification: The amount of reporter signal is proportional to the extent of cell-cell fusion. Alternatively, syncytia can be visualized by microscopy and quantified by counting the number of nuclei per syncytium or the total area of the fused cells.
Giant Unilamellar Vesicle (GUV) Deformation Assay
This assay is used to visually assess the ability of peptides like this compound to alter membrane properties.
Principle:
-
GUV Formation: GUVs, which are micron-sized lipid vesicles, are prepared, often containing a fluorescent lipid to allow for visualization by microscopy.
-
Peptide Addition: The peptide of interest (e.g., this compound) is added to the GUV suspension.
-
Microscopic Observation: The GUVs are observed over time using fluorescence microscopy to monitor any changes in their morphology.
-
Analysis: Changes such as tubulation, vesiculation, aggregation, or fragmentation of the GUVs are recorded. These morphological changes provide qualitative and semi-quantitative information about the peptide's ability to interact with and deform lipid bilayers.
Conclusion
The this compound peptide and the MHV Spike fusion peptide represent two distinct viral strategies for manipulating host cell membranes. While the EPTM peptide appears to play a role in membrane bending, likely during virion assembly, the Spike fusion peptide is a classical Class I fusion peptide that directly mediates the merger of viral and host membranes during entry. Understanding the mechanisms of both types of viral membrane-active peptides is crucial for the development of broad-spectrum antiviral therapies that can target these essential processes. The experimental frameworks outlined here provide robust methods for quantifying the activities of these and other viral peptides, paving the way for future discoveries in virology and drug development.
References
- 1. This compound Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]
- 2. Identification of a Membrane Binding Peptide in the Envelope Protein of MHV Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Structural Basis for Coronavirus-mediated Membrane Fusion: CRYSTAL STRUCTURE OF MOUSE HEPATITIS VIRUS SPIKE PROTEIN FUSION CORE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Coronavirus Spike Protein Is a Class I Virus Fusion Protein: Structural and Functional Characterization of the Fusion Core Complex - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guide for MHV EPTM Peptide
For researchers, scientists, and professionals in drug development, the meticulous management of synthetic peptides like MHV EPTM is a cornerstone of laboratory safety and environmental stewardship. This compound is a synthetic 15-amino acid peptide derived from the Murine Hepatitis Virus (MHV) envelope protein, primarily utilized for in vitro analyses of peptide-membrane interactions, such as the deformation of giant unilamellar vesicles (GUVs)[1][2][3]. Due to the limited availability of specific toxicological data, this peptide must be handled as a potentially hazardous substance, necessitating strict adherence to proper disposal protocols.
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and compliance with institutional and regulatory standards.
Data Presentation: this compound Properties
The key physical and chemical properties of this compound are summarized below for easy reference.
| Property | Value |
| Molecular Formula | C₈₂H₁₃₂N₂₀O₂₄[1][2] |
| Molecular Weight | 1782.05 g/mol |
| CAS Number | 2583513-76-0 |
| Amino Acid Sequence | Leu-Val-Leu-Ser-Pro-Ser-Ile-Tyr-Leu-Tyr-Asp-Arg-Ser-Lys-Gln |
| Appearance | Lyophilized solid (powder) |
| Purity | Typically ≥70% or ≥98%, depending on the supplier |
| Storage | Store lyophilized peptide at –20°C for long-term stability |
Experimental Protocols: GUV Deformation Assay
The primary application of this compound is to study its effects on lipid membranes. The following is a detailed methodology for a typical Giant Unilamellar Vesicle (GUV) deformation experiment.
Objective: To visually assess the morphological changes in GUVs upon interaction with the this compound peptide using fluorescence microscopy.
Materials:
-
Lipid mixture (e.g., DOPC, cholesterol) in chloroform
-
Fluorescent lipid dye (e.g., Texas Red-DHPE or NBD-PE)
-
Indium Tin Oxide (ITO) coated glass slides
-
Electroformation chamber
-
Function generator (AC sine wave)
-
Hydration solution (e.g., sucrose solution)
-
This compound peptide, reconstituted in an appropriate buffer (e.g., PBS)
-
Fluorescence microscope
Procedure:
-
Lipid Film Preparation:
-
Prepare a lipid solution (e.g., 1 mg/mL) in chloroform, including a fluorescent dye at a low molar ratio (e.g., 1:500).
-
Deposit a small volume (e.g., 5-10 µL) of the lipid solution onto the conductive sides of two ITO slides.
-
Spread the solution to create a thin, even film.
-
Place the slides in a vacuum desiccator for at least 1-2 hours to ensure complete removal of the organic solvent.
-
-
Electroformation of GUVs:
-
Assemble the electroformation chamber by placing a Teflon or rubber O-ring spacer onto one of the lipid-coated slides.
-
Fill the well created by the spacer with a hydration solution (e.g., 200 mM sucrose).
-
Carefully place the second ITO slide, lipid-side down, to form a sealed chamber, ensuring no air bubbles are trapped.
-
Connect the chamber to a function generator and apply a low-frequency AC electric field (e.g., 10 Hz, 1.5-5 V) for 1-2 hours to induce vesicle formation.
-
-
Peptide Interaction and Observation:
-
Harvest the GUV suspension carefully with a wide-mouth pipette tip to avoid rupturing the vesicles.
-
Transfer an aliquot of the GUV suspension to a microscope slide or imaging chamber.
-
Add the reconstituted this compound peptide solution to the GUVs at the desired final concentration (e.g., 10 µM).
-
Immediately begin observing the vesicles using a fluorescence microscope.
-
Capture images or time-lapse videos at regular intervals (e.g., 1, 2, and 5 minutes) to document changes in GUV size and morphology.
-
Proper Disposal Procedures
Due to the uncharacterized nature of this compound, all contaminated materials must be treated as hazardous chemical waste. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.
1. Liquid Waste Disposal
-
Collection: Collect all solutions containing this compound, including unused stock solutions, experimental buffers, and the first rinse of any contaminated labware, in a dedicated and clearly labeled hazardous waste container.
-
Inactivation (Optional but Recommended): Before collection, the peptide's activity can be neutralized. This is typically done by adding a 10% bleach solution (to a final concentration of 0.5-1.0% sodium hypochlorite) or 1 M NaOH and allowing it to react for at least 30-60 minutes in a chemical fume hood. After inactivation, the solution should be neutralized to a pH between 5.5 and 9.0 if strong acids or bases were used.
-
Container: Use a sturdy, leak-proof, and chemically compatible container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound peptide," and any other components of the solution.
-
Storage: Keep the waste container sealed and store it in a designated satellite accumulation area until collection by EHS personnel.
2. Solid Waste Disposal
-
Collection: All solid materials that have come into contact with this compound must be disposed of as hazardous solid waste. This includes:
-
Gloves, pipette tips, and other disposable labware.
-
Empty vials that contained the lyophilized peptide.
-
Absorbent materials used to clean up spills.
-
-
Container: Place all contaminated solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Labeling: Clearly label the container as "Hazardous Waste" and list the chemical contaminant ("this compound peptide contaminated debris").
-
Storage: Store the sealed container in the satellite accumulation area for EHS pickup.
3. Decontamination of Labware
-
Initial Rinse: The first rinse of any non-disposable labware (e.g., glass beakers, magnetic stir bars) must be collected as liquid hazardous waste.
-
Cleaning: After the initial rinse, labware can be decontaminated. Soaking and washing with an enzymatic detergent solution is effective for removing and breaking down residual peptides. A subsequent wash with a 6% sodium hypochlorite (bleach) solution can provide further decontamination.
-
Final Rinse: Thoroughly rinse the labware with distilled water after decontamination.
Mandatory Visualization
Caption: Workflow for the safe handling and disposal of this compound peptide waste.
References
Essential Safety and Logistical Information for Handling BSL-2 Agents
Disclaimer: The term "Mhv eptm" does not correspond to a recognized chemical or biological agent. The following safety and handling information is based on the assumption that "Mhv" is a shorthand for Murine Hepatitis Virus (MHV), a Biosafety Level 2 (BSL-2) agent. This guidance is for informational purposes only and should not replace a thorough risk assessment and adherence to your institution's specific safety protocols. Always consult the Safety Data Sheet (SDS) for the specific agent you are handling.
Working with moderate-risk infectious agents, such as Murine Hepatitis Virus, requires strict adherence to Biosafety Level 2 (BSL-2) practices to ensure the safety of laboratory personnel and the environment.[1][2] This involves a combination of appropriate personal protective equipment (PPE), specific handling procedures, and rigorous decontamination and disposal protocols.[2][3]
Personal Protective Equipment (PPE)
The selection of PPE is critical to minimize the risk of exposure to infectious materials.[2] Standard BSL-2 PPE is designed to protect against accidental splashes, skin contact, and inhalation of aerosols.
| PPE Component | Specification | Purpose |
| Lab Coat | Dedicated, buttoned lab coat. | Protects street clothes and skin from contamination. |
| Gloves | Nitrile or latex gloves. | Prevents direct contact of hands with infectious materials. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes and sprays. |
| Face Protection | Face shield (in addition to eye protection). | Required when there is a high risk of splashes or sprays outside of a biosafety cabinet. |
| Respiratory Protection | N95 respirator or higher. | May be required based on a risk assessment, especially for procedures with a high potential for aerosol generation. |
Experimental Protocol: Handling and Disposal of BSL-2 Agents
This protocol outlines the essential steps for safely handling and disposing of BSL-2 agents within a laboratory setting.
1. Preparation and Pre-Work Procedures:
-
Ensure all necessary training, including lab-specific biosafety training, is completed and documented.
-
Post a BSL-2 biohazard warning sign at the entrance to the laboratory.
-
Restrict access to the laboratory to authorized personnel only.
-
Don all required PPE before entering the work area.
-
Prepare your work area by decontaminating the surfaces of the Biological Safety Cabinet (BSC) with an appropriate disinfectant.
2. Handling of Infectious Materials:
-
All procedures that have the potential to generate infectious aerosols or splashes (e.g., pipetting, vortexing, centrifuging) must be performed inside a certified Class II Biological Safety Cabinet (BSC).
-
Use plasticware instead of glassware whenever possible to minimize the risk of sharps injuries.
-
If sharps must be used, exercise extreme caution. Do not recap, bend, or break needles.
-
Immediately dispose of used sharps in a designated, puncture-resistant sharps container.
-
Keep all containers with infectious materials covered when not in immediate use.
-
Transport infectious materials outside of the laboratory in a durable, leak-proof secondary container.
3. Post-Work Procedures and Decontamination:
-
Decontaminate all work surfaces and equipment with an appropriate disinfectant upon completion of work and after any spills. A common and effective disinfectant is a 1:10 dilution of household bleach, prepared fresh.
-
Place all contaminated materials, including used gloves and disposable lab coats, into a biohazard bag for decontamination.
-
Remove PPE in the correct order to avoid self-contamination: gloves, then gown, followed by eye/face protection.
-
Wash hands thoroughly with soap and water after removing all PPE and before leaving the laboratory.
4. Waste Disposal:
-
All infectious waste must be decontaminated before disposal. The most common method for solid, non-sharps waste is autoclaving.
-
Liquid waste should be decontaminated with an appropriate chemical disinfectant, such as a 10% final concentration of bleach, allowing for adequate contact time before disposal down the sanitary sewer.
-
After autoclaving, the biohazard symbol on the waste bags must be defaced, and the waste can then be disposed of in the regular municipal waste stream.
-
Sharps containers should be sealed when three-quarters full and decontaminated by autoclaving before final disposal.
Caption: Workflow for handling and disposal of BSL-2 agents.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
